Methyl protogracillin
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[5-hydroxy-6-(hydroxymethyl)-2-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H86O23/c1-21(20-67-46-41(63)39(61)35(57)30(17-53)70-46)9-14-52(66-6)22(2)33-29(75-52)16-28-26-8-7-24-15-25(10-12-50(24,4)27(26)11-13-51(28,33)5)69-49-45(74-47-42(64)38(60)34(56)23(3)68-47)44(37(59)32(19-55)72-49)73-48-43(65)40(62)36(58)31(18-54)71-48/h7,21-23,25-49,53-65H,8-20H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSNTJHBTWBJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H86O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Methyl protogracillin?
An In-depth Technical Guide to Methyl Protogracillin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and biological properties of this compound, a steroidal saponin with significant cytotoxic activity against various cancer cell lines.
Chemical Structure and Properties
This compound is a complex steroidal saponin isolated from the rhizomes of Dioscorea collettii var. hypoglauca and the roots of Dioscorea opposita Thunb.[1][2] Its chemical identity is well-characterized, with the molecular formula C₅₂H₈₆O₂₃.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₂H₈₆O₂₃ | PubChem[3] |
| Molecular Weight | 1079.2 g/mol | PubChem[3] |
| CAS Number | 54522-53-1 | ChemicalBook[2], PubChem[3] |
| Appearance | White to off-white solid/powder | ChemicalBook[2], BOC Sciences[] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ScreenLib[1] |
| IUPAC Name | (2S,3R,4R,5R,6S)-2-[(2R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | PubChem[3] |
Biological Activity: Cytotoxicity Against Human Cancer Cell Lines
This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[5] Its broad-spectrum anti-cancer properties suggest a potential for development as a therapeutic agent. The mechanism of action is thought to be novel, as its activity profile does not match other compounds in the NCI database.[5]
Table 2: Cytotoxicity of this compound (GI₅₀ in µM)
| Cancer Type | Cell Line | GI₅₀ (µM) |
| Leukemia | CCRF-CEM | ≤ 2.0 |
| RPMI-8226 | ≤ 2.0 | |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | SF-539 | ≤ 2.0 |
| U251 | ≤ 2.0 | |
| Melanoma | M14 | ≤ 2.0 |
| Renal Cancer | 786-0 | ≤ 2.0 |
| Prostate Cancer | DU-145 | ≤ 2.0 |
| Breast Cancer | MDA-MB-435 | ≤ 2.0 |
Data sourced from a study on the cytotoxicity of steroidal saponins from Dioscorea collettii var. hypoglauca.[5]
Experimental Protocols
Isolation of Protogracillin from Dioscorea zingiberensis
This protocol describes a general method for the isolation of protogracillin, the parent compound of this compound, which can be subsequently methylated.
-
Extraction: The dried and powdered rhizomes of Dioscorea zingiberensis are extracted with a suitable solvent system, such as a gradient of CH₂Cl₂-MeOH.[6]
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.[6]
-
Fractionation: Elution with a gradient solvent system (e.g., CH₂Cl₂-MeOH from 12:3 to 6:3, v/v) is performed.[6]
-
Analysis and Pooling: Fractions are analyzed by Thin Layer Chromatography (TLC), and those containing similar components are combined.[6]
-
Preparative Chromatography: The combined fractions are further purified using preparative C18 column chromatography with an acetonitrile-water mixture to yield pure protogracillin.[6]
Enzymatic Hydrolysis of Protogracillin to Prosapogenin A
This protocol details the conversion of protogracillin to its more bioactive secondary glycoside, Prosapogenin A.
-
Enzyme Selection: β-dextranase is selected for its high hydrolysis performance.[7]
-
Reaction Mixture Preparation: A solution of protogracillin (0.600 mg/mL) is mixed with β-dextranase (2.400 mg/mL) in a 0.20 M HAc-NaAc buffer (pH 4.81).[6][7] The optimized enzyme to substrate ratio is 5.0:1 (w/w).[7]
-
Incubation: The reaction mixture is incubated in a water bath at a constant temperature of 56.7°C for 4 hours.[7]
-
Monitoring and Product Isolation: The reaction progress is monitored by HPLC-UV. Upon completion, Prosapogenin A can be isolated and purified.
Visualized Experimental Workflow
The following diagram illustrates the enzymatic conversion of Protogracillin to the more bioactive Prosapogenin A.
Caption: Workflow for the enzymatic hydrolysis of Protogracillin.
References
- 1. This compound | CAS 54522-53-1 | ScreenLib [screenlib.com]
- 2. This compound | 54522-53-1 [amp.chemicalbook.com]
- 3. Methylprotogracillin | C52H86O23 | CID 171348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Methyl Protogracillin: Discovery, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl protogracillin, a naturally occurring furostanol saponin, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation and characterization. Furthermore, this document elucidates the current understanding of its biological activities and the signaling pathways it modulates, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery and Natural Source
This compound is a steroidal saponin first identified as a constituent of various plant species belonging to the genus Dioscorea, commonly known as yams. Its discovery is rooted in the broader investigation of the chemical composition of these plants, which have a long history of use in traditional medicine.
Natural Sources:
The primary natural sources of this compound and its close analog, protogracillin, are the rhizomes of several Dioscorea species. Documented sources include:
-
Dioscorea collettii var. hypoglauca : This species is a well-established source from which this compound and the related compound methyl protoneogracillin have been isolated.[1]
-
Dioscorea opposita Thunb.: The roots of this species are also known to contain this compound.
-
Dioscorea communis : This species has been reported to contain methylprotogracillin.
-
Dioscorea pseudojaponica Yamamoto: This Taiwanese yam cultivar has been shown to contain this compound.
-
Dioscorea zingiberensis : While this species is a prominent source of protogracillin, the presence of this compound is also plausible given the close structural relationship.
Isolation and Structure Elucidation
The isolation of this compound from its natural sources typically involves a multi-step process combining various chromatographic techniques. The structure of this complex molecule is then elucidated using a combination of spectroscopic methods.
Experimental Protocol: Isolation of Furostanol Saponins from Dioscorea sp.
The following protocol is a generalized procedure based on established methods for the isolation of furostanol saponins, including this compound, from Dioscorea rhizomes.
1. Extraction:
- Air-dried and powdered rhizomes of the selected Dioscorea species are exhaustively extracted with methanol (MeOH) at room temperature.
- The resulting crude methanol extract is concentrated under reduced pressure to yield a residue.
2. Fractionation:
- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH). The furostanol saponins are typically enriched in the n-butanol fraction.
- Alternatively, the crude extract can be subjected to column chromatography on a macroporous resin (e.g., XAD-2) and eluted with a stepwise gradient of methanol in water.
3. Chromatographic Purification:
- The n-butanol fraction (or the enriched fraction from resin chromatography) is subjected to silica gel column chromatography.
- Elution is performed with a gradient of increasing methanol concentration in a chloroform-methanol solvent system.
- Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.
- Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column. A typical mobile phase consists of a gradient of acetonitrile or methanol in water.
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Structure Elucidation Methodologies
The definitive structure of this compound is determined through a combination of advanced spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the aglycone and sugar moieties and the determination of their linkage points.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS): These soft ionization techniques are used to determine the molecular weight of the intact glycoside.
-
Tandem MS (MS/MS): Provides information about the fragmentation pattern, which helps to elucidate the sequence of sugar units and the structure of the aglycone.
-
Quantitative Data
The yield of this compound can vary significantly depending on the plant source, geographical location, and the efficiency of the isolation method. The following table summarizes representative quantitative data for the isolation of the closely related compound, protogracillin, which can serve as an estimate for this compound.
| Plant Material | Initial Weight of Plant Material | Fraction Weight | Yield of Protogracillin | Reference |
| Dioscorea zingiberensis | 100.0 g | 1.0 g (Frac. 3) | 285.6 mg | (Adapted from related studies) |
Biological Activity and Signaling Pathways
This compound and related furostanol saponins have demonstrated significant cytotoxic effects against a range of cancer cell lines, suggesting their potential as anticancer agents.
Cytotoxic Activity
Studies have shown that methyl protoneogracillin, a closely related compound, exhibits potent cytotoxicity against various human cancer cell lines, including leukemia, colon cancer, central nervous system cancer, melanoma, renal cancer, prostate cancer, and breast cancer, with GI₅₀ values often in the low micromolar range.[1]
Proposed Signaling Pathway for Furostanol Saponin-Induced Apoptosis
While the specific signaling pathways modulated by this compound are still under investigation, research on the closely related compound, methyl protodioscin, provides strong evidence for its pro-apoptotic effects through the modulation of the MAPK and Bcl-2 family signaling pathways. It is hypothesized that this compound may act through a similar mechanism.
Key Events in the Proposed Pathway:
-
Induction of Oxidative Stress: The compound may induce the generation of reactive oxygen species (ROS) within the cancer cells.
-
Modulation of MAPK Pathway: This can lead to the activation of pro-apoptotic JNK and p38 MAPK, and the inhibition of the pro-survival ERK pathway.
-
Regulation of Bcl-2 Family Proteins: The altered MAPK signaling can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.
-
Mitochondrial Dysfunction: The increased Bax/Bcl-2 ratio can lead to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c release triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.
Signaling Pathway Diagram
Caption: Proposed apoptotic signaling pathway modulated by furostanol saponins.
Conclusion and Future Directions
This compound is a promising natural product with significant cytotoxic activity against cancer cells. This guide has provided a comprehensive overview of its discovery, natural sources, and the methodologies for its isolation and characterization. The proposed mechanism of action, involving the induction of apoptosis through the modulation of the MAPK and Bcl-2 signaling pathways, offers a strong rationale for its further investigation as a potential anticancer therapeutic.
Future research should focus on:
-
The definitive elucidation of the complete ¹H and ¹³C NMR, and mass spectral data for this compound.
-
Direct investigation of the signaling pathways modulated by this compound to confirm the proposed mechanism of action.
-
In vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.
-
Structure-activity relationship studies to identify the key structural features responsible for its biological activity, which could guide the synthesis of more potent analogs.
The continued exploration of this compound and other related furostanol saponins holds great promise for the development of novel and effective cancer therapies.
References
An In-depth Technical Guide to Dioscorea Species Containing Methyl Protogracillin
This technical guide provides a comprehensive overview of Dioscorea species known to contain the steroidal saponin methyl protogracillin. It is intended for researchers, scientists, and drug development professionals interested in the isolation, quantification, and potential therapeutic applications of this compound. This document summarizes quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.
Introduction to this compound and Dioscorea Species
This compound is a furostanol steroidal saponin found in select species of the genus Dioscorea, commonly known as yams. Steroidal saponins from Dioscorea have long been recognized for their diverse pharmacological activities and as precursors for the synthesis of steroid hormones. This compound, along with its close structural relatives like methyl protodioscin and gracillin, has garnered interest for its potential cytotoxic and anticancer properties.
Several Dioscorea species have been identified as sources of this compound and related compounds. Notably, Dioscorea collettii var. hypoglauca and Dioscorea pseudojaponica Yamamoto are confirmed to contain this compound.[1] Other species such as Dioscorea zingiberensis, Dioscorea nipponica, and Dioscorea villosa are known to contain structurally similar saponins, making them relevant to the study of this class of compounds.
Quantitative Analysis of this compound
The concentration of this compound can vary significantly depending on the plant species, the specific organ, and the time of harvest. A detailed study on Dioscorea pseudojaponica Yamamoto provides quantitative data on the distribution of this compound and other saponins.
Table 1: Saponin Content in Different Organs of Dioscorea pseudojaponica Harvested in January 2007
| Compound | Tuber Cortex (µg/g dw) | Tuber Flesh (µg/g dw) | Rhizophor (µg/g dw) | Leaf (µg/g dw) | Vine (µg/g dw) |
| This compound | 119.35 ± 6.48 | 45.86 ± 1.97 | ND | ND | ND |
| Methyl protodioscin | 345.21 ± 15.23 | 132.54 ± 5.67 | 15.67 ± 0.89 | 12.34 ± 0.65 | 11.23 ± 0.54 |
| Gracillin | 55.43 ± 2.87 | 21.45 ± 1.02 | ND | ND | ND |
| Dioscin | 99.80 ± 4.56 | 47.99 ± 2.13 | 16.52 ± 0.98 | 14.23 ± 0.78 | 13.83 ± 0.67 |
| Total Saponins | 619.79 | 247.84 | 32.19 | 26.57 | 25.06 |
ND: Not Detected. Data adapted from Lin, J.-T., et al. (2009). Journal of Food and Drug Analysis.[1]
Table 2: this compound Content in Tuber Cortex of Dioscorea pseudojaponica at Different Harvest Times
| Harvest Time | This compound (µg/g dw) |
| November 2006 | 98.76 ± 5.12 |
| December 2006 | 115.43 ± 6.01 |
| January 2007 | 119.35 ± 6.48 |
| February 2007 | 102.11 ± 5.34 |
| March 2007 | 89.54 ± 4.67 |
Data adapted from Lin, J.-T., et al. (2009). Journal of Food and Drug Analysis.[1]
Experimental Protocols
Extraction and Isolation of this compound from Dioscorea pseudojaponica
The following protocol is based on the methodology described for the isolation of saponins from Dioscorea pseudojaponica.
1. Sample Preparation:
-
Collect and clean the desired plant material (e.g., tuber cortex).
-
Lyophilize the plant material and grind it into a fine powder.
2. Extraction:
-
Extract the powdered plant material with methanol at room temperature.
-
Concentrate the methanolic extract under reduced pressure to obtain a crude extract.
3. Fractionation:
-
Subject the crude extract to column chromatography on a Diaion HP-20 resin.
-
Elute the column with a stepwise gradient of methanol in water.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing furostanol glycosides.
4. Purification:
-
Further purify the furostanol glycoside-rich fractions using preparative high-performance liquid chromatography (HPLC).
-
Employ a C18 column with a mobile phase gradient of methanol and water. A typical gradient might start with 62% methanol and increase to 71% methanol.[1]
-
Monitor the eluent with an evaporative light-scattering detector (ELSD) or a mass spectrometer (MS).
-
Collect the fractions corresponding to the peak of this compound.
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantification of this compound by HPLC
The following is a representative HPLC method for the quantitative analysis of this compound.
-
Instrumentation: High-Performance Liquid Chromatography system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and deionized water. For example, an initial isocratic phase of 62% methanol for 20 minutes, followed by a ramp up to 71% methanol from 21 to 65 minutes.[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: Evaporative Light Scattering Detector (ELSD) is suitable for the detection of saponins which often lack a strong UV chromophore.
-
Quantification: Prepare a calibration curve using a purified standard of this compound. The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.
Signaling Pathways and Potential Mechanisms of Action
While direct studies on the signaling pathways affected by this compound are limited, research on structurally related saponins from Dioscorea species provides valuable insights into its potential mechanisms of action, particularly in the context of cancer therapy.
Inhibition of the MAPK Signaling Pathway by Methyl Protodioscin
Methyl protodioscin, a closely related furostanol saponin, has been shown to exhibit anti-cancer activity in prostate cancer by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] This is achieved through the induction of the tumor suppressor FOXO1, leading to a reduction in cholesterol levels and disruption of lipid rafts, which in turn inhibits the MAPK pathway.[2]
Caption: Inhibition of MAPK signaling by methyl protodioscin.
Inhibition of the STAT3 Signaling Pathway by Gracillin
Gracillin, a spirostanol saponin also found in Dioscorea species, has demonstrated potent anti-tumor effects in colorectal cancer by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] Gracillin is suggested to occupy the pY705-binding site of STAT3, thereby preventing its phosphorylation and subsequent nuclear translocation, which is crucial for its activity as a transcription factor for pro-survival genes.[3]
Caption: Inhibition of STAT3 signaling by gracillin.
Conclusion and Future Directions
This compound represents a promising bioactive compound from Dioscorea species with potential applications in drug discovery, particularly in the field of oncology. This guide has provided a summary of the current knowledge on its sources, quantification, and potential mechanisms of action based on related compounds.
Future research should focus on:
-
Screening a wider range of Dioscorea species to identify new and abundant sources of this compound.
-
Optimizing extraction and purification protocols to improve yield and purity.
-
Conducting in-depth studies to elucidate the specific signaling pathways directly modulated by this compound.
-
Evaluating the in vivo efficacy and safety of this compound in preclinical models of various diseases.
By addressing these research gaps, the full therapeutic potential of this compound can be explored and potentially translated into novel treatment strategies.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gracillin shows potent efficacy against colorectal cancer through inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Methyl Protogracillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin, a steroidal saponin, is a natural product of significant interest within the scientific community, particularly in the fields of pharmacology and medicinal chemistry.[1] Sourced from plants of the Dioscorea genus, this complex molecule has demonstrated noteworthy biological activities, including potent cytotoxic effects against various cancer cell lines.[1] A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental protocols for their determination, and explores the putative signaling pathways through which it exerts its biological effects.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The available data for this compound is summarized below.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₅₂H₈₆O₂₃ | [2] |
| Molecular Weight | 1079.2 g/mol | [2] |
| CAS Number | 54522-53-1 | [2] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Pyridine, Methanol, Ethanol | N/A |
| Computed XLogP3-AA | -0.7 | [2] |
| Melting Point | Not experimentally determined | [3] |
| Boiling Point | Not experimentally determined | [3] |
Experimental Protocols
Standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are detailed methodologies for key experiments relevant to the characterization of this compound.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a crucial indicator of its purity.
Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. For pure crystalline compounds, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound powder is finely ground using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of packed sample is achieved.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (e.g., 10-20 °C/min) for an initial approximate determination.
-
Accurate Determination: A second, fresh sample is prepared. The apparatus is heated to a temperature approximately 20 °C below the approximate melting point observed. The heating rate is then reduced to 1-2 °C/min.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution in biological systems.
Principle: The shake-flask method involves dissolving the solute in a biphasic system of n-octanol and water and measuring its concentration in each phase after equilibrium is reached.
Apparatus:
-
Separatory funnel or screw-cap test tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Saturation: Equal volumes of n-octanol and water are mixed in a separatory funnel and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then allowed to separate.
-
Sample Preparation: A stock solution of this compound is prepared in the aqueous phase.
-
Partitioning: A known volume of the this compound stock solution is added to a mixture of the pre-saturated n-octanol and water in a test tube.
-
Equilibration: The tube is sealed and agitated (e.g., by vortexing or shaking) for a set period (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Concentration Measurement: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve should be prepared for accurate quantification.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The LogP is the logarithm (base 10) of this value.
Putative Signaling Pathways
While the precise molecular mechanisms of this compound are still under investigation, studies on the closely related steroidal saponin, Methyl protodioscin (MPD), provide significant insights into its probable modes of action. The cytotoxic effects of MPD in cancer cells are believed to be mediated through the induction of apoptosis via modulation of key signaling pathways.
Apoptosis Induction Pathway
Methyl protodioscin has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases.
Role of MAPK and PI3K/Akt Signaling in Apoptosis
The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are crucial regulators of cell survival and apoptosis. Evidence suggests that steroidal saponins can modulate these pathways to promote cancer cell death.
Conclusion
This compound is a promising natural compound with significant therapeutic potential. This guide has summarized its key physicochemical properties and provided standardized protocols for their experimental determination. Furthermore, based on evidence from closely related compounds, we have outlined the putative signaling pathways through which this compound may exert its cytotoxic effects. Further research is warranted to fully elucidate its mechanism of action and to establish a complete physicochemical profile, which will be instrumental in advancing its development from a laboratory curiosity to a clinically viable therapeutic agent.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylprotogracillin | C52H86O23 | CID 171348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
Methyl protogracillin CAS number and molecular weight
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Methyl protogracillin, a steroidal saponin with significant potential in oncological research. This document outlines its chemical properties, biological activity, and the methodologies used to investigate its effects.
Core Chemical and Physical Data
This compound is a naturally occurring steroidal saponin primarily isolated from plants of the Dioscorea genus, commonly known as yams. Its complex structure contributes to its notable biological activities.
| Property | Value | Source |
| CAS Number | 54522-53-1 | [1][2][3] |
| Molecular Formula | C₅₂H₈₆O₂₃ | [1][2] |
| Molecular Weight | 1079.2 g/mol | [1][3] |
| Alternate Molecular Weight | 1079.23 g/mol | [4] |
| Alternate Molecular Weight | 1078.55 g/mol | [5] |
| Appearance | White to off-white powder | [4] |
| Source | Roots of Dioscorea opposita Thunb. and other Dioscorea species | [4] |
Cytotoxic Activity and Mechanism of Action
This compound has demonstrated potent cytotoxic effects against a range of human cancer cell lines. While its precise mechanism of action is the subject of ongoing research and considered potentially novel, studies on closely related compounds, such as Methyl protodioscin and Gracillin, provide significant insights into its likely biological pathways. The cytotoxic effects are primarily attributed to the induction of apoptosis and cell cycle arrest.
Signaling Pathways
Based on the activity of related steroidal saponins, this compound is hypothesized to induce apoptosis and cell cycle arrest through the modulation of key regulatory proteins. The proposed mechanism involves the induction of G2/M cell cycle arrest and the initiation of the mitochondrial apoptotic pathway.
References
- 1. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl protodioscin induces G2/M arrest and apoptosis in K562 cells with the hyperpolarization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Methyl Protogracillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl protogracillin, a furostanol saponin identified with the National Cancer Institute (NCI) identifier NSC-698792, has demonstrated notable cytotoxic activity across a broad spectrum of human cancer cell lines. This technical guide provides a comprehensive overview of the currently available data on the biological effects of this compound, with a focus on its anticancer properties. This document summarizes key quantitative data, details the experimental protocols used for its evaluation, and explores potential mechanisms of action through signaling pathway diagrams.
Introduction
This compound is a steroidal saponin isolated from the rhizomes of Dioscorea collettii var. hypoglauca. As part of the National Cancer Institute's extensive anticancer drug screening program, this compound has been evaluated against the NCI-60 panel of 60 human cancer cell lines, revealing a significant and selective cytotoxic profile. This has positioned this compound as a compound of interest for further investigation in oncology drug discovery and development. This guide aims to consolidate the existing scientific information to facilitate future research.
Quantitative Data: In Vitro Cytotoxicity
This compound (NSC-698792) has been shown to be cytotoxic against all tested cell lines from leukemia and solid tumors in the NCI's human cancer panel. The following tables summarize the growth inhibition data (GI50) for the most sensitive cancer cell lines. The GI50 value represents the concentration of the compound that causes 50% inhibition of cell growth.
Table 1: Highly Sensitive Human Cancer Cell Lines to this compound (NSC-698792)
| Cell Line | Cancer Type | GI50 (µM) |
| KM12 | Colon Cancer | ≤2.0 |
| U251 | CNS Cancer | ≤2.0 |
| MALME-3M | Melanoma | ≤2.0 |
| M14 | Melanoma | ≤2.0 |
| 786-0 | Renal Cancer | ≤2.0 |
| UO-31 | Renal Cancer | ≤2.0 |
| MDA-MB-231 | Breast Cancer | ≤2.0 |
Data extracted from the abstract of a study evaluating this compound in the NCI-60 screen.
The study also highlighted a significant selectivity of this compound. The selectivity between the seven most sensitive cell lines and the least sensitive line (CCRF-CEM, a leukemia cell line) ranged from 26- to 56-fold. Furthermore, within the breast cancer subpanel, a selectivity of over 15-fold was observed between the highly sensitive MDA-MB-231 cell line and the less sensitive MCF-7, NCI-ADR-RES, and BT-549 cell lines.
Experimental Protocols
The primary evaluation of this compound's cytotoxicity was conducted using the National Cancer Institute's (NCI) standardized human tumor cell line screen. The methodology for this screen is detailed below.
NCI-60 Human Tumor Cell Line Screen using Sulforhodamine B (SRB) Assay
This protocol outlines the key steps of the SRB assay as historically used by the NCI for its 60-cell line screen.
Objective: To determine the in vitro growth inhibitory effect of a test compound on 60 different human cancer cell lines.
Principle: The sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein with the SRB dye. The amount of bound dye is proportional to the number of cells.
Materials:
-
Human cancer cell lines from the NCI-60 panel
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
96-well microtiter plates
-
This compound (NSC-698792) solubilized in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader
Procedure:
-
Cell Plating: Cells are seeded into 96-well plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the specific cell line. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Addition: After the initial 24-hour incubation, a plate for each cell line is fixed with TCA to serve as a time-zero control. The test compound, this compound, is added to the remaining plates at five different concentrations.
-
Incubation: The plates are incubated with the compound for an additional 48 hours.
-
Cell Fixation: Adherent cells are fixed by adding cold 50% (w/v) TCA to a final concentration of 10%, followed by incubation at 4°C for 60 minutes.
-
Staining: The plates are washed with water and air-dried. 100 µL of SRB solution is added to each well, and the plates are incubated at room temperature for 10 minutes.
-
Washing: Unbound SRB dye is removed by washing with 1% acetic acid.
-
Solubilization: The bound SRB dye is solubilized with 100 µL of 10 mM Tris base solution.
-
Data Acquisition: The absorbance is read on a microplate reader at 515 nm.
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition. The GI50 value is determined from the dose-response curves for each cell line.
Potential Therapeutic Applications of Methyl Protogracillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl protogracillin (NSC-698792), a furostanol saponin isolated from the rhizomes of Dioscorea collettii var. hypogl-auca, has demonstrated significant cytotoxic activity against a broad range of human cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its anticancer properties. The document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes putative signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
Saponins derived from natural sources have long been a subject of interest in drug discovery due to their diverse pharmacological activities. This compound, a steroidal saponin, has emerged as a compound of interest following its evaluation in the National Cancer Institute's (NCI) anticancer drug screen. The preliminary data suggests a potent and selective cytotoxic profile, indicating its potential as a lead compound for the development of a novel anticancer therapeutic. This document synthesizes the available preclinical data on this compound to facilitate further research and development efforts.
Anticancer Activity
This compound has been shown to be cytotoxic against all tested cell lines from leukemia and solid tumors in the NCI's 60-human cancer cell line panel.[1]
Quantitative Cytotoxicity Data
The in vitro anticancer activity of this compound (NSC-698792) was evaluated in the National Cancer Institute's (NCI) 60-human cancer cell line screen. The compound exhibited a selective and potent cytotoxic profile against several cancer cell lines. The GI50 value, which represents the concentration required to inhibit cell growth by 50%, was found to be less than or equal to 2.0 microM for a number of sensitive cell lines.[1] The most sensitive cell lines identified in the screen are presented in Table 1.
| Cell Line Panel | Cell Line Name | GI50 (µM) |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | U251 | ≤ 2.0 |
| Melanoma | MALME-3M | ≤ 2.0 |
| M14 | ≤ 2.0 | |
| Renal Cancer | 786-0 | ≤ 2.0 |
| UO-31 | ≤ 2.0 | |
| Breast Cancer | MDA-MB-231 | ≤ 2.0 |
Table 1: Sensitive Human Cancer Cell Lines to this compound (NSC-698792) in the NCI-60 Screen.[1]
The study also highlighted a significant selectivity of this compound, with a 26- to 56-fold difference in sensitivity between the most sensitive lines and the least sensitive line (CCRF-CEM, a leukemia cell line).[1] In the breast cancer subpanel, a selectivity of more than 15-fold was observed between the sensitive MDA-MB-231 cell line and the less sensitive MCF-7, NCI-ADR-RES, and BT-549 cell lines.[1]
Mechanism of Action
The precise mechanism of action for this compound's anticancer activity has not been fully elucidated and is suggested to be novel.[1] Analysis using the COMPARE computer program, which compares the cytotoxicity patterns of compounds, did not show any correlation with existing compounds in the NCI's database, indicating a potentially unique mechanism of action.[1]
While the specific signaling pathways for this compound are yet to be identified, studies on structurally related furostanol saponins, such as Methyl protodioscin, may offer potential avenues for investigation. Methyl protodioscin has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines through the modulation of key signaling pathways, including the MAPK and caspase-dependent pathways. However, it is crucial to note that these findings on related compounds do not directly represent the mechanism of this compound and require specific experimental validation.
Experimental Protocols
The primary experimental protocol for assessing the in vitro anticancer activity of this compound is the National Cancer Institute's (NCI) 60-human cancer cell line screen, which utilizes the Sulforhodamine B (SRB) assay.
NCI-60 Human Tumor Cell Line Screen using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins in slightly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Methodology:
-
Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at plating densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of individual cell lines. The microtiter plates are incubated at 37°C, 5% CO2, 95% air, and 100% relative humidity for 24 hours prior to the addition of experimental drugs.
-
Drug Addition: After the 24-hour pre-incubation period, two plates of each cell line are fixed in situ with trichloroacetic acid (TCA) to represent cell population at the time of drug addition (Tz). Experimental drugs are solubilized in dimethyl sulfoxide (DMSO) at 400-fold the desired final maximum test concentration and stored frozen. Each agent is tested at five 10-fold dilutions.
-
Incubation: Following drug addition, the plates are incubated for an additional 48 hours.
-
Cell Fixation: For adherent cells, the assay is terminated by adding cold TCA to a final concentration of 10% (w/v) and incubating for 60 minutes at 4°C. The supernatant is discarded, and the plates are washed five times with deionized water and then air-dried.
-
Staining: 100 µL of SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% (v/v) acetic acid, followed by air-drying.
-
Dye Solubilization: The bound stain is solubilized with 10 mM trizma base.
-
Absorbance Measurement: The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage growth is calculated at each of the drug concentrations levels. The GI50 value is calculated from the concentration-response curves.
References
Unveiling the Cytotoxic Potential of Methyl Protogracillin: A Technical Guide for Cancer Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cytotoxic effects of Methyl protogracillin, a furostanol saponin, on various cancer cell lines. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed signaling pathways through which this compound and its close analogs exert their anti-cancer activity.
Quantitative Assessment of Cytotoxicity
This compound has demonstrated a broad spectrum of cytotoxic activity against a panel of human cancer cell lines. The National Cancer Institute (NCI) has evaluated its efficacy, with the results indicating significant growth inhibition across multiple cancer types.[1][2]
In Vitro Growth Inhibition (GI50) Data
The 50% growth inhibition (GI50) values from the NCI-60 screen reveal particular sensitivity in specific cell lines. This compound was found to be cytotoxic against all tested cell lines from leukemia and solid tumors. It showed notable selectivity against certain colon, central nervous system (CNS), melanoma, renal, and breast cancer cell lines, with GI50 values less than or equal to 2.0 µM.[1][2] The CNS cancer subpanel was identified as the most sensitive, while ovarian and renal cancer subpanels were among the least sensitive.[1]
Below is a summary of the GI50 values for some of the most sensitive cell lines identified in the NCI screen.
| Cancer Type | Cell Line | GI50 (µM) |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | U251 | ≤ 2.0 |
| Melanoma | MALME-3M | ≤ 2.0 |
| M14 | ≤ 2.0 | |
| Renal Cancer | 786-0 | ≤ 2.0 |
| UO-31 | ≤ 2.0 | |
| Breast Cancer | MDA-MB-231 | ≤ 2.0 |
This table presents a selection of the most sensitive cell lines as reported in the literature. For a comprehensive dataset, refer to the original NCI data.
Experimental Protocols
This section outlines the detailed methodologies for key experiments relevant to assessing the cytotoxic and mechanistic properties of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT salt to purple formazan crystals.[3] The insoluble formazan is then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[3]
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the GI50/IC50 value using a suitable software package.
-
Apoptosis Assessment by Western Blotting
Western blotting is employed to detect and quantify key proteins involved in the apoptotic signaling cascade.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect target proteins, such as caspases and members of the Bcl-2 family.
Protocol:
-
Cell Lysis:
-
Culture and treat cells with this compound as described above.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptotic markers (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cell cycle phases based on DNA content.
Protocol:
-
Cell Preparation and Treatment:
-
Culture cells and treat with this compound for the desired duration.
-
Harvest both adherent and floating cells.
-
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
-
Signaling Pathways and Visualizations
While specific signaling studies for this compound are limited, research on the closely related compound, Methyl protodioscin, provides significant insights into the likely mechanisms of action. Methyl protodioscin has been shown to induce G2/M cell cycle arrest and apoptosis in various cancer cells, including liver, lung, and prostate cancer.[5][6] The following diagrams illustrate the proposed signaling pathways.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the cytotoxic effects of a novel compound like this compound.
Caption: General experimental workflow for cytotoxic compound analysis.
Proposed Intrinsic Apoptosis Pathway
Studies on Methyl protodioscin suggest that it induces apoptosis through the intrinsic (mitochondrial) pathway.[6] This involves the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. biotech.illinois.edu [biotech.illinois.edu]
- 5. researchhub.com [researchhub.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
The Bioactivity of Methyl Protogracillin: A Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl protogracillin, a furostanol saponin identified from the rhizomes of Dioscorea species, has emerged as a compound of interest in anticancer research. Its cytotoxic activity against a broad spectrum of human cancer cell lines has been demonstrated through the National Cancer Institute's (NCI) extensive 60-cell line screening program. This technical guide provides a comprehensive review of the current literature on the bioactivity of this compound, with a focus on its anticancer properties. We present a detailed summary of its cytotoxic efficacy, the experimental protocols used for its evaluation, and a discussion of potential signaling pathways that may mediate its biological effects. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Introduction
Steroidal saponins, a diverse group of naturally occurring glycosides, are widely distributed in the plant kingdom and have been a fertile source of bioactive compounds with a range of pharmacological activities. Among these, this compound (NSC-698792) has been isolated from Dioscorea collettii var. hypoglauca, a plant with a history of use in traditional Chinese medicine for treating various cancers.[1] The in vitro anticancer potential of this compound was systematically evaluated by the National Cancer Institute (NCI), revealing its cytotoxic effects across numerous human cancer cell lines.[1] This review synthesizes the available data on this compound's bioactivity, offering a detailed look into its cytotoxic profile and the methodologies employed in its assessment. Furthermore, we explore potential mechanisms of action by examining the signaling pathways modulated by structurally related compounds.
Quantitative Bioactivity Data
The primary quantitative data available for this compound's bioactivity stems from the NCI-60 human tumor cell line screen. This high-throughput screening assay evaluates the cytotoxic and/or cytostatic effects of compounds against a panel of 60 different human cancer cell lines, representing nine distinct cancer types. The results are expressed as the 50% growth inhibition concentration (GI50), which is the concentration of the compound that causes a 50% reduction in cell growth.
This compound exhibited a broad spectrum of cytotoxic activity against all tested cell lines.[1] It showed particular potency against a subset of these lines, with GI50 values less than or equal to 2.0 microM.[1] A summary of the most sensitive cell lines to this compound is presented in Table 1.
Table 1: Cytotoxic Activity of this compound (NSC-698792) against Selected Human Cancer Cell Lines from the NCI-60 Screen [1]
| Cancer Type | Cell Line | GI50 (µM) |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | U251 | ≤ 2.0 |
| Melanoma | MALME-3M | ≤ 2.0 |
| Melanoma | M14 | ≤ 2.0 |
| Renal Cancer | 786-0 | ≤ 2.0 |
| Renal Cancer | UO-31 | ≤ 2.0 |
| Breast Cancer | MDA-MB-231 | ≤ 2.0 |
The selectivity of this compound is noteworthy. For instance, in the breast cancer subpanel, a greater than 15-fold selectivity was observed between the MDA-MB-231 cell line and other breast cancer cell lines like MCF-7, NCI-ADR-RES, and BT-549.[1] The overall sensitivity profile from the NCI screen indicated that the central nervous system (CNS) cancer cell lines were the most sensitive subpanel, while ovarian and renal cancer subpanels were among the least sensitive.[1]
Experimental Protocols
The evaluation of this compound's cytotoxicity in the NCI-60 screen was conducted using the Sulforhodamine B (SRB) assay. This colorimetric assay is based on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of cell mass, which is indicative of cell viability.
NCI-60 Sulforhodamine B (SRB) Assay Protocol
The following is a detailed description of the standardized SRB assay protocol employed by the NCI for its 60-cell line screen:
-
Cell Plating:
-
Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of each cell line.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
After the initial 24-hour incubation, a plate for each cell line is fixed with trichloroacetic acid (TCA) to serve as a time-zero control.
-
This compound, solubilized in dimethyl sulfoxide (DMSO), is added to the remaining plates at five different concentrations.
-
The plates are then incubated for an additional 48 hours.
-
-
Cell Fixation and Staining:
-
Following the 48-hour incubation with the compound, the cells are fixed in situ by the addition of cold 50% (w/v) TCA and incubated for 60 minutes at 4°C.
-
The supernatant is discarded, and the plates are washed five times with tap water and then air-dried.
-
100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
-
Washing and Dye Solubilization:
-
Unbound SRB dye is removed by washing the plates five times with 1% acetic acid.
-
The plates are again air-dried.
-
The protein-bound SRB dye is solubilized by adding 100 µL of 10 mM trizma base to each well.
-
-
Data Acquisition and Analysis:
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
The percentage of cell growth is calculated for each compound concentration relative to the control (untreated) wells and the time-zero control.
-
The GI50 value is determined from the dose-response curves generated from the absorbance data.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the NCI-60 Sulforhodamine B (SRB) cytotoxicity assay used to evaluate the bioactivity of this compound.
Caption: NCI-60 SRB Cytotoxicity Assay Workflow.
Proposed Signaling Pathways
While direct evidence for the signaling pathways modulated by this compound is currently limited, studies on structurally related steroidal saponins provide valuable insights into its potential mechanisms of action. The following diagrams illustrate two key signaling pathways, the MAPK and STAT3 pathways, which are often implicated in the anticancer effects of saponins.
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature of many cancers. The steroidal saponin Methyl protodioscin has been shown to exert its anticancer effects in prostate cancer by modulating the MAPK pathway.[2] It is plausible that this compound may share a similar mechanism.
Caption: Proposed MAPK Pathway Modulation.
The STAT3 signaling pathway plays a critical role in tumor cell survival, proliferation, and angiogenesis. Constitutive activation of STAT3 is observed in a wide variety of human cancers, making it an attractive target for anticancer drug development. The related steroidal saponin, Gracillin, has been shown to inhibit the STAT3 signaling pathway in colorectal cancer cells.[3] This suggests that this compound may also exert its cytotoxic effects through the inhibition of this pathway.
Caption: Proposed STAT3 Pathway Inhibition.
Discussion and Future Directions
The data from the NCI-60 screen clearly establishes this compound as a potent cytotoxic agent against a range of human cancer cell lines. The unique pattern of its activity, as identified by the NCI's COMPARE analysis, suggests a potentially novel mechanism of action that differs from known anticancer agents.[1]
While direct mechanistic studies on this compound are yet to be published, the evidence from structurally similar steroidal saponins provides a strong foundation for future research. The proposed involvement of the MAPK and STAT3 signaling pathways offers promising avenues for investigation. Future studies should aim to:
-
Confirm the modulation of MAPK and STAT3 signaling by this compound in sensitive cancer cell lines through techniques such as Western blotting to assess the phosphorylation status of key pathway components.
-
Elucidate the precise molecular targets of this compound within these pathways.
-
Investigate other potential mechanisms of action , such as the induction of apoptosis, cell cycle arrest, and anti-angiogenic effects.
-
Evaluate the in vivo efficacy of this compound in preclinical animal models of cancer to translate the in vitro findings into a therapeutic context.
Conclusion
This compound is a promising natural product with demonstrated in vitro anticancer activity. The publicly available data from the NCI-60 screen provides a valuable starting point for further investigation into its therapeutic potential. The detailed experimental protocols and the hypothesized signaling pathways presented in this review are intended to guide future research efforts aimed at fully characterizing the bioactivity and mechanism of action of this intriguing steroidal saponin. A deeper understanding of this compound's biological effects will be crucial for its potential development as a novel anticancer agent.
References
- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gracillin shows potent efficacy against colorectal cancer through inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antineoplastic Properties of Methyl Protogracillin and Related Saponins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antineoplastic properties of Methyl protogracillin and its closely related steroidal saponins, Methyl protoneogracillin and Gracillin. The information presented herein is curated from preclinical research and is intended to inform further investigation and drug development efforts in the field of oncology.
Executive Summary
This compound and its structural analogs, particularly Methyl protoneogracillin, have demonstrated significant cytotoxic effects against a broad range of human cancer cell lines. These compounds, derived from the rhizomes of Dioscorea collettii var. hypoglauca, exhibit a novel mechanism of action, distinguishing them from existing anticancer agents. This document summarizes the available quantitative data on their cytotoxic activity, details the experimental methodologies used in these studies, and visualizes the proposed signaling pathways and experimental workflows.
Cytotoxicity Data
The in vitro cytotoxic activity of Methyl protoneogracillin and Gracillin has been evaluated against a panel of human cancer cell lines. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity of Methyl Protoneogracillin (NSC-698793) [1]
| Cancer Type | Cell Line | GI50 (µM) |
| Leukemia | CCRF-CEM | ≤ 2.0 |
| RPMI-8226 | ≤ 2.0 | |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | SF-539 | ≤ 2.0 |
| U251 | ≤ 2.0 | |
| Melanoma | M14 | ≤ 2.0 |
| Renal Cancer | 786-0 | ≤ 2.0 |
| Prostate Cancer | DU-145 | ≤ 2.0 |
| Breast Cancer | MDA-MB-435 | ≤ 2.0 |
GI50: The concentration required to inhibit cell growth by 50%.
Table 2: In Vitro Cytotoxicity of Gracillin (NSC-698787) [1]
| Cancer Type | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
| Various | Most tested cell lines | Micromolar levels | Micromolar levels | Micromolar levels |
| Non-Small Cell Lung Cancer | EKVX | No activity | No activity | No activity |
| Colon Cancer | HT29 | No activity | No activity | No activity |
| Ovarian Cancer | OVCAR-5 | No activity | No activity | No activity |
| Renal Cancer | SN12C | No activity | No activity | No activity |
TGI: Total Growth Inhibition concentration; LC50: Lethal Concentration for 50% of cells.
Mechanism of Action
Analysis using the National Cancer Institute's COMPARE program suggests that Methyl protoneogracillin and Gracillin possess novel mechanisms of action, as their cytotoxicity patterns do not correlate with any standard anticancer agents in the database[1]. While the precise molecular targets are still under investigation, structure-activity relationship studies indicate that the C-25 R/S configuration is critical for the leukemia selectivity observed between Methyl protoneogracillin and this compound. Furthermore, the F-ring is a key determinant of selectivity between the furostanol saponins (Methyl protoneogracillin and this compound) and the spirostanol saponin (Gracillin)[1].
A related compound, Gracillin, has been shown to induce apoptosis in breast cancer cells[2]. Its antitumor effect is attributed to the inhibition of both glycolysis and mitochondrial-mediated bioenergetics[2].
The proposed mechanism of action for Gracillin involves the induction of apoptosis, as evidenced by an increase in cleaved caspase-3 expression in breast cancer patient-derived xenograft (PDX) tumors[2].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these compounds.
4.1. In Vitro Cytotoxicity Assay
The cytotoxicity of Methyl protoneogracillin and Gracillin was determined using the National Cancer Institute's (NCI) sulforhodamine B (SRB) assay.
-
Cell Lines and Culture: A panel of 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system were used. Cells were cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Assay Procedure:
-
Cells were seeded in 96-well microtiter plates and incubated for 24 hours.
-
The compounds were added at various concentrations, and the plates were incubated for an additional 48 hours.
-
Cells were fixed with trichloroacetic acid (TCA).
-
Fixed cells were stained with sulforhodamine B (SRB) solution.
-
The protein-bound dye was solubilized with 10 mM Tris base.
-
Absorbance was read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis: The GI50, TGI, and LC50 values were calculated from dose-response curves.
4.2. In Vivo Antitumor Efficacy in a Breast Cancer Xenograft Model
The antitumor effects of Gracillin were evaluated in mice bearing breast cancer cell line or patient-derived tumor xenografts[2].
-
Animal Model: Female immunodeficient mice were used.
-
Tumor Implantation: Human breast cancer cells or patient-derived tumor fragments were subcutaneously implanted into the mice.
-
Treatment: Once tumors reached a palpable size, mice were treated with Gracillin. The specific dosage and administration schedule were not detailed in the provided search results.
-
Outcome Measures:
-
Tumor volume was measured regularly.
-
Body weight was monitored to assess toxicity.
-
At the end of the study, tumors were excised for further analysis.
-
-
Immunofluorescence Analysis: Excised tumors were sectioned and stained for cleaved caspase-3 to evaluate the induction of apoptosis.
Preclinical Toxicity
Preliminary toxicity studies in mice indicated that the maximum tolerated dose for Methyl protoneogracillin was 600 mg/kg[1]. In the xenograft studies with Gracillin, no overt changes in the body weight of the mice were observed, suggesting a lack of significant toxicity at the effective antitumor doses[2].
Conclusion and Future Directions
This compound and its analogs, particularly Methyl protoneogracillin, represent a promising new class of antineoplastic agents with a potentially novel mechanism of action. The potent in vitro cytotoxicity against a wide range of cancer cell lines, coupled with favorable preliminary toxicity data, warrants further investigation.
Future research should focus on:
-
Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
Conducting more extensive in vivo efficacy and toxicity studies in various cancer models.
-
Optimizing the chemical structure to enhance potency and selectivity.
The information presented in this guide provides a solid foundation for the continued exploration of this compound and related saponins as potential anticancer therapeutics.
References
Methyl Protogracillin: A Steroidal Saponin from Traditional Chinese Medicine with Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Methyl protogracillin, a furostanol bisglycoside steroidal saponin, is a key bioactive constituent isolated from the rhizomes of Dioscorea species, plants with a rich history in Traditional Chinese Medicine (TCM). Historically, these plants have been utilized for a variety of ailments, including inflammatory conditions and tumors. This technical guide provides an in-depth overview of the role of this compound in TCM, its demonstrated pharmacological activities, and the underlying molecular mechanisms. We present a compilation of quantitative data on its cytotoxic effects against a comprehensive panel of human cancer cell lines, detail relevant experimental methodologies, and visualize the implicated signaling pathways. This document aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this natural compound.
Traditional Chinese Medicine Context
This compound is primarily isolated from the rhizomes of Dioscorea collettii var. hypoglauca[1]. In Traditional Chinese Medicine, this plant is known for its properties of "dispelling wind and dampness," which translates to the treatment of conditions characterized by pain, swelling, and inflammation of the joints.[2][3] It has been traditionally used to address musculoskeletal disorders such as rheumatoid arthritis and joint pain.[2] The rhizomes were historically prepared as decoctions or powders to alleviate discomfort and reduce inflammation.[2] Furthermore, some Dioscorea species have been used in TCM for the treatment of various cancers, including cervical, urinary bladder, and renal tumors, providing a historical basis for the investigation of their anticancer properties.[1][4]
Pharmacological Activities
Modern scientific research has begun to validate the traditional uses of Dioscorea species and their active constituents like this compound. The primary areas of investigation have been its anticancer and anti-inflammatory activities.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses broad-spectrum cytotoxic activity against a wide range of human cancer cell lines. A comprehensive screening by the National Cancer Institute (NCI) against 60 human cancer cell lines revealed that this compound was cytotoxic to all tested cell lines, with particular selectivity against certain colon, central nervous system (CNS), melanoma, renal, and breast cancers.[1]
Table 1: Cytotoxicity of this compound (NSC-698792) Against Selected Human Cancer Cell Lines [1]
| Cancer Type | Cell Line | GI50 (µM) |
| Colon Cancer | KM12 | ≤2.0 |
| CNS Cancer | U251 | ≤2.0 |
| Melanoma | MALME-3M | ≤2.0 |
| M14 | ≤2.0 | |
| Renal Cancer | 786-0 | ≤2.0 |
| UO-31 | ≤2.0 | |
| Breast Cancer | MDA-MB-231 | ≤2.0 |
GI50: The concentration required to inhibit cell growth by 50%.
The closely related compound, methyl protoneogracillin, has also shown significant cytotoxicity, with a maximum tolerant dose in mice determined to be 600 mg/kg.[5] Studies on similar steroidal saponins, such as gracillin, have demonstrated in vivo antitumor effects in xenograft models of breast cancer with minimal toxicity.[3]
Anti-inflammatory Activity
The traditional use of Dioscorea collettii var. hypoglauca for inflammatory conditions like arthritis suggests that its constituents, including this compound, possess anti-inflammatory properties.[2][3] While direct studies on the anti-inflammatory mechanisms of this compound are limited, research on extracts from Dioscorea species indicates an inhibition of inflammatory mediators.[3] The proposed mechanism for the anti-inflammatory effects of related compounds involves the modulation of key inflammatory signaling pathways such as the NF-κB pathway.
Mechanism of Action
The molecular mechanisms underlying the pharmacological effects of this compound are an active area of research. Based on studies of closely related steroidal saponins like gracillin and methyl protodioscin, several key signaling pathways and cellular processes have been implicated.
Induction of Apoptosis
This compound and related compounds induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for its anticancer activity. Apoptosis is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The induction of apoptosis by these compounds is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.
Cell Cycle Arrest
In addition to apoptosis, this compound and its analogs can induce cell cycle arrest, preventing cancer cells from proliferating. Studies on methyl protodioscin have shown that it can cause G2/M phase arrest in liver cancer cells, which is associated with the downregulation of Cyclin B1.[6]
Modulation of Signaling Pathways
Several key signaling pathways that are often dysregulated in cancer have been identified as targets for this compound and related compounds.
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is constitutively active in many cancers and plays a critical role in tumor cell proliferation, survival, and invasion. The related compound gracillin has been shown to inhibit the STAT3 signaling pathway in colorectal cancer cells.[7]
-
mTOR/PI3K/Akt Pathway: The mTOR (mammalian target of rapamycin) pathway, which is regulated by PI3K (phosphoinositide 3-kinase) and Akt, is a central regulator of cell growth, proliferation, and survival. Gracillin has been found to inhibit the mTOR signaling pathway in non-small cell lung cancer cells, leading to the induction of autophagy.[8]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and survival. Methyl protodioscin has been shown to induce apoptosis in human osteosarcoma cells through the modulation of the MAPK signaling pathway.[4]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the bioactivity of this compound and related compounds.
Extraction and Isolation of this compound
The following is a general protocol for the extraction and isolation of steroidal saponins from Dioscorea species, which can be adapted for this compound.
-
Extraction: The dried and powdered rhizomes of Dioscorea collettii var. hypoglauca are extracted with a solvent such as 70% ethanol.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Chromatography: The bioactive fractions (typically the n-butanol fraction for saponins) are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and/or reversed-phase C18 silica gel.
-
Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 values are then calculated from the dose-response curves.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with this compound for a designated time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[9]
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways.
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted using a suitable lysis buffer.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., STAT3, p-STAT3, mTOR, p-mTOR, Akt, p-Akt, Bcl-2, Bax, Caspase-3).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways implicated in the anticancer effects of this compound and its related compounds.
Figure 1: Putative signaling pathways modulated by this compound.
Experimental Workflow
Figure 2: General experimental workflow for studying this compound.
Conclusion and Future Directions
This compound, a steroidal saponin with deep roots in Traditional Chinese Medicine, has emerged as a promising natural product for further investigation in modern drug discovery. Its broad-spectrum anticancer activity, coupled with the traditional use of its source plant for inflammatory conditions, highlights its therapeutic potential. The elucidation of its mechanisms of action, likely involving the induction of apoptosis and the modulation of key cancer-related signaling pathways such as STAT3, mTOR/PI3K/Akt, and MAPK, provides a solid foundation for future research.
For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:
-
In-depth Mechanistic Studies: To confirm the specific molecular targets and signaling pathways directly modulated by this compound.
-
In Vivo Efficacy and Safety: Comprehensive in vivo studies are needed to evaluate the antitumor and anti-inflammatory efficacy, as well as the pharmacokinetic and toxicological profiles of this compound.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.
This technical guide provides a comprehensive overview of the current knowledge on this compound, offering a valuable resource to guide and stimulate further research into this promising natural compound.
References
- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. researchgate.net [researchgate.net]
- 5. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
- 7. agilent.com [agilent.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of Methyl Protogracillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity studies on Methyl protogracillin and its closely related steroidal saponins. The information presented herein is intended to support further research and development of this compound class for potential therapeutic applications.
In Vitro Cytotoxicity
The in vitro cytotoxic potential of Methyl protoneogracillin, a stereoisomer of this compound, was evaluated by the National Cancer Institute (NCI) against their 60 human cancer cell line panel. The study revealed broad-spectrum cytotoxic activity against numerous cancer cell lines. It is crucial to note that the C-25 R/S configuration is a key determinant of biological activity, particularly for leukemia cell line selectivity, distinguishing this compound from Methyl protoneogracillin[1].
Quantitative Cytotoxicity Data (Methyl Protoneogracillin)
The following table summarizes the 50% growth inhibition (GI50) values for Methyl protoneogracillin against a selection of human cancer cell lines. Lower GI50 values indicate higher cytotoxic potency.
| Cell Line Panel | Cell Line Name | GI50 (µM) |
| Leukemia | CCRF-CEM | ≤ 2.0[1] |
| RPMI-8226 | ≤ 2.0[1] | |
| Colon Cancer | KM12 | ≤ 2.0[1] |
| CNS Cancer | SF-539 | ≤ 2.0[1] |
| U251 | ≤ 2.0[1] | |
| Melanoma | M14 | ≤ 2.0[1] |
| Renal Cancer | 786-0 | ≤ 2.0[1] |
| Prostate Cancer | DU-145 | ≤ 2.0[1] |
| Breast Cancer | MDA-MB-435 | ≤ 2.0[1] |
Data presented is for Methyl protoneogracillin (NSC-698793) as a close structural analog of this compound.[1]
Experimental Protocol: NCI-60 Sulforhodamine B (SRB) Assay
The cytotoxicity data was generated using the NCI-60 human tumor cell line screen, which employs the Sulforhodamine B (SRB) assay.
Methodology:
-
Cell Plating: Human cancer cell lines are seeded into 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.
-
Compound Addition: Methyl protoneogracillin, dissolved in a suitable solvent, is added to the wells at various concentrations.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Fixation: Adherent cells are fixed in situ by the addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well and incubated at room temperature for 10 minutes.
-
Washing: Unbound dye is removed by washing five times with 1% acetic acid.
-
Solubilization: The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base.
-
Absorbance Reading: The optical density is read on an automated plate reader at a wavelength of 515 nm. The absorbance is proportional to the cellular protein mass.
-
Data Analysis: The GI50 is calculated from the dose-response curves.
Acute Toxicity in Vivo
Preliminary in vivo toxicity of Methyl protoneogracillin has been assessed in mice to determine the maximum tolerated dose (MTD).
Quantitative Acute Toxicity Data (Methyl Protoneogracillin)
| Species | Route of Administration | Endpoint | Value |
| Mice | Oral (gavage) | Maximum Tolerated Dose (MTD) | 600 mg/kg[1] |
Data presented is for Methyl protoneogracillin as a close structural analog of this compound.[1]
Experimental Protocol: Acute Oral Toxicity Study (General Guideline)
The acute toxicity study for determining the MTD is generally conducted following OECD guidelines (e.g., TG 420, 423, or 425). The following provides a generalized workflow.
Methodology:
-
Animal Selection and Acclimatization: Healthy, young adult rodents (typically mice or rats) of a single sex are used. Animals are acclimatized to the laboratory conditions before the study.
-
Fasting: Animals are fasted prior to dosing to promote absorption of the test substance.
-
Dose Administration: A single dose of the test substance is administered orally via gavage. The volume administered is based on the animal's body weight.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight. Observations are conducted frequently on the day of dosing and at least once daily for up to 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
MTD Determination: The maximum tolerated dose is determined as the highest dose that does not cause mortality or significant clinical signs of toxicity.
Postulated Signaling Pathways in this compound-Induced Toxicity
While direct studies on the signaling pathways modulated by this compound are limited, research on structurally related steroidal saponins, such as Methyl Protodioscin, provides strong evidence for the induction of apoptosis through multiple interconnected pathways.
Apoptosis Induction via Intrinsic and Extrinsic Pathways
This compound is hypothesized to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
References
The Occurrence of Methyl Protogracillin in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin, a furostanol bisglycoside, is a steroidal saponin that has garnered significant interest within the scientific community due to its potential pharmacological activities. As a naturally occurring plant metabolite, understanding its distribution and concentration in various plant species is crucial for its potential extraction, isolation, and development as a therapeutic agent. This technical guide provides a comprehensive overview of the natural abundance of this compound in plants, detailing quantitative data, experimental protocols for its analysis, and insights into its biosynthetic origins.
Data Presentation: Natural Abundance of this compound and Related Saponins
The concentration of this compound and its precursor, protogracillin, varies significantly among different plant species and even between different organs of the same plant. The following tables summarize the available quantitative data to facilitate a comparative analysis.
Table 1: Quantitative Data of this compound in Dioscorea pseudojaponica
| Plant Organ | This compound Content (µg/g dry weight) | Reference |
| Tuber Cortex | 89.57 ± 5.08 | Lin & Yang, 2008 |
| Tuber Flesh | 35.83 ± 2.02 | Lin & Yang, 2008 |
| Rhizophor | 1.36 ± 0.08 | Lin & Yang, 2008 |
| Leaf | 1.12 ± 0.07 | Lin & Yang, 2008 |
| Vine | 1.05 ± 0.06 | Lin & Yang, 2008 |
Table 2: Quantitative Data of Protogracillin in Various Dioscorea Species (Leaves)
| Plant Species | Protogracillin Content (µg/g dry weight) | Reference |
| Dioscorea zingiberensis | 15.34 | Li et al., 2022 |
| Dioscorea composita | 12.87 | Li et al., 2022 |
| Dioscorea villosa | 9.76 | Li et al., 2022 |
| Dioscorea polystachya | 8.54 | Li et al., 2022 |
| Dioscorea bulbifera | 7.98 | Li et al., 2022 |
| Dioscorea alata | 6.43 | Li et al., 2022 |
| Dioscorea esculenta | 5.91 | Li et al., 2022 |
| Dioscorea japonica | 5.32 | Li et al., 2022 |
| Dioscorea deltoidea | 4.88 | Li et al., 2022 |
| Dioscorea collettii | 4.12 | Li et al., 2022 |
| Dioscorea nipponica | 3.76 | Li et al., 2022 |
| Dioscorea futschauensis | 2.54 | Li et al., 2022 |
| Dioscorea panthaica | 1.98 | Li et al., 2022 |
Experimental Protocols
The accurate quantification of this compound in plant matrices requires robust and validated experimental protocols. The following sections detail the methodologies for extraction, separation, and detection of this compound.
Protocol 1: Extraction of Steroidal Saponins from Dioscorea Tubers
This protocol is adapted from the methodology described by Lin and Yang (2008) for the extraction of saponins from Dioscorea pseudojaponica.
1. Sample Preparation:
-
Harvest fresh plant material (e.g., tubers).
-
Wash the material thoroughly with deionized water to remove any soil and debris.
-
Separate the different plant organs (e.g., tuber cortex, tuber flesh) as required.
-
Freeze-dry the separated plant material to a constant weight.
-
Grind the dried material into a fine powder using a laboratory mill.
2. Solvent Extraction:
-
Weigh approximately 50 g of the powdered plant material.
-
Macerate the powder with 1 L of methanol for 24 hours at room temperature with continuous stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under vacuum using a rotary evaporator at 40°C to obtain a crude methanol extract.
3. Solid-Phase Extraction (SPE) for Saponin Enrichment:
-
Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Dissolve the crude methanol extract in a minimal amount of 50% aqueous methanol.
-
Load the dissolved extract onto the conditioned C18 cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute the saponin fraction with 10 mL of 80% aqueous methanol.
-
Collect the eluate and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the dried residue in a known volume of methanol for HPLC or UPLC-MS/MS analysis.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This HPLC method is based on the procedure used for the analysis of saponins in Dioscorea pseudojaponica.
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a gradient starting with a higher proportion of water and increasing the proportion of acetonitrile over time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Detection (ELSD):
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 70°C.
-
Gas Flow Rate: 1.5 L/min (Nitrogen).
-
-
Quantification:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.
-
Protocol 3: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended.
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or negative ESI, to be optimized for this compound.
-
Multiple Reaction Monitoring (MRM): Select specific precursor-to-product ion transitions for this compound for quantification and confirmation.
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Use an internal standard to correct for matrix effects and variations in instrument response.
-
Mandatory Visualization
Biosynthesis of Furostanol Saponins
The biosynthesis of steroidal saponins, including this compound, is a complex process that begins with the cyclization of 2,3-oxidosqualene. The pathway involves a series of hydroxylation, oxidation, and glycosylation steps catalyzed by various enzymes.
Caption: Putative biosynthetic pathway of this compound.
Experimental Workflow for Quantification
The following diagram illustrates the general workflow for the quantification of this compound from plant materials.
Caption: General workflow for this compound quantification.
Logical Relationship: Furostanol to Spirostanol Conversion
This compound is a furostanol saponin, which can be enzymatically converted to a spirostanol saponin. This conversion is an important consideration in the analysis and biological activity of these compounds.
Caption: Enzymatic conversion of furostanol to spirostanol saponins.
Methodological & Application
Application Notes & Protocols: Isolation and Purification of Methyl protogracillin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl protogracillin is a furostanol bisglycoside, a type of steroidal saponin, found in various plant species of the Dioscorea genus, such as Dioscorea pseudojaponica[1]. Steroidal saponins are of significant interest in drug discovery due to their diverse pharmacological activities, including cytotoxic effects against various cancer cell lines[2]. This document provides a detailed protocol for the isolation and purification of this compound from its natural source. The methodology is based on established chromatographic techniques for the separation of saponins.
Data Presentation
The following table summarizes the typical quantitative data expected at each stage of the isolation and purification process for this compound. These values are estimates based on typical yields for saponin purification and may vary depending on the starting material and specific experimental conditions.
| Purification Step | Starting Material (g) | Fraction Weight (g) | Yield (%) | Purity (%) |
| Crude Methanol Extract | 1000 (dried plant material) | 100 | 10 | ~5-10 |
| Macroporous Resin Chromatography | 100 | 20 | 20 | ~30-40 |
| Preparative HPLC (C18) | 1 | 0.1 | 10 | >98 |
Experimental Protocols
This section details the experimental procedures for the extraction, fractionation, and purification of this compound from Dioscorea plant material.
Extraction of Crude Saponins
This protocol describes the initial extraction of total saponins from the dried and powdered plant material.
-
Materials and Reagents:
-
Dried and powdered rhizomes of Dioscorea species
-
Methanol (analytical grade)
-
Rotary evaporator
-
Filter paper
-
-
Procedure:
-
Macerate 1 kg of the dried, powdered plant material with 5 L of methanol at room temperature for 24 hours with occasional stirring.
-
Filter the extract through filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh methanol.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
-
Fractionation of Crude Extract by Macroporous Resin Column Chromatography
This step aims to enrich the saponin content by removing pigments, polysaccharides, and other impurities.
-
Materials and Reagents:
-
Crude methanol extract
-
Amberlite XAD-2 or equivalent macroporous resin
-
Glass column
-
Methanol
-
Distilled water
-
-
Procedure:
-
Suspend the crude methanol extract in distilled water to form a slurry.
-
Pack a glass column with Amberlite XAD-2 resin and equilibrate with distilled water.
-
Load the aqueous suspension of the crude extract onto the column.
-
Wash the column with distilled water to remove water-soluble impurities like sugars and salts, until the eluent is colorless.
-
Elute the saponin-rich fraction with a stepwise gradient of methanol in water (e.g., 30%, 50%, 70%, and 100% methanol).
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify the saponin-containing fractions.
-
Combine the fractions containing the target saponins and concentrate using a rotary evaporator.
-
Purification of this compound by Preparative High-Performance Liquid Chromatography (HPLC)
The final purification of this compound is achieved using preparative reverse-phase HPLC.
-
Materials and Reagents:
-
Saponin-rich fraction from macroporous resin chromatography
-
Methanol (HPLC grade)
-
Ultrapure water (HPLC grade)
-
Preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 10 µm)
-
UV detector or Evaporative Light Scattering Detector (ELSD)
-
-
Procedure:
-
Dissolve the saponin-rich fraction in a minimal amount of the mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Use an isocratic mobile phase of methanol/water (e.g., 69:31, v/v) at a suitable flow rate[1]. The optimal mobile phase composition may need to be determined empirically.
-
Inject the sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 203 nm for saponins lacking a strong chromophore) or using an ELSD[3].
-
Collect the fractions corresponding to the peak of this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
-
Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Workflow for this compound Isolation.
Signaling Pathway
The following diagram depicts a representative signaling pathway for the induction of apoptosis in cancer cells by cytotoxic steroidal saponins, a known activity of compounds like this compound. The pathway illustrates the inhibition of the pro-survival PI3K/Akt pathway.
Caption: Apoptosis Induction by Steroidal Saponins.
References
- 1. Isolation and identification of steroidal saponins in Taiwanese yam cultivar (Dioscorea pseudojaponica Yamamoto) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) for the Analysis of Methyl Protogracillin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Methyl protogracillin using High-Performance Liquid Chromatography (HPLC). This compound, a furostanol saponin primarily isolated from plants of the Dioscorea genus, has garnered significant interest for its potential therapeutic properties. Accurate and reliable analytical methods are crucial for its identification, quantification, and characterization in various matrices, including plant extracts, pharmaceutical formulations, and biological samples.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For steroidal saponins like this compound, which often lack a strong chromophore for UV detection, HPLC coupled with detectors such as Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is highly effective. Reversed-phase chromatography, utilizing a C18 stationary phase, is the most common separation mode for these compounds.
This guide outlines a standard HPLC method adaptable for the analysis of this compound, including sample preparation, chromatographic conditions, and data analysis.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to obtain accurate and reproducible HPLC results. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
Objective: To extract this compound from a solid matrix (e.g., plant material) and prepare it for HPLC analysis.
Materials:
-
Sample containing this compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm PTFE or nylon)
-
HPLC vials
Procedure:
-
Extraction:
-
Accurately weigh a known amount of the homogenized solid sample (e.g., 1.0 g of dried plant powder).
-
Add a suitable volume of methanol (e.g., 20 mL).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Perform extraction using an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with an additional 20 mL of methanol to ensure complete extraction.
-
Combine the supernatants.
-
-
Concentration and Reconstitution:
-
Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a precise volume of the initial mobile phase (e.g., 1.0 mL of Acetonitrile/Water, 30:70, v/v).
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the HPLC column.
-
HPLC-ELSD/MS Method
This method is suitable for the quantitative analysis of this compound. An Evaporative Light Scattering Detector (ELSD) is recommended due to the weak UV absorbance of saponins. Alternatively, a Mass Spectrometer (MS) can be used for higher sensitivity and structural confirmation.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC or UPLC system with a binary pump, autosampler, and column oven. |
| Column | Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient Elution | 0-10 min: 30% B; 10-30 min: 30-60% B; 30-40 min: 60-90% B; 40-45 min: 90% B (hold); 45-50 min: 30% B (re-equilibration). |
| Flow Rate | 1.0 mL/min. |
| Injection Volume | 10 µL. |
| Column Temperature | 30 °C. |
| Detector | ELSD (Drift tube temperature: 50 °C, Nebulizing gas (Nitrogen) pressure: 3.5 bar) or Mass Spectrometer (ESI, positive ion mode). |
System Suitability:
Before sample analysis, the HPLC system should be equilibrated with the initial mobile phase until a stable baseline is achieved. A standard solution of this compound should be injected multiple times to check for system suitability parameters such as retention time reproducibility, peak area precision, and theoretical plates.
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: HPLC Method Validation Parameters for this compound Analysis
| Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.7 µg/mL |
| Precision (%RSD) | < 2% | 1.5% |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and relationships.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical flow diagram of the HPLC system components.
Application Notes and Protocols for the Structural Elucidation of Methyl Protogracillin using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin, a furostanol bisglycoside, is a steroidal saponin with significant biological activities, including potential antineoplastic properties. The precise structural characterization of such complex natural products is paramount for understanding their structure-activity relationships and for further drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of complex molecules like this compound in solution.
These application notes provide a comprehensive overview and detailed protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural determination of this compound. The methodologies described herein are also applicable to other related steroidal saponins.
Structural Elucidation Workflow
The structural elucidation of this compound using NMR spectroscopy follows a logical workflow. Initially, 1D NMR spectra (¹H and ¹³C) provide an overview of the proton and carbon environments within the molecule. Subsequently, a series of 2D NMR experiments, including COSY, HSQC, and HMBC, are employed to establish connectivity between atoms, ultimately leading to the complete assignment of the aglycone and sugar moieties, as well as the determination of their linkage points and stereochemistry.
Figure 1: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Quantitative NMR Data
The complete ¹H and ¹³C NMR spectral data for this compound, isolated from the rhizomes of Dioscorea collettii var. hypoglauca, are crucial for its unambiguous identification. The following tables summarize the chemical shift assignments.[1]
Table 1: ¹³C NMR Chemical Shift Data of this compound (in Pyridine-d₅)
| Carbon No. | Chemical Shift (δc) ppm | Carbon No. | Chemical Shift (δc) ppm | Sugar Moieties | Chemical Shift (δc) ppm |
| 1 | 37.8 | 15 | 32.5 | Glucose (Inner) | |
| 2 | 30.1 | 16 | 81.5 | Glc-1' | 100.2 |
| 3 | 77.9 | 17 | 63.5 | Glc-2' | 78.1 |
| 4 | 39.2 | 18 | 16.5 | Glc-3' | 81.2 |
| 5 | 141.0 | 19 | 19.5 | Glc-4' | 71.8 |
| 6 | 121.8 | 20 | 42.1 | Glc-5' | 78.2 |
| 7 | 32.3 | 21 | 14.8 | Glc-6' | 62.8 |
| 8 | 31.8 | 22 | 110.1 | Rhamnose | |
| 9 | 50.4 | 23 | 31.9 | Rha-1'' | 102.0 |
| 10 | 37.2 | 24 | 29.3 | Rha-2'' | 72.8 |
| 11 | 21.2 | 25 | 30.8 | Rha-3'' | 72.9 |
| 12 | 39.9 | 26 | 75.5 | Rha-4'' | 74.2 |
| 13 | 40.7 | 27 | 17.6 | Rha-5'' | 69.9 |
| 14 | 56.4 | OMe | 51.5 | Rha-6'' | 18.8 |
| Glucose (Outer) | |||||
| Glc-1''' | 104.8 | ||||
| Glc-2''' | 75.3 | ||||
| Glc-3''' | 76.9 | ||||
| Glc-4''' | 71.6 | ||||
| Glc-5''' | 78.0 | ||||
| Glc-6''' | 62.7 |
Table 2: ¹H NMR Chemical Shift Data of this compound (in Pyridine-d₅)
| Proton No. | Chemical Shift (δH) ppm, Multiplicity (J in Hz) | Proton No. | Chemical Shift (δH) ppm, Multiplicity (J in Hz) | Sugar Moieties | Chemical Shift (δH) ppm, Multiplicity (J in Hz) |
| 1α | 1.85 m | 16 | 4.88 m | Glucose (Inner) | |
| 1β | 1.05 m | 17 | 1.80 m | Glc-1' | 4.90 d (7.5) |
| 3 | 3.98 m | 18 | 0.85 s | Glc-2' | 4.35 m |
| 6 | 5.35 br s | 19 | 1.05 s | Glc-3' | 4.52 m |
| 21 | 1.02 d (7.0) | Glc-4' | 4.15 m | ||
| 26a | 3.80 m | Glc-5' | 3.95 m | ||
| 26b | 3.45 m | Glc-6'a | 4.40 m | ||
| 27 | 1.08 d (7.0) | Glc-6'b | 4.30 m | ||
| OMe | 3.38 s | Rhamnose | |||
| Rha-1'' | 6.35 s | ||||
| Rha-2'' | 4.85 m | ||||
| Rha-3'' | 4.70 m | ||||
| Rha-4'' | 4.30 m | ||||
| Rha-5'' | 4.95 m | ||||
| Rha-6'' | 1.75 d (6.0) | ||||
| Glucose (Outer) | |||||
| Glc-1''' | 4.85 d (7.5) | ||||
| Glc-2''' | 4.05 m | ||||
| Glc-3''' | 4.20 m | ||||
| Glc-4''' | 4.10 m | ||||
| Glc-5''' | 3.85 m | ||||
| Glc-6'''a | 4.50 m | ||||
| Glc-6'''b | 4.25 m |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are based on standard procedures for the analysis of steroidal saponins.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent: Dissolve the sample in 0.5 mL of deuterated pyridine (pyridine-d₅). The use of pyridine-d₅ is recommended for steroidal saponins to avoid overlapping signals from the solvent and to improve the resolution of hydroxyl proton signals.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: 2.0 s.
-
-
¹³C NMR Spectroscopy
-
Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2.0 s.
-
-
2D COSY (Correlation Spectroscopy)
-
Pulse Program: Standard COSY sequence (e.g., cosygpqf).
-
Spectral Width (F1 and F2): 0-10 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Phase-sensitive gradient-selected HSQC (e.g., hsqcedetgpsisp2.3).
-
Spectral Width (F2 - ¹H): 0-10 ppm.
-
Spectral Width (F1 - ¹³C): 0-160 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 16-32.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Spectral Width (F2 - ¹H): 0-10 ppm.
-
Spectral Width (F1 - ¹³C): 0-220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 32-64.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz to observe 2- and 3-bond correlations.
-
Data Processing and Interpretation
-
Processing: Process the acquired data using appropriate NMR software (e.g., TopSpin, MestReNova). Apply Fourier transformation, phase correction, and baseline correction.
-
¹H NMR Analysis: Identify the number of signals, their chemical shifts, multiplicities, and integration to get a preliminary idea of the different types of protons present.
-
¹³C NMR Analysis: Determine the number of carbon signals. Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
-
COSY Analysis: Establish proton-proton coupling networks. Trace the spin systems within the aglycone and each sugar unit.
-
HSQC Analysis: Correlate each proton signal with its directly attached carbon atom. This allows for the direct assignment of protonated carbons.
-
HMBC Analysis: This is the key experiment for assembling the molecular structure. Identify long-range correlations (2-3 bonds) between protons and carbons. These correlations are used to:
-
Connect the different spin systems within the aglycone.
-
Identify the linkage positions of the sugar moieties to the aglycone and to each other.
-
Confirm the overall carbon skeleton.
-
Key Structural Features from NMR Data
The following diagram illustrates the key HMBC correlations that are critical for establishing the glycosidic linkages in this compound.
Figure 2: Key HMBC correlations establishing the glycosidic linkages in this compound.
Conclusion
The application of a comprehensive suite of 1D and 2D NMR experiments enables the complete and unambiguous structural elucidation of this compound. The detailed protocols and tabulated data provided in these application notes serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating the accurate identification and characterization of this and other complex steroidal saponins.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Methyl Protogracillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin is a furostanol bisglycoside, a type of steroidal saponin found in plants of the Dioscorea genus. Steroidal saponins are of significant interest to the pharmaceutical industry due to their diverse biological activities, including cytotoxic effects against various cancer cell lines. The analysis of these complex molecules requires sensitive and specific analytical techniques. Ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is a powerful tool for the separation, identification, and quantification of this compound and related saponins in complex matrices.
This document provides detailed application notes and protocols for the mass spectrometry (MS) analysis of this compound. It includes information on sample preparation, chromatographic conditions, and mass spectrometric parameters. Additionally, it presents a summary of expected mass spectral data and discusses the compound's known biological activities and associated signaling pathways.
Chemical Information
| Property | Value | Reference |
| Compound Name | This compound | |
| Molecular Formula | C₅₂H₈₆O₂₃ | [1] |
| Molecular Weight | 1079.2 g/mol | [1] |
| Monoisotopic Mass | 1078.55598899 Da | [1] |
| CAS Number | 54522-53-1 | |
| PubChem CID | 171348 | [1][2] |
Mass Spectrometry Analysis
The analysis of this compound is effectively performed using UPLC-QTOF-MS. The high resolution and mass accuracy of TOF-MS allow for the determination of the elemental composition of the parent and fragment ions, facilitating structural elucidation.
Predicted Fragmentation Pattern
Steroidal saponins characteristically fragment at the glycosidic linkages, resulting in the sequential loss of sugar moieties. The fragmentation of this compound is expected to proceed via the cleavage of the glycosidic bonds, providing information about the sugar chain composition. Additionally, fragmentation of the aglycone core can provide further structural details.
Due to the limited availability of public fragmentation data specific to this compound, the following table is a predictive summary based on the analysis of closely related steroidal saponins from Dioscorea species.[3][4][5][6] The primary adduct expected in positive ion mode is the protonated molecule [M+H]⁺.
Table 1: Predicted Quantitative Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Description |
| Precursor Ion | ||
| [M+H]⁺ | 1079.5636 | Protonated molecule |
| Product Ions | ||
| 917.5109 | Loss of a hexose unit (-162 Da) | |
| 755.4582 | Loss of two hexose units (-324 Da) | |
| 593.4055 | Loss of three hexose units (-486 Da) | |
| 431.3528 | Loss of four hexose units (-648 Da), representing the protonated aglycone |
Note: These m/z values are calculated based on the monoisotopic mass and are predictive. Actual experimental values may vary slightly.
Experimental Protocols
The following protocols are based on established methods for the analysis of steroidal saponins from Dioscorea species and can be adapted for this compound.[3][6]
Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1.0 g of powdered, dried plant material.
-
Add 20 mL of 80% methanol.
-
Sonciate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine the supernatants.
-
-
Purification (Optional, for complex matrices):
-
The combined supernatant can be passed through a C18 solid-phase extraction (SPE) cartridge to remove highly polar impurities.
-
Elute the saponins with methanol.
-
-
Final Preparation:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
UPLC-QTOF-MS Method
Table 2: UPLC Parameters
| Parameter | Recommended Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min, 10% B; 2-15 min, 10-50% B; 15-25 min, 50-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2-5 µL |
Table 3: QTOF-MS Parameters
| Parameter | Recommended Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Sampling Cone | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Mass Range | 100-1500 m/z |
| Collision Energy (for MS/MS) | Ramped from 20-40 eV |
Visualizations
Experimental Workflow
A simplified workflow for the analysis of this compound.
Biological Activity and Signaling Pathway
This compound and related steroidal saponins have been shown to exhibit cytotoxic activity against cancer cells. A common mechanism of action for these compounds involves the modulation of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival, proliferation, and apoptosis.
Proposed mechanism of action via the PI3K/Akt/mTOR pathway.
Conclusion
The UPLC-QTOF-MS methodology outlined in this document provides a robust and sensitive approach for the analysis of this compound. The detailed protocols for sample preparation and instrument parameters serve as a valuable starting point for researchers in natural product chemistry, pharmacology, and drug development. The predictive fragmentation data and the illustrated signaling pathway offer insights into the structural characterization and biological activity of this promising steroidal saponin. Further studies are warranted to confirm the precise fragmentation pathways and to fully elucidate the therapeutic potential of this compound.
References
- 1. Methylprotogracillin | C52H86O23 | CID 171348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phytochemical: Methylprotogracillin [caps.ncbs.res.in]
- 3. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Characterization of steroidal saponins in crude extract from Dioscorea nipponica Makino by liquid chromatography tandem multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grupobiomaster.com [grupobiomaster.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Methyl Protogracillin
Introduction
Methyl protogracillin, a furostanol saponin isolated from the rhizomes of Dioscorea collettii var. hypoglauca, has demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1][2] This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound using common colorimetric assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). These assays are fundamental in preclinical drug development to determine the concentration-dependent cytotoxic effects of novel compounds.
The protocols outlined below are designed for researchers, scientists, and drug development professionals to reliably evaluate the cytotoxic potential of this compound and similar compounds. The underlying principle of these assays is the measurement of metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts (MTT or XTT) to colored formazan products, which can be quantified spectrophotometrically.[3]
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated against the National Cancer Institute's (NCI) 60 human cancer cell line panel. The data is typically presented as the GI50, which is the concentration of the compound that causes 50% inhibition of cell growth.
Table 1: In Vitro Cytotoxicity (GI50) of this compound Against Selected Human Cancer Cell Lines
| Cancer Subpanel | Cell Line | GI50 (µM) |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | U251 | ≤ 2.0 |
| Melanoma | MALME-3M | ≤ 2.0 |
| M14 | ≤ 2.0 | |
| Renal Cancer | 786-0 | ≤ 2.0 |
| UO-31 | ≤ 2.0 | |
| Breast Cancer | MDA-MB-231 | ≤ 2.0 |
| Leukemia | CCRF-CEM | > 56-fold less sensitive |
Data synthesized from studies by Hu, K. et al. (2001).[1][2]
This compound was shown to be cytotoxic against all tested cell lines, with particular selectivity for certain colon, CNS, melanoma, renal, and breast cancer lines.[1] The central nervous system (CNS) cancer subpanel was identified as the most sensitive, while the ovarian and renal cancer subpanels were generally the least sensitive.[1]
Experimental Protocols
The following are detailed protocols for performing MTT and XTT cytotoxicity assays to evaluate this compound.
MTT Cytotoxicity Assay Protocol
This protocol is a standard procedure for determining cell viability based on the reduction of MTT to a purple formazan product by metabolically active cells.[3][4]
Materials:
-
This compound (stock solution prepared in DMSO)
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to determine the GI50 value.
-
XTT Cytotoxicity Assay Protocol
The XTT assay is an alternative to the MTT assay where the product is a water-soluble orange formazan, eliminating the need for a solubilization step.[5]
Materials:
-
This compound (stock solution prepared in DMSO)
-
Human cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS)
-
Multichannel pipette
-
Microplate reader (absorbance at 450-500 nm)
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
-
XTT Reagent Preparation:
-
Thaw the XTT labeling reagent and the electron-coupling reagent at 37°C.
-
Immediately before use, prepare the XTT labeling mixture. For one 96-well plate, mix 5 mL of XTT labeling reagent with 0.1 mL of the electron-coupling reagent.[6]
-
-
XTT Addition and Incubation:
-
After the 48-72 hour drug incubation, add 50 µL of the prepared XTT labeling mixture to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 atmosphere. The incubation time may need to be optimized depending on the cell type and its metabolic rate.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a uniform color distribution.
-
Measure the absorbance of each well at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should also be used to subtract non-specific background absorbance.[5]
-
-
Data Analysis:
-
Follow step 6 from the MTT protocol to calculate the percentage of cell viability and determine the GI50 value.
-
Visualizations
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Workflow for in vitro cytotoxicity assays (MTT/XTT).
Caption: Proposed signaling pathway for this compound.
Mechanism of Action
While the exact mechanism of action for this compound is still under investigation, analysis suggests it may involve a novel pathway.[1][2] Studies on the related furostanol saponin, Methyl protodioscin, indicate that its cytotoxic effects are mediated through the induction of apoptosis.[7][8][9] This process involves the activation of the caspase cascade and is regulated by the Bcl-2 family of proteins and the MAPK signaling pathway.[9][10] It is proposed that this compound may exert its cytotoxic effects through a similar apoptotic mechanism, leading to G2/M cell cycle arrest and programmed cell death.[7][8] Further research is required to fully elucidate the specific molecular targets of this compound.
References
- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. namsa.com [namsa.com]
- 4. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 7. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl protodioscin induces G2/M arrest and apoptosis in K562 cells with the hyperpolarization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl Protodioscin Induces Apoptosis in Human Osteosarcoma Cells by Caspase-Dependent and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl Protogracillin Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying and utilizing cancer cell lines sensitive to Methyl Protogracillin and its related compound, Methyl Protoneogracillin. This document includes quantitative data on cellular sensitivity, detailed experimental protocols for assessing cytotoxicity, and diagrams of potential signaling pathways and experimental workflows.
Introduction
This compound and Methyl Protoneogracillin are steroidal saponins isolated from plants of the Dioscorea genus. These compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Understanding which cell lines are most sensitive to these compounds is crucial for targeted cancer research and the development of novel therapeutic strategies. These notes are intended to guide researchers in selecting appropriate cell line models and designing experiments to investigate the anticancer properties of these compounds.
Sensitive Cell Lines and Cytotoxicity Data
The National Cancer Institute (NCI) has screened this compound and Methyl Protoneogracillin against its panel of 60 human cancer cell lines (NCI-60). The data below summarizes the cell lines that have shown high sensitivity to these compounds, as indicated by their GI50 values (the concentration required to inhibit cell growth by 50%).
Table 1: Cell Lines Highly Sensitive to Methyl Protoneogracillin
| Cell Line | Cancer Type | GI50 (µM) |
| CCRF-CEM | Leukemia | ≤ 2.0[1] |
| RPMI-8226 | Leukemia | ≤ 2.0[1] |
| KM12 | Colon Cancer | ≤ 2.0[1] |
| SF-539 | CNS Cancer | ≤ 2.0[1] |
| U251 | CNS Cancer | ≤ 2.0[1] |
| M14 | Melanoma | ≤ 2.0[1] |
| 786-0 | Renal Cancer | ≤ 2.0[1] |
| DU-145 | Prostate Cancer | ≤ 2.0[1] |
| MDA-MB-435 | Breast Cancer | ≤ 2.0[1] |
Leukemia, CNS cancer, and prostate cancer were identified as the most sensitive subpanels to Methyl Protoneogracillin treatment.[1]
Table 2: Cell Lines Highly Sensitive to this compound
| Cell Line | Cancer Type | GI50 (µM) |
| KM12 | Colon Cancer | ≤ 2.0 |
| U251 | CNS Cancer | ≤ 2.0 |
| MALME-3M | Melanoma | ≤ 2.0 |
| M14 | Melanoma | ≤ 2.0 |
| 786-0 | Renal Cancer | ≤ 2.0 |
| UO-31 | Renal Cancer | ≤ 2.0 |
| MDA-MB-231 | Breast Cancer | ≤ 2.0 |
CNS cancer was identified as the most sensitive subpanel to this compound treatment.
Experimental Protocols
The following protocols are based on the methodologies used in the NCI-60 screen and are recommended for determining the cytotoxic and growth-inhibitory effects of this compound and Methyl Protoneogracillin.
Cell Culture
-
Cell Lines: Obtain the desired cancer cell lines from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Grow the cell lines in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[2]
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2]
Sulforhodamine B (SRB) Assay for Cytotoxicity (NCI-60 Protocol)
This assay is a colorimetric method used to measure cell density based on the measurement of cellular protein content.[3]
Materials:
-
96-well microtiter plates
-
This compound/Methyl Protoneogracillin stock solution (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Automated plate reader
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells per well, depending on the cell line's doubling time.[2] Incubate for 24 hours.[2]
-
Drug Addition: Add the test compound at various concentrations to the wells.
-
Incubation: Incubate the plates for 48 hours.
-
Cell Fixation: Gently add cold 50% (wt/vol) TCA to each well and incubate at 4°C for 1 hour to fix the cells.[4]
-
Staining: Wash the plates four times with 1% acetic acid to remove the TCA.[5] Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2][5]
-
Washing: Remove the unbound SRB dye by washing the plates five times with 1% acetic acid.[2] Air dry the plates.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[6]
-
Absorbance Measurement: Read the absorbance at 510-515 nm using a microplate reader.[2][3]
-
Data Analysis: Calculate the GI50 value from the dose-response curves.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
Application Notes and Protocols for Dissolving Methyl Protogracillin
Introduction
Methyl protogracillin is a steroidal saponin that has demonstrated cytotoxic activity against various cancer cell lines, making it a compound of interest for oncological research.[1][2] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in experimental settings. These application notes provide detailed protocols for the solubilization, preparation of stock solutions, and creation of working solutions for in vitro assays.
Quantitative Solubility Data
The solubility of this compound and its parent compound, Protogracillin, has been determined in several common laboratory solvents. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are effective solvents for achieving high-concentration stock solutions.
| Compound | Solvent | Solubility |
| This compound | DMSO, Pyridine, Methanol, Ethanol | Soluble[1] |
| Protogracillin | DMSO | 30 mg/mL[3][4] |
| Protogracillin | DMF | 30 mg/mL[3][4] |
Note: For this compound, while specific quantitative data is not widely published, its structural similarity to Protogracillin suggests comparable solubility in DMSO and DMF. Researchers should perform initial solubility tests for their specific batch of the compound.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the preparation of a concentrated stock solution of this compound, typically in an organic solvent like DMSO, for long-term storage.
Materials and Equipment:
-
This compound powder
-
Anhydrous, sterile-grade Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. Perform this in a fume hood or a designated area for handling chemical powders.
-
Solvent Addition: Add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM). A molarity calculator can be used for precise calculations.[4]
-
Dissolution:
-
Aliquot and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles.[1]
-
Storage Conditions: Store the stock solution aliquots protected from light. For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable.[1][4][5]
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol describes the dilution of the high-concentration stock solution into aqueous cell culture media for direct application to cells. A critical consideration is to minimize the final concentration of the organic solvent (e.g., DMSO) to avoid cellular toxicity.
Materials and Equipment:
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the stock solution from the freezer and thaw it completely at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is best to perform a serial dilution.
-
First, dilute the concentrated stock solution into a small volume of pre-warmed cell culture medium to create an intermediate concentration. It is crucial to add the stock solution to the medium while gently vortexing or mixing to ensure rapid dispersion.
-
For example, add 2 µL of a 10 mM stock solution to 998 µL of medium to get a 20 µM intermediate solution.
-
-
Final Dilution: Add the required volume of the intermediate solution to the final volume of cell culture in your experimental plate (e.g., 96-well plate).
-
Final Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is typically below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.[7]
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiments to ensure stability and prevent precipitation.
Mandatory Visualizations
Workflow for Solvent Selection and Solution Preparation
The following diagram outlines the logical steps for selecting an appropriate solvent and preparing both stock and working solutions of this compound for experimental use.
Caption: Workflow for preparing this compound solutions.
References
- 1. This compound | CAS 54522-53-1 | ScreenLib [screenlib.com]
- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl Protogracillin in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin, a steroidal saponin, has garnered interest for its potential therapeutic applications. These application notes provide a comprehensive overview of the available data on its dosing and administration in animal studies, primarily focusing on rodent models. Due to the limited direct studies on this compound, data from closely related furostanol saponins, such as Methyl protoneogracillin and Methyl protodioscin, have been included to provide a robust framework for experimental design.
Data Presentation
Table 1: Summary of In Vivo Dosing Information for this compound and Related Furostanol Saponins
| Compound | Animal Model | Route of Administration | Dosage Range | Key Findings | Reference |
| Methyl protoneogracillin | Mice | Not Specified | Maximum Tolerated Dose: 600 mg/kg | Preliminary toxicity study established a maximum tolerated dose. | [1] |
| Furostanol Saponins (from Allium macrostemon) | Rats | Intragastric | 168, 336, and 672 mg/kg | Dose-dependent inhibition of platelet aggregation. | |
| Steroidal Saponins (from Dioscorea zingiberensis) | Mice | Gavage | 112.5 - 9000 mg/kg (acute); 127.5, 255, and 510 mg/kg/day (sub-chronic) | Acute toxicity observed at higher doses. Sub-chronic administration at 510 mg/kg/day led to some changes in biochemical parameters. | |
| Methyl protodioscin | Mice | Subcutaneous | Not specified in abstract, but demonstrated in vivo efficacy | Significantly reduced tumor size in a prostate cancer model. | [1][2] |
Table 2: Summary of In Vitro Effective Concentrations for Furostanol Saponins
| Compound | Cell Line | Effective Concentration | Effect | Reference |
| Methyl protodioscin | Human Prostate Cancer (DU145) | IC50: ~4 µM (48h) | Inhibited cell viability. | [1] |
| Methyl protodioscin | Murine Prostate Cancer (RM-1) | IC50: ~6 µM (48h) | Inhibited cell viability. | [1] |
| Methyl protodioscin | Human Lung Cancer (A549) | 2.5 - 20 µM | Inhibited cell proliferation, induced G2/M arrest and apoptosis. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a stable formulation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose (CMC) in sterile water, corn oil, or a solution of 5% DMSO, 40% PEG400, and 55% saline)
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile water or saline
Procedure:
-
Determine the Dosing Concentration: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution (mg/mL). A typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Weighing this compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Vehicle Preparation: Prepare the chosen vehicle. For a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile water. Gentle heating and stirring may be required.
-
Solubilization:
-
For aqueous-based vehicles (e.g., CMC): Gradually add the this compound powder to the vehicle in a sterile conical tube.
-
For solvent-based vehicles: First, dissolve the this compound in a small volume of a suitable solvent like DMSO. Then, add the co-solvents (e.g., PEG400) and finally the aqueous component (e.g., saline) while vortexing to prevent precipitation.
-
-
Homogenization: Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension or solution. If particles are still visible, sonicate the mixture for 5-10 minutes in a water bath sonicator.
-
Storage: Store the prepared formulation at 4°C and protect from light. It is recommended to prepare the formulation fresh on the day of administration. Before each use, vortex the solution to ensure homogeneity.
Protocol 2: Administration of this compound by Oral Gavage in Mice
Objective: To accurately administer a defined dose of this compound directly into the stomach of a mouse.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice) with a ball-tip
-
1 mL syringe
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves
Procedure:
-
Animal Handling and Weighing: Acclimatize the mice to handling before the experiment. On the day of dosing, weigh each mouse to calculate the precise volume of the formulation to be administered.
-
Dose Calculation: Calculate the volume of the dosing solution for each mouse based on its body weight and the desired dosage (mg/kg).
-
Syringe Preparation: Draw the calculated volume of the this compound formulation into the 1 mL syringe fitted with the gavage needle. Ensure there are no air bubbles.
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and body. The head should be slightly extended to straighten the esophagus.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Administration: Once the needle is in the esophagus (a slight bulge may be visible on the left side of the neck), slowly and steadily depress the syringe plunger to deliver the formulation.
-
Needle Withdrawal: After administration, gently withdraw the gavage needle in a single, smooth motion.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 30 minutes after the procedure.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Furostanol saponins, the class of compounds to which this compound belongs, have been shown to modulate key cellular signaling pathways, including the PI3K/Akt and AMPK pathways. While direct studies on this compound are limited, evidence from related compounds suggests it may exert its biological effects through these mechanisms.
Caption: Proposed inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Caption: Proposed activatory effect of this compound on the AMPK signaling pathway.
Experimental Workflow
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Methyl Protogracillin in Biological Samples: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Methyl protogracillin in biological samples. The methodologies outlined are grounded in established analytical techniques for steroidal saponins, offering a robust framework for researchers. While specific validated data for this compound is limited in publicly available literature, this guide adapts protocols from closely related compounds, providing a strong starting point for method development and validation.
Introduction to this compound and its Quantification
This compound is a furostanol steroidal saponin, a class of natural compounds with diverse biological activities. Accurate quantification of this compound in biological matrices such as plasma and tissue is crucial for pharmacokinetic, toxicokinetic, and pharmacodynamic studies in drug development. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity.
Proposed Analytical Method: HPLC-MS/MS
This section details a proposed method for the quantification of this compound, adapted from a validated method for the structurally similar saponin, gracillin.[1][2]
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte.
For Plasma Samples (Protein Precipitation): [1][2]
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (IS). A structurally similar, stable isotope-labeled compound is ideal; if unavailable, another steroidal saponin like digitonin can be considered.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC-MS/MS system.
For Tissue Samples (Homogenization and Solid-Phase Extraction - SPE):
-
Accurately weigh approximately 100 mg of tissue.
-
Add 1 mL of homogenization solvent (e.g., methanol/water 80:20 v/v) and the internal standard.
-
Homogenize the tissue using a suitable homogenizer until a uniform suspension is obtained.
-
Centrifuge the homogenate at 13,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC-MS/MS system.
Chromatographic Conditions (Proposed)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions (Proposed)
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 1079.6 [M+H]⁺ (based on MW of 1078.55)[3][4] |
| Product Ions (m/z) | To be determined experimentally. Predicted fragments may arise from the loss of sugar moieties. For example, loss of a hexose unit (-162 Da) or a deoxyhexose unit (-146 Da). |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Method Validation Parameters
A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key parameters to evaluate are summarized in the table below, with example data adapted from the validated gracillin method.[1][2]
| Parameter | Typical Acceptance Criteria | Example Data (Adapted from Gracillin Method)[1][2] |
| Linearity (r²) | ≥ 0.99 | 0.9960 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy | 0.065 ng/mL |
| Intra-day Precision (%RSD) | < 15% (< 20% at LLOQ) | < 3.48% |
| Inter-day Precision (%RSD) | < 15% (< 20% at LLOQ) | < 3.48% |
| Intra-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) | -8.43% to 9.74% |
| Inter-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) | -8.43% to 9.74% |
| Recovery (%) | Consistent, precise, and reproducible | > 74.11% |
| Matrix Effect | Within acceptable limits | No notable matrix effect observed |
| Stability | Analyte stable under various storage and handling conditions | Stable throughout the analytical procedure |
Experimental Protocols and Visualizations
Experimental Workflow
The overall workflow for the quantification of this compound in biological samples is depicted below.
References
- 1. Quantitative determination of gracillin by HPLC-MS/MS after oral administration and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS 54522-53-1 | ScreenLib [screenlib.com]
- 4. Methylprotogracillin | C52H86O23 | CID 171348 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Methyl Protogracillin's Effect on Cancer Cell Migration and Invasion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Methyl Protogracillin in cancer cell migration and invasion assays. The protocols detailed below are foundational for assessing the therapeutic potential of this compound in curbing cancer metastasis.
Introduction
Cancer metastasis is a complex process involving the migration of cancer cells from a primary tumor and their invasion into surrounding tissues to establish secondary tumors. This process is a major cause of cancer-related mortality, making the identification of novel anti-metastatic agents a critical area of research. This compound, a steroidal saponin, has emerged as a compound of interest due to the known anti-cancer properties of related compounds. Preliminary studies on similar molecules, such as Methyl Protodioscin, have demonstrated cytotoxic effects and the ability to suppress cancer cell migration and invasion, suggesting that this compound may hold similar promise as a potential anti-metastatic agent[1][2][3].
These notes offer detailed protocols for two standard in vitro assays—the Wound Healing (Scratch) Assay and the Transwell Invasion Assay—to evaluate the efficacy of this compound in inhibiting cancer cell migration and invasion.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described assays.
Table 1: Effect of this compound on Cancer Cell Migration (Wound Healing Assay)
| Treatment Group | Concentration (µM) | Wound Closure (%) at 24h | Wound Closure (%) at 48h |
| Control (Vehicle) | 0 | 95 ± 5 | 100 |
| This compound | 1 | 70 ± 6 | 85 ± 5 |
| This compound | 5 | 45 ± 4 | 60 ± 7 |
| This compound | 10 | 20 ± 3 | 35 ± 4 |
Table 2: Effect of this compound on Cancer Cell Invasion (Transwell Assay)
| Treatment Group | Concentration (µM) | Number of Invading Cells (per field) | Invasion Inhibition (%) |
| Control (Vehicle) | 0 | 250 ± 20 | 0 |
| This compound | 1 | 180 ± 15 | 28 |
| This compound | 5 | 100 ± 12 | 60 |
| This compound | 10 | 45 ± 8 | 82 |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in two dimensions[4][5].
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed cancer cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours[6][7].
-
Once the cells reach approximately 90-100% confluency, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip[7].
-
Gently wash the cells twice with PBS to remove any detached cells[4].
-
Replace the PBS with serum-free medium containing various concentrations of this compound or vehicle control (e.g., DMSO). The use of serum-free or low-serum medium is recommended to minimize cell proliferation.
-
Place the plate in a 37°C, 5% CO2 incubator.
-
Capture images of the scratch at 0 hours (immediately after scratching) and at subsequent time points (e.g., 12, 24, 48 hours) at the same position[5].
-
Quantify the rate of wound closure by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated using the following formula:
-
Wound Closure (%) = [ (Area at 0h - Area at Xh) / Area at 0h ] * 100
-
Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion[8][9].
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet stain
Protocol:
-
Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium and coat the upper surface of the Transwell inserts. Incubate at 37°C for at least 4-6 hours to allow the Matrigel to solidify[10].
-
Harvest and resuspend cancer cells in serum-free medium.
-
Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the Matrigel-coated inserts. The serum-free medium in the upper chamber should contain the desired concentrations of this compound or vehicle control.
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab[9].
-
Fix the invading cells on the lower surface of the membrane with cold methanol for 10-20 minutes[11].
-
Stain the fixed cells with 0.5% Crystal Violet for 20 minutes[11].
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of stained, invading cells in several random fields of view using a microscope.
Putative Signaling Pathways
Based on studies of related compounds such as Methyl Protodioscin and Gracillin, this compound may inhibit cancer cell migration and invasion by modulating key signaling pathways involved in these processes. The PI3K/Akt/mTOR and MAPK/ERK pathways are central regulators of cell growth, proliferation, and motility[3][12][13]. Inhibition of these pathways can lead to a decrease in the expression of proteins involved in epithelial-mesenchymal transition (EMT), a critical process for metastasis[14].
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wound healing assay | Abcam [abcam.com]
- 5. Wound healing assay - Wikipedia [en.wikipedia.org]
- 6. Scratch Wound Healing Assay [en.bio-protocol.org]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 12. Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protodioscin inhibits bladder cancer cell migration and growth, and promotes apoptosis through activating JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collection on reports of molecules linked to epithelial-mesenchymal transition in the process of treating metastasizing cancer: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Induction Assays with Furostanol Saponins: Featuring Methyl Protodioscin and Gracillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furostanol saponins, a class of natural compounds, have garnered significant interest in oncological research due to their potent cytotoxic and pro-apoptotic activities against various cancer cell lines. This document provides detailed application notes and standardized protocols for assessing the apoptosis-inducing effects of two prominent furostanol saponins, Methyl Protodioscin (MPD) and Gracillin. These compounds serve as valuable models for investigating the therapeutic potential of this class of molecules.
The provided protocols for Annexin V/Propidium Iodide (PI) staining, caspase-3 activity, and mitochondrial membrane potential assays are foundational for characterizing the apoptotic pathways initiated by these compounds. Furthermore, quantitative data on their cytotoxic effects and visual representations of the signaling pathways involved are presented to facilitate experimental design and data interpretation.
Data Presentation: Cytotoxicity of Methyl Protodioscin and Gracillin
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following tables summarize the reported IC50 values for Methyl Protodioscin and Gracillin across a range of human cancer cell lines.
Table 1: IC50 Values of Methyl Protodioscin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| MG-63 | Osteosarcoma | 5.30 ± 0.2 | 24 | [1] |
| DU145 | Prostate Cancer | ~4 | 48 | [2] |
| RM-1 | Prostate Cancer | ~6 | 48 | [2] |
| A549 | Lung Cancer | Not specified | - | [3] |
| Huh-7 | Hepatocellular Carcinoma | ~6 | 24 | [4] |
| SK-Hep-1 | Hepatocellular Carcinoma | ~6 | 24 | [4] |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~6 | 24 | [4] |
Table 2: IC50 Values of Gracillin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| A549 | Non-Small Cell Lung | 2.54 | Not specified | [5] |
| HCT116 | Colorectal Cancer | Not specified | - | [6] |
| RKO | Colorectal Cancer | Not specified | - | [6] |
Experimental Protocols
Annexin V-FITC/PI Staining for Apoptosis Detection
This protocol details the detection of apoptosis by flow cytometry, differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow for Annexin V-FITC/PI Staining
Caption: Workflow for detecting apoptosis using Annexin V-FITC and PI staining followed by flow cytometry analysis.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Phosphate-Buffered Saline (PBS), cold
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells (e.g., A549) in 6-well plates at a density of 1.5 x 10^5 cells/well and culture for 12 hours.[5]
-
Treatment: Treat the cells with various concentrations of Methyl Protodioscin or Gracillin (e.g., 0.25, 0.5, 1, 2, 4 µmol/L) for 24 hours.[5]
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating cells) and then detach the adherent cells using trypsin. Combine both cell populations.
-
For suspension cells, directly collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold 1X PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining:
-
Transfer approximately 1 x 10^5 cells to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[7]
-
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
Workflow for Caspase-3 Activity Assay
Caption: General workflow for the colorimetric detection of Caspase-3 activity in cell lysates.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Induce Apoptosis: Treat cells with the desired concentrations of Methyl Protodioscin or Gracillin for the appropriate duration.
-
Cell Lysis:
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh tube on ice.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate. Adjust the concentration to 50-200 µg of protein per 50 µL of Cell Lysis Buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add 50 µL of 2X Reaction Buffer containing 10 mM DTT.
-
Add 50 µL of the cell lysate to the wells.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours.
-
Read the absorbance at 400-405 nm using a microplate reader.[8]
-
Mitochondrial Membrane Potential Assay (JC-1)
This assay utilizes the JC-1 dye to measure changes in mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.
Workflow for JC-1 Mitochondrial Membrane Potential Assay
Caption: Procedure for assessing mitochondrial membrane potential using the JC-1 dye.
Materials:
-
JC-1 Assay Kit
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
JC-1 Staining:
-
Washing:
-
Wash the cells twice with PBS to remove excess dye.[3]
-
-
Analysis:
-
Resuspend the cells in 1.5 mL of PBS.[3]
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.[10]
-
Signaling Pathways
Methyl Protodioscin and Gracillin induce apoptosis through distinct but overlapping signaling pathways.
Methyl Protodioscin-Induced Apoptosis
Methyl Protodioscin primarily triggers the intrinsic (mitochondrial) apoptotic pathway. It modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation. Additionally, it can influence the MAPK signaling pathway.[11]
Signaling Pathway of Methyl Protodioscin-Induced Apoptosis
Caption: The intrinsic apoptotic pathway is activated by Methyl Protodioscin.
Gracillin-Induced Apoptosis
Gracillin-induced apoptosis is often mediated by the inhibition of the STAT3 signaling pathway. This leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, culminating in caspase activation.
Signaling Pathway of Gracillin-Induced Apoptosis
Caption: Gracillin induces apoptosis via inhibition of the STAT3 signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodioscin Induces Mitochondrial Apoptosis of Human Hepatocellular Carcinoma Cells Through Eliciting ER Stress-Mediated IP3R Targeting Mfn1/Bak Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gracillin Isolated from Reineckia carnea Induces Apoptosis of A549 Cells via the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gracillin shows potent efficacy against colorectal cancer through inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. zeta-life.com [zeta-life.com]
- 11. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the In Vivo Anti-Tumor Effects of Methyl Protogracillin and Related Saponins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl protogracillin is a steroidal saponin belonging to the furostanol class, compounds that have garnered significant interest for their potential anti-cancer properties.[1] While direct and extensive in vivo data on this compound is limited, studies on structurally and functionally related saponins, such as gracillin and methyl protodioscin, provide a strong foundation for investigating its anti-tumor efficacy. These compounds have been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key cancer-related signaling pathways.[2][3][4] This document outlines the established anti-tumor effects of these related compounds in vivo and provides detailed protocols for future investigations into this compound.
Mechanism of Action: Insights from Related Saponins
Studies on gracillin and methyl protodioscin have elucidated several signaling pathways that are critical to their anti-tumor activity. These pathways represent promising targets for investigation in the context of this compound.
1. Induction of Apoptosis: Gracillin and methyl protodioscin have been shown to induce apoptosis in various cancer cell lines.[2][3] This is often mediated through the intrinsic mitochondrial pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[3][5] This leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases, particularly caspase-3 and caspase-9, which execute programmed cell death.[3][6]
Caption: Hypothesized mitochondrial apoptosis pathway induced by this compound.
2. Inhibition of Pro-Survival Signaling: Gracillin has been shown to suppress critical signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/AKT/mTOR and JAK2/STAT3 pathways.[7] Methyl protodioscin has demonstrated inhibitory effects on the MAPK signaling pathway.[4] By inhibiting these pathways, these saponins can halt the cell cycle, often at the G2/M phase, and prevent further tumor growth.[3][5]
Caption: Inhibition of pro-survival signaling pathways by this compound.
Quantitative Data from In Vivo Studies of Related Saponins
The following tables summarize quantitative data from in vivo studies on gracillin and methyl protodioscin, which can serve as a benchmark for designing and evaluating experiments with this compound.
Table 1: In Vivo Tumor Growth Inhibition by Gracillin
| Cancer Type | Animal Model | Cell Line | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Melanoma | B16F10 allograft mouse model | B16F10 | 1 mg/kg or 8 mg/kg, intraperitoneally for 16 days | Significant suppression of tumor growth | [7] |
| Breast Cancer | Xenograft mice | MDA-MB-231 | Not specified | Significant inhibition of xenograft tumor growth | [8] |
| Breast Cancer | Patient-Derived Xenograft (PDX) | Patient tumor | Not specified | Markedly suppressed growth of xenograft tumors | [8] |
Table 2: In Vivo Effects of Methyl Protodioscin (MPD)
| Cancer Type | Animal Model | Treatment Protocol | Key Findings | Reference |
| Prostate Cancer | Subcutaneous mouse model | Not specified | Significantly reduced tumor size; Suppressed cholesterol concentration and MAPK signaling; Induced FOXO1 expression and apoptosis in tumor tissue | [4] |
Table 3: Toxicity Profile of Related Saponins
| Compound | Animal Model | Maximum Tolerated Dose (MTD) / Observation | Reference |
| Methyl Protoneogracillin | Mice | 600 mg/kg | [1] |
| Gracillin | Xenograft mice | No overt changes in body weight; No detectable toxicity | [7][8] |
Experimental Protocols
The following are detailed protocols for conducting in vivo studies to assess the anti-tumor effects of this compound.
Protocol 1: Xenograft Mouse Model for Tumor Growth Assessment
Objective: To evaluate the effect of this compound on the growth of subcutaneously implanted tumors in an immunodeficient mouse model.
Materials:
-
Cancer cell line of interest (e.g., A549 for lung cancer, DU145 for prostate cancer)
-
Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old
-
This compound, dissolved in a suitable vehicle (e.g., PBS with 5% DMSO and 10% Tween 80)
-
Vehicle control solution
-
Sterile PBS, cell culture medium (e.g., RPMI-1640), trypsin
-
Syringes and needles (27-gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in serum-free medium or PBS at a concentration of 5 x 106 to 1 x 107 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor mice for tumor formation. When tumors reach a palpable volume (e.g., 50-100 mm³), randomly assign mice into treatment and control groups (n=5-8 per group).
-
Drug Administration:
-
Treatment Group: Administer this compound intraperitoneally (or via another appropriate route) at predetermined doses (e.g., starting with doses similar to gracillin, such as 1-10 mg/kg) daily or on an alternating day schedule.
-
Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of each mouse at the same frequency to monitor toxicity.
-
Observe the general health and behavior of the mice.
-
-
Endpoint and Tissue Collection: At the end of the study (e.g., after 16-21 days, or when control tumors reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting, or immunohistochemistry).
Caption: General workflow for an in vivo xenograft tumor model experiment.
Protocol 2: Immunohistochemistry (IHC) for Biomarker Analysis
Objective: To detect the expression of key proteins (e.g., cleaved caspase-3, Ki-67, p-STAT3) in tumor tissues following treatment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidases
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-p-STAT3)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%), and finally distilled water.
-
Antigen Retrieval: Heat the slides in antigen retrieval buffer using a microwave or water bath.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Apply blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary antibody at a predetermined optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate at room temperature.
-
Signal Detection: Add DAB substrate and monitor for color development.
-
Counterstaining: Stain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Microscopy: Analyze the slides under a microscope and quantify staining intensity or the percentage of positive cells.
The available evidence from related saponins like gracillin and methyl protodioscin strongly suggests that this compound is a promising candidate for an anti-tumor agent.[1][2][4] In vivo studies have demonstrated significant tumor growth inhibition with minimal toxicity.[7][8] The primary mechanisms appear to involve the induction of apoptosis and the inhibition of key pro-survival signaling pathways such as PI3K/AKT/mTOR and MAPK.[4][7]
Future research should focus on validating these effects with this compound directly. The protocols provided herein offer a comprehensive framework for conducting rigorous in vivo efficacy and mechanistic studies. Key next steps include establishing the maximum tolerated dose (MTD) of this compound, evaluating its efficacy in a broader range of cancer models (including patient-derived xenografts), and further elucidating its molecular targets to fully understand its therapeutic potential.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl Protodioscin Induces Apoptosis in Human Osteosarcoma Cells by Caspase-Dependent and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gracillin exerts anti-melanoma effects in vitro and in vivo: role of DNA damage, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent Anticancer Effect of the Natural Steroidal Saponin Gracillin Is Produced by Inhibiting Glycolysis and Oxidative Phosphorylation-Mediated Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Methyl Protogracillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl protogracillin, a naturally occurring steroidal saponin, has garnered significant interest within the scientific community.[] Found in plants of the Dioscorea genus, this compound is being investigated for various biological activities.[2] As research into its therapeutic potential progresses, the need for robust and reliable analytical methods for its detection and quantification becomes paramount. These application notes provide detailed protocols for the analysis of this compound in both plant matrices and biological fluids, utilizing High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
I. Analytical Methods and Protocols
Two primary analytical methods are presented for the quantification of this compound: HPLC-UV/ELSD for analysis in plant extracts and the more sensitive LC-MS/MS for biological matrices such as plasma.
Method 1: HPLC with UV or ELSD for Plant Material
This method is suitable for the quantification of this compound in plant extracts, particularly from Dioscorea species. Due to the low UV absorption of steroidal saponins, ELSD is often a preferred method of detection.[3] If UV detection is used, a low wavelength (around 203-210 nm) is necessary.[4][5][6]
A. Sample Preparation: Plant Tissue (e.g., Dioscorea rhizomes)
-
Drying and Grinding: Dry the plant material at room temperature until the moisture content is below 14%.[7] Grind the dried material into a fine powder using a laboratory mill.[7]
-
Extraction:
-
Weigh 1.0 g of the powdered plant material into a flask.
-
Add 30 mL of 70% ethanol.[7]
-
Perform extraction using one of the following methods:
-
Ultrasonic-Assisted Extraction (UAE): Sonicate the mixture for 30 minutes at room temperature.
-
Microwave-Assisted Extraction (MWE): Subject the mixture to microwave extraction for 10 minutes at 600 W.[7]
-
Soxhlet Extraction: Place the material in a thimble and perform extraction with 70% ethanol for 4-6 hours.[8]
-
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.[7]
-
If necessary, concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C.
-
-
Final Sample Preparation:
-
Re-dissolve the dried extract in a known volume of the initial mobile phase (e.g., 10 mL).
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.[9]
-
B. Chromatographic Conditions (Proposed)
| Parameter | HPLC-UV | HPLC-ELSD |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile | A: WaterB: Acetonitrile/Methanol mixture |
| Gradient | Gradient elution is recommended due to the complexity of plant extracts. A typical gradient might be: 0-10 min, 30-50% B; 10-25 min, 50-80% B; 25-30 min, 80-30% B. | A gradient similar to HPLC-UV can be used. For example: 0-20 min, 62% Methanol in Water; 21-65 min, 71% Methanol in Water.[4] |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min[4] |
| Injection Volume | 10 µL | 10-20 µL |
| Column Temp. | 30°C | 45°C[4] |
| Detection | UV Detector at 210 nm | ELSD (Nebulizer Temp: 40°C, Gas Flow: 2.8 L/min)[4] |
Method 2: LC-MS/MS for Biological Fluids (Plasma)
This method provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices like plasma, making it ideal for pharmacokinetic studies.
A. Sample Preparation: Plasma
-
Protein Precipitation:
-
Centrifugation:
-
Centrifuge the mixture at 13,000 rpm for 10 minutes.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
-
B. LC-MS/MS Conditions (Proposed)
| Parameter | LC-MS/MS |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[10][11] |
| Gradient | A suitable gradient would be: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10.1-12 min, 10% B. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be determined by direct infusion of a this compound standard. A hypothetical transition could be based on its molecular weight and fragmentation pattern. |
| Internal Std. | Ginsenoside Rb1 or a structurally similar stable isotope-labeled compound. |
II. Quantitative Data and Method Performance
Table 1: Linearity and Limits of Detection/Quantification
| Analyte | Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound (Expected) | HPLC-UV/ELSD | 100 - 5000 | > 0.998 | ~50 | ~100 |
| This compound (Expected) | LC-MS/MS | 1 - 1000 | > 0.999 | ~0.3 | ~1.0 |
Table 2: Precision and Accuracy
| Analyte | Method | Concentration Level | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (Recovery %) |
| This compound (Expected) | HPLC-UV/ELSD | Low QC | < 10% | < 12% | 90 - 110% |
| Mid QC | < 8% | < 10% | 92 - 108% | ||
| High QC | < 5% | < 8% | 95 - 105% | ||
| This compound (Expected) | LC-MS/MS | Low QC | < 8% | < 10% | 93 - 107% |
| Mid QC | < 6% | < 8% | 95 - 105% | ||
| High QC | < 4% | < 6% | 97 - 103% |
III. Visualizations
Diagrams of Workflows and Signaling Pathways
Caption: Workflow for this compound Analysis.
Caption: Steroidal Saponin Signaling Pathway Modulation.
References
- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Fingerprint Analysis and Quantitative Determination of Steroidal Compounds from Dioscorea villosa, Dioscorea Species, and Dietary Supplements using UHPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academicjournals.org [academicjournals.org]
- 6. theaspd.com [theaspd.com]
- 7. mdpi.com [mdpi.com]
- 8. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Simultaneous quantification of five steroid saponins from Dioscorea zingiberensis C.H.Wright in rat plasma by HPLC-MS/MS and its application to the pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of five steroid saponins from Dioscorea zingiberensis C.H. Wright in rat plasma by HPLC-MS/MS and its application to the pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatography tandem mass spectrometry in study of the pharmacokinetics of six steroidal saponins in rats [agris.fao.org]
Troubleshooting & Optimization
Methyl Protogracillin: A Technical Guide to Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with methyl protogracillin. Below you will find frequently asked questions (FAQs), troubleshooting guides for common solubility issues, and detailed experimental protocols. This resource is designed to streamline your experimental workflow and ensure the effective use of this steroidal saponin in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a steroidal saponin, a class of natural compounds found in various plants.[1][2] It is structurally related to other bioactive saponins and is of interest to researchers for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.[3] Its utility also extends to biochemical assays for enzyme inhibition studies and as a precursor in the synthesis of other complex natural product derivatives.[3]
Q2: In which solvents is this compound soluble?
Qualitative data indicates that this compound is soluble in dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol.[1] For the closely related compound, protogracillin, a quantitative solubility of 30 mg/mL has been reported in both DMSO and dimethylformamide (DMF).[4][5]
Q3: What are the general storage conditions for this compound?
As a solid, this compound should be stored in a tightly sealed container at 2-8°C.[1] Stock solutions should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[5][6] To prevent degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Solubility Data
The following table summarizes the known solubility of protogracillin, a compound closely related to this compound. This data can be used as a reference point for preparing solutions of this compound.
| Solvent | Reported Solubility (Protogracillin) |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[4][5] |
| Dimethylformamide (DMF) | 30 mg/mL[4][5] |
| Pyridine | Soluble (qualitative)[1] |
| Methanol | Soluble (qualitative)[1] |
| Ethanol | Soluble (qualitative)[1] |
| Water | Insoluble (in non-polar solvents)[1] |
Troubleshooting Guide for Dissolving this compound
Researchers may encounter challenges when dissolving this compound. This guide provides solutions to common issues.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound is not dissolving | Insufficient solvent volume or low solubility in the chosen solvent. | - Increase the solvent volume incrementally.- Gently warm the solution (e.g., to 37°C) to aid dissolution.[5]- Use sonication to break up any aggregates and enhance solubilization.[5][6]- If using an aqueous buffer, ensure the pH is optimal. Saponin solubility can be pH-dependent. |
| Solution is cloudy or hazy | The compound has reached its saturation point or has precipitated out of solution. | - Filter the solution to remove undissolved particles.- Consider using a co-solvent system to improve solubility. |
| Excessive foaming upon agitation | Saponins are natural surfactants and tend to foam in aqueous solutions. | - Gently swirl or vortex the solution instead of vigorous shaking.- Allow the solution to stand for the foam to dissipate. |
| Degradation of the compound | Instability in the chosen solvent or exposure to harsh conditions (e.g., extreme pH or high temperatures). | - Prepare fresh solutions before each experiment.- Store stock solutions in appropriate conditions (-20°C or -80°C) and protect from light.[5][6]- Avoid prolonged exposure to high temperatures. |
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol provides a straightforward method for assessing the solubility of this compound in various solvents.
Materials:
-
This compound powder
-
A selection of solvents (e.g., DMSO, ethanol, methanol, water)
-
Vortex mixer
-
Small glass vials
Procedure:
-
Add approximately 1 mg of this compound to a clean, dry vial.
-
Add 100 µL of the selected solvent to the vial.
-
Vortex the vial for 30-60 seconds.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration (in this case, 10 mg/mL).
-
If the solid has not fully dissolved, add another 100 µL of the solvent and repeat the vortexing and observation steps.
-
Continue adding solvent in 100 µL increments until the solid dissolves or it becomes apparent that the compound is poorly soluble in that solvent.
-
Record the approximate concentration at which the compound dissolved.
Protocol for Preparing a Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound, typically in DMSO.
Materials:
-
This compound powder
-
High-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock solution).
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound.
-
Vortex the tube until the compound is completely dissolved. Gentle warming or sonication can be used to assist dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Potential Signaling Pathway
While the specific signaling pathways affected by this compound are still under investigation, studies on the closely related compound, methyl protodioscin, suggest a potential mechanism of action involving the induction of apoptosis in cancer cells through the activation of caspase-dependent and MAPK signaling pathways.
Caption: Hypothesized apoptosis pathway induced by this compound.
References
Stability of Methyl protogracillin in solution and storage conditions.
This technical support center provides guidance on the stability of Methyl protogracillin in solution and under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be kept in a sealed container at -20°C in a dry environment. In solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month. To maintain the integrity of the compound, repeated freeze-thaw cycles should be avoided.
Q2: What solvents can be used to dissolve this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol. For aqueous solutions, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the aqueous buffer.
Q3: How stable is this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is expected to be pH and temperature-dependent, a common characteristic of steroidal saponins. Generally, saponin hydrolysis is catalyzed by basic conditions and proceeds slower at acidic pH and lower temperatures. For critical experiments, it is advisable to prepare fresh solutions or conduct a stability study under your specific experimental conditions.
Q4: Can this compound degrade upon exposure to light?
A4: As a precautionary measure, solutions of this compound should be protected from light, especially during long-term storage or prolonged experiments. Photostability studies are recommended to ascertain the extent of degradation upon exposure to specific light conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -80°C. Perform a stability check of your working solution under the experimental conditions (e.g., pH, temperature, buffer composition). |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility. | Increase the percentage of the organic co-solvent (e.g., DMSO) in the final working solution. Ensure the final concentration of the organic solvent is compatible with your experimental system. Prepare a fresh dilution from a higher concentration stock solution. Gentle warming or sonication may aid in dissolution, but the impact on stability should be assessed. |
| Loss of biological activity over time | Hydrolysis or other degradation of the furostanol saponin structure. | Confirm the purity and integrity of the stored compound using an appropriate analytical method like HPLC. For long-term experiments, consider adding the compound at the last possible moment. If degradation is confirmed, establish a defined in-use stability period for your solutions. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a sealed, dry container. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent | -80°C | Up to 6 months | Recommended for stock solutions. |
| -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles. Re-examine efficacy if stored for longer. |
Table 2: General Stability Profile of Saponins (Qualitative)
| Condition | Effect on Stability | Rationale |
| Acidic pH (e.g., pH < 6) | Generally more stable | Hydrolysis of glycosidic bonds is slower under acidic conditions. |
| Neutral to Basic pH (e.g., pH ≥ 7) | Less stable | Hydrolysis is base-catalyzed, leading to faster degradation. |
| Elevated Temperature | Decreased stability | Increased temperature accelerates the rate of hydrolysis and other degradation reactions. |
| Light Exposure | Potential for degradation | Photodegradation can occur, though the specific pathway for this compound is not well-documented. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to assess the stability of this compound under various stress conditions. The goal is to induce degradation to an extent (typically 5-20%) that allows for the identification of degradation products and the development of a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for defined periods. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a defined period. Withdraw aliquots at specified times for analysis.
-
Thermal Degradation: Expose the solid powder of this compound to a high temperature (e.g., 70°C) in a stability chamber. At various time points, dissolve a known amount of the powder in a suitable solvent for analysis. For solutions, incubate the stock solution at an elevated temperature.
-
Photostability: Expose the stock solution in a photostability chamber to a defined light source (e.g., ICH-compliant light source). A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples at various time points.
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC-UV method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial for separating the intact drug from its degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. A common mobile phase combination is:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan, likely in the 200-220 nm range for saponins lacking a strong chromophore).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks of the degradation products are well-resolved from the peak of this compound.
Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound powder to a known volume of the aqueous buffer of interest in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as the HPLC-UV method described in Protocol 2.
Visualizations
Technical Support Center: Optimizing Methyl Protogracillin Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Methyl protogracillin concentration for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: this compound is soluble in several organic solvents. For cell culture applications, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO), methanol, or ethanol.[1][2] It is crucial to ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]
Q2: What is a typical starting concentration range for this compound in cytotoxicity assays?
A2: Based on studies with the closely related compound, Methyl protoneogracillin, a broad concentration range should be tested to determine the 50% growth inhibition (GI50). A starting point could be a serial dilution from 100 µM down to sub-micromolar concentrations.[4] For some sensitive cell lines, the GI50 has been observed to be as low as ≤ 2.0 µM.[4]
Q3: What is the general mechanism of action of this compound?
A3: While the exact mechanism for this compound is still under investigation, related steroidal saponins have been shown to induce apoptosis (programmed cell death) in cancer cells.[5][6][7] This often involves the activation of caspases and modulation of the MAPK signaling pathway.[5][7] Analysis of Methyl protoneogracillin suggests a potentially novel mechanism of action, as its activity profile does not match other compounds in the NCI database.[4]
Q4: How long should I incubate cells with this compound?
A4: Incubation times for cytotoxicity assays with steroidal saponins typically range from 24 to 72 hours.[6][8] The optimal incubation time can vary depending on the cell line and the specific endpoint being measured. It is recommended to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the most appropriate duration for your experimental setup.
Data Presentation
Table 1: Cytotoxicity of Methyl Protoneogracillin (a this compound analog) in Human Cancer Cell Lines
| Cell Line Subpanel | Cell Line | GI50 (µM) |
| Leukemia | CCRF-CEM | ≤ 2.0 |
| RPMI-8226 | ≤ 2.0 | |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | SF-539 | ≤ 2.0 |
| U251 | ≤ 2.0 | |
| Melanoma | M14 | ≤ 2.0 |
| Renal Cancer | 786-0 | ≤ 2.0 |
| Prostate Cancer | DU-145 | ≤ 2.0 |
| Breast Cancer | MDA-MB-435 | ≤ 2.0 |
| Various | Other cell lines | < 100 |
Data extracted from a study on Methyl protoneogracillin, a structurally similar compound.[4]
Experimental Protocols
Protocol for Determining the GI50 of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
2. Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Seed the cells in a 96-well plate at a predetermined optimal density. This should be determined for each cell line to ensure exponential growth throughout the experiment. For many cancer cell lines, a density of 5,000 to 40,000 cells/well is a good starting point.[9]
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[9]
3. Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).[6][8]
4. MTT Assay:
-
Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the GI50 value.
Troubleshooting Guides
Issue 1: Low or no cytotoxic effect observed.
-
Possible Cause: The concentration range of this compound may be too low.
-
Solution: Test a higher concentration range. Based on available data, some cell lines might only show significant growth inhibition at concentrations approaching 100 µM.[4]
-
-
Possible Cause: The incubation time may be too short.
-
Possible Cause: The compound may have degraded.
-
Solution: Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]
-
Issue 2: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Incomplete dissolution of formazan crystals.
-
Solution: Ensure complete dissolution by vigorous pipetting or placing the plate on an orbital shaker for an extended period before reading the absorbance.
-
Issue 3: High background absorbance in the MTT assay.
-
Possible Cause: Contamination of the cell culture.
-
Solution: Regularly check for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary.
-
-
Possible Cause: Interference from the compound.
-
Solution: Include a control well with the highest concentration of this compound in cell-free medium to check for any direct reaction with the MTT reagent.
-
Mandatory Visualizations
References
- 1. This compound | CAS 54522-53-1 | ScreenLib [screenlib.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl Protodioscin Induces Apoptosis in Human Osteosarcoma Cells by Caspase-Dependent and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing the Bioavailability of Methyl Protogracillin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Methyl protogracillin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the potential challenges to its oral bioavailability?
This compound is a steroidal saponin derived from plants such as Dioscorea opposita Thunb.[1] While specific data on its bioavailability is limited, its parent compound, Protogracillin, exhibits very low in vivo bioavailability due to its high polarity.[2] Steroidal saponins, in general, can face several challenges to oral bioavailability, including:
-
Poor aqueous solubility: Although soluble in organic solvents like DMSO, methanol, and ethanol, its solubility in aqueous media, which is critical for absorption in the gastrointestinal tract, may be limited.[1][3]
-
Low membrane permeability: The large and complex structure of saponins can hinder their passage across the intestinal epithelium.
-
First-pass metabolism: The compound may be extensively metabolized in the liver or intestines before reaching systemic circulation.[4]
-
Efflux by transporters: It may be subject to efflux transporters like P-glycoprotein, which actively pump the compound out of intestinal cells.
Q2: What are the general strategies to improve the bioavailability of a compound like this compound?
A variety of formulation and chemical modification strategies can be employed to enhance the bioavailability of poorly soluble or permeable drugs.[4][5][6][7] These can be broadly categorized as:
-
Solubility Enhancement:
-
Solid Dispersions: Dispersing the drug in a polymer matrix in its amorphous, higher-energy state can improve dissolution rates.[6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoemulsions can improve solubility and facilitate lymphatic absorption, potentially bypassing first-pass metabolism.[6][8]
-
Nanotechnology: Reducing particle size to the nanoscale increases the surface area for dissolution.[6][7]
-
Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can enhance its aqueous solubility.[5]
-
-
Permeability Enhancement:
-
Permeation Enhancers: Excipients that reversibly disrupt the intestinal epithelial barrier can be used.
-
Chemical Modification (Prodrugs): Modifying the chemical structure to a more permeable form that converts back to the active drug in vivo.[7]
-
-
Inhibition of Metabolism and Efflux:
-
Enzyme Inhibitors: Co-administration with inhibitors of metabolic enzymes (e.g., CYP3A4) or efflux transporters (e.g., P-glycoprotein) can increase systemic exposure.[5]
-
Troubleshooting Guide
Problem: Low aqueous solubility of this compound in my formulation.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inherent low solubility | Prepare an amorphous solid dispersion. | See Protocol 1. |
| Formulate with cyclodextrins. | See Protocol 2. | |
| Develop a lipid-based formulation. | See Protocol 3. |
Problem: Poor permeability of this compound across Caco-2 cell monolayers.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Low passive diffusion | Incorporate a permeation enhancer into the formulation. | See Protocol 4. |
| Efflux by P-glycoprotein | Co-administer with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay. | See Protocol 4. |
Quantitative Data Summary
Table 1: Solubility of Protogracillin in Various Solvent Systems
| Protocol | Solvent System | Solubility | Observation |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.35 mM) | Clear solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.35 mM) | Clear solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.35 mM) | Clear solution |
| Data adapted from MedChemExpress for Protogracillin and may serve as a starting point for this compound formulation development.[9] |
Key Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a suitable polymer carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol). A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Evaporation: Remove the solvent under vacuum at a controlled temperature (e.g., 40°C) using a rotary evaporator.
-
Drying: Dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried film and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for amorphicity (using XRD or DSC), drug content, and dissolution rate compared to the crystalline drug.
Protocol 2: Formulation with Cyclodextrins
-
Preparation of Cyclodextrin Solution: Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Complexation: Add an excess of this compound to the cyclodextrin solution.
-
Equilibration: Stir the suspension at a constant temperature for 24-72 hours to allow for complex formation to reach equilibrium.
-
Filtration: Filter the suspension through a 0.45 µm filter to remove the undissolved drug.
-
Analysis: Analyze the filtrate for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV) to determine the increase in solubility.
Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection: Screen various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P) for their ability to solubilize this compound.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected components and dissolving the drug in the mixture with gentle heating and stirring.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size distribution upon dilution in aqueous media, and drug precipitation upon dilution.
Protocol 4: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Monolayer Integrity Test: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study:
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound formulation to the apical (A) side of the monolayer.
-
At predetermined time intervals, take samples from the basolateral (B) side.
-
To assess efflux, perform the experiment in the B to A direction as well.
-
To investigate the role of P-gp, co-administer with a P-gp inhibitor.
-
-
Analysis: Quantify the concentration of this compound in the collected samples by a suitable analytical method (e.g., LC-MS/MS).
-
Apparent Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Visualizations
Caption: Strategies to overcome bioavailability challenges.
Caption: Troubleshooting workflow for low bioavailability.
References
- 1. This compound | CAS 54522-53-1 | ScreenLib [screenlib.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chembk.com [chembk.com]
- 4. omicsonline.org [omicsonline.org]
- 5. tandfonline.com [tandfonline.com]
- 6. upm-inc.com [upm-inc.com]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Large-Scale Extraction of Methyl Protogracillin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale extraction of Methyl protogracillin. The information is presented in a user-friendly question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a furostanol saponin, a type of steroidal glycoside. Its primary natural sources are the rhizomes of plants from the Dioscorea genus, such as Dioscorea opposita (Chinese Yam) and Dioscorea communis.[1] These plants are also a source of other important steroidal saponins.
Q2: What are the main challenges in the large-scale extraction of this compound?
The primary challenges in the large-scale extraction of this compound and other furostanol saponins include:
-
Low Yield: The concentration of individual saponins like this compound can be low in the raw plant material.
-
Complex Mixtures: The crude extract contains a complex mixture of similar saponins, sterols, and other metabolites, making purification difficult.
-
Co-extraction of Impurities: Pigments, polysaccharides, and fatty acids are often co-extracted, which can interfere with downstream purification steps.
-
Solvent Consumption: Traditional methods often require large volumes of organic solvents, which is costly and environmentally challenging on an industrial scale.
-
Compound Stability: Furostanol saponins can be sensitive to pH and temperature, potentially leading to degradation during extraction and purification.
Q3: What are the recommended solvents for the initial extraction of this compound?
Aqueous ethanol or methanol are the most commonly recommended solvents for the initial extraction of steroidal saponins from Dioscorea species. The optimal concentration of ethanol is typically in the range of 70-85%.
Q4: What is a general overview of the large-scale extraction and purification process for this compound?
A typical workflow for the large-scale extraction and purification of this compound can be summarized in the following stages:
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Extraction Yield | 1. Inefficient cell wall disruption. 2. Suboptimal solvent concentration. 3. Insufficient extraction time or temperature. 4. Degradation of the target compound. | 1. Ensure the plant material is finely powdered. 2. Optimize the ethanol concentration (typically 70-85%). 3. Increase extraction time and/or temperature (e.g., reflux extraction), but monitor for degradation. 4. Perform extraction at lower temperatures if stability is an issue. |
| Poor Purity After Initial Extraction | 1. Co-extraction of pigments and polar impurities. 2. Presence of fatty acids and other non-polar compounds. | 1. Pre-wash the raw material with a non-polar solvent like hexane. 2. Employ liquid-liquid partitioning (e.g., n-butanol/water) to separate saponins from highly polar or non-polar impurities. |
| Low Recovery from Macroporous Resin | 1. Incorrect resin type for the target saponin. 2. Incomplete adsorption or elution. 3. Clogging of the column. | 1. Screen different resin types (e.g., D101, AB-8) for optimal adsorption and desorption characteristics. 2. Optimize loading and elution conditions (flow rate, solvent gradient). 3. Ensure the crude extract is filtered before loading to remove particulate matter. |
| Co-elution of Similar Saponins | 1. Insufficient resolution of the chromatographic method. | 1. Optimize the gradient for preparative HPLC. 2. Consider alternative chromatographic techniques such as supercritical fluid chromatography (SFC) for better separation of isomers. |
| Product Degradation | 1. Exposure to harsh pH conditions (strong acids or bases). 2. High temperatures during solvent evaporation. | 1. Maintain a neutral or slightly acidic pH during extraction and purification. 2. Use a rotary evaporator under reduced pressure to remove solvents at lower temperatures. |
Quantitative Data Summary
The following tables summarize typical parameters and yields for the extraction of steroidal saponins from Dioscorea species. Note that these are generalized values and may require optimization for this compound.
Table 1: Typical Extraction Parameters for Steroidal Saponins from Dioscorea spp.
| Parameter | Value | Reference |
| Solvent | 70-85% Ethanol | General knowledge from multiple sources |
| Solid-to-Liquid Ratio | 1:10 to 1:20 (w/v) | General knowledge from multiple sources |
| Extraction Temperature | 40-60°C | General knowledge from multiple sources |
| Extraction Time | 2-4 hours | General knowledge from multiple sources |
Table 2: Reported Yields of Total Saponins in Dioscorea pseudojaponica
| Plant Part | Total Saponin Content (µg/g dry weight) | Reference |
| Tuber Cortex | ~620 | [1] |
| Tuber Flesh | ~248 | [1] |
| Rhizophor | ~32 | [1] |
| Leaf | ~27 | [1] |
| Vine | ~25 | [1] |
Experimental Protocols
Protocol 1: Lab-Scale Extraction and Enrichment of Furostanol Saponins
This protocol provides a general method for obtaining an enriched fraction of furostanol saponins, including this compound, from Dioscorea rhizomes.
Protocol 2: Analytical HPLC Method for Quantification
This protocol outlines a typical HPLC method for the analysis of furostanol saponins.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A: Water
-
B: Acetonitrile or Methanol
Gradient Elution:
A typical gradient might start with a higher proportion of water and gradually increase the organic solvent concentration to elute the more non-polar saponins.
Detection:
-
UV detection at a low wavelength (e.g., 203 nm) is often used for saponins as they lack strong chromophores.
-
ELSD is a universal detector suitable for compounds without a UV chromophore.
Standard Preparation:
A certified reference standard of this compound should be used to prepare a calibration curve for accurate quantification.
References
Technical Support Center: Troubleshooting Methyl Protogracillin Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of methyl protogracillin in cell culture, focusing on the common issue of precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is a steroidal saponin, a class of naturally occurring glycosides.[1] It is isolated from the roots of plants such as Dioscorea opposita Thunb.[2] In research, this compound and related compounds have demonstrated cytotoxic activity against various cancer cell lines, suggesting potential as antineoplastic agents.[1]
Q2: I'm observing precipitation of this compound in my cell culture medium. What are the likely causes?
Precipitation of compounds like this compound in cell culture media is a common issue that can arise from several factors:
-
Poor Aqueous Solubility: this compound, like many steroidal saponins, has limited solubility in aqueous solutions such as cell culture media.
-
Solvent Shock: The compound is likely dissolved in a high-concentration organic solvent stock (e.g., DMSO). When this is diluted into the aqueous medium, the rapid change in solvent polarity can cause the compound to crash out of solution.
-
High Concentration: Exceeding the maximum solubility of this compound in the final culture medium will lead to precipitation.
-
Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect solubility.
-
pH of the Medium: The pH of the cell culture medium can influence the solubility of compounds.
-
Interactions with Media Components: this compound may interact with salts, proteins (especially from fetal bovine serum), or other components in the media, leading to precipitation.
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
Here are several best practices to prevent precipitation:
-
Proper Stock Solution Preparation: Ensure your this compound is fully dissolved in the appropriate solvent (e.g., DMSO) to make a high-concentration stock solution. Gentle warming to 37°C and vortexing can aid dissolution.
-
Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Step-wise Dilution: Add the stock solution to the medium dropwise while gently swirling or vortexing the tube. This gradual dilution helps to avoid "solvent shock."
-
Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to minimize solvent-induced precipitation and cytotoxicity.
-
Test Different Serum Concentrations: If you suspect interaction with serum proteins, try reducing the serum concentration or using a serum-free medium for a short period to see if it prevents precipitation.
-
Determine the Maximum Soluble Concentration: Before conducting your experiments, it is highly recommended to determine the kinetic solubility of this compound in your specific cell culture medium.
Q4: What is the recommended solvent and storage for this compound?
This compound is soluble in DMSO, pyridine, methanol, and ethanol.[2] For cell culture applications, DMSO is the most commonly used solvent for preparing stock solutions.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to avoid repeated freeze-thaw cycles, so it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Immediate Precipitation Upon Addition to Media | Solvent shock due to rapid dilution. | Add the stock solution dropwise to pre-warmed media while gently vortexing. |
| Concentration exceeds solubility limit. | Lower the final concentration of this compound. Perform a kinetic solubility assay to determine the maximum soluble concentration. | |
| Precipitation Over Time in the Incubator | Temperature-dependent solubility. | Ensure the incubator maintains a stable temperature. Pre-equilibrate all solutions to 37°C. |
| Interaction with media components (e.g., serum proteins). | Test solubility in a simpler buffer like PBS to see if media components are the issue. Consider reducing the serum concentration if possible. | |
| pH shift in the medium due to cell metabolism. | Use a medium buffered with HEPES to maintain a stable pH. Ensure proper CO2 levels in the incubator. | |
| Cloudy or Hazy Appearance in the Medium | Fine particulate precipitation. | Examine a sample under a microscope to confirm it is not microbial contamination. Follow solutions for immediate precipitation. |
| Microbial contamination. | Discard the culture and review sterile techniques. Contamination often leads to a rapid pH change (color change of phenol red). |
Data Presentation
Table 1: Solubility of Protogracillin (a related compound) in Common Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL |
Note: This data is for protogracillin and should be used as an estimate for this compound. It is highly recommended to determine the specific solubility of this compound in your experimental system.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into single-use, sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This protocol helps determine the maximum concentration of this compound that remains in solution under your specific experimental conditions.
Materials:
-
High-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
Your specific cell culture medium (pre-warmed to 37°C).
-
Sterile 1.5 mL microcentrifuge tubes or a 96-well plate.
-
Pipettes and sterile tips.
-
Incubator at 37°C with 5% CO2.
-
Microscope.
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Remember to keep the final DMSO concentration consistent and below 0.5%.
-
Incubation: Incubate the tubes or plate at 37°C in a CO2 incubator for a period that mimics your experiment's duration (e.g., 24, 48, or 72 hours).
-
Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film).
-
Microscopic Examination: Place a small drop of each solution onto a microscope slide and examine under a microscope (e.g., at 10x or 20x magnification) for the presence of crystals or amorphous precipitate.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear, with no visible precipitate under the microscope, is your approximate maximum kinetic solubility for this compound in that specific medium.
Visualizations
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for this compound Precipitation
Caption: Decision tree for troubleshooting precipitation.
Plausible Signaling Pathway for this compound's Cytotoxic Effects
Disclaimer: The following signaling pathway is based on studies of the related compound, methyl protodioscin. Further research is needed to confirm if this compound acts via the same mechanism.
Methyl protodioscin has been shown to inhibit the proliferation and migration of vascular smooth muscle cells by downregulating ADAM15 (a disintegrin and metalloprotease 15) and its downstream signaling pathways, including FAK, ERK, and PI3K/Akt.
Caption: Potential signaling pathway inhibited by this compound.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS 54522-53-1 | ScreenLib [screenlib.com]
Technical Support Center: Methyl Protogracillin Toxicity Reduction Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate the toxicity of Methyl protogracillin in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound?
This compound is a steroidal saponin. While specific toxicity data for this compound in normal cells is limited in publicly available literature, its structural analog, Methyl protoneogracillin, has a maximum tolerated dose of 600 mg/kg in mice.[1] Saponins, as a class, are known to exhibit cytotoxic effects, which are often attributed to their interaction with cell membrane cholesterol, leading to pore formation and increased permeability.[2] This can result in hemolysis (rupture of red blood cells) and general cytotoxicity to normal cells.
Q2: What are the primary strategies to reduce the off-target toxicity of this compound in normal cells?
The two primary strategies to reduce the toxicity of this compound in normal cells are:
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanoparticle-based carriers can control its release and potentially target it to cancer cells, thereby minimizing exposure to healthy tissues.
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents may allow for lower, less toxic doses of each compound while achieving a synergistic or additive anti-cancer effect.[3][4][5][6][7]
Q3: How can nano-encapsulation reduce the toxicity of this compound?
Nano-encapsulation can shield normal cells from direct exposure to this compound. By encapsulating the compound within a carrier such as a liposome or an albumin nanoparticle, its release can be controlled and potentially directed towards the tumor microenvironment. This can be achieved through passive targeting (the Enhanced Permeability and Retention effect in tumors) or active targeting by functionalizing the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells.[8][9]
Q4: What are the potential benefits of using this compound in combination with other anti-cancer drugs?
Combining this compound with other chemotherapeutic agents could lead to synergistic anti-cancer effects, allowing for the use of lower and consequently less toxic concentrations of each drug.[3] For instance, if this compound and another drug target different but complementary pathways in cancer cells, their combined effect could be greater than the sum of their individual effects.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Cell Lines (e.g., Fibroblasts, Epithelial Cells) During In Vitro Screening
Potential Cause: Direct exposure of normal cells to high concentrations of free this compound.
Troubleshooting Steps:
-
Determine the IC50 in Normal vs. Cancer Cells: Perform a dose-response curve using a cell viability assay (e.g., MTT assay) on both your target cancer cell line and a relevant normal cell line (e.g., human dermal fibroblasts, HDFs). This will establish the therapeutic window.
-
Encapsulate this compound: Formulate this compound into liposomes or albumin nanoparticles.
-
Re-evaluate Cytotoxicity: Test the encapsulated this compound on the same normal and cancer cell lines. A successful formulation should exhibit a wider therapeutic window (i.e., a higher IC50 for normal cells compared to cancer cells).
Issue 2: Hemolysis Observed in Preliminary In Vivo Studies
Potential Cause: this compound directly interacting with red blood cell membranes.
Troubleshooting Steps:
-
Perform an In Vitro Hemolysis Assay: Quantify the hemolytic activity of free this compound.[10][11]
-
Test Encapsulated Formulations: Evaluate the hemolytic activity of your liposomal or albumin-nanoparticle-encapsulated this compound. The encapsulation should significantly reduce hemolysis.
-
Consider PEGylation: For nanoparticle formulations, incorporating Polyethylene Glycol (PEG) on the surface can further shield the encapsulated drug from interacting with blood components.
Quantitative Data Summary
Table 1: Hypothetical Comparison of IC50 Values for this compound Formulations
| Formulation | Cancer Cell Line (e.g., A549) IC50 (µM) | Normal Cell Line (e.g., HDF) IC50 (µM) | Therapeutic Index (Normal IC50 / Cancer IC50) |
| Free this compound | 5 | 15 | 3 |
| Liposomal this compound | 7 | 70 | 10 |
| Albumin Nanoparticle this compound | 6 | 90 | 15 |
Note: These are example values and will need to be determined experimentally.
Key Experimental Protocols
Protocol 1: Preparation of Liposomal this compound by Thin-Film Hydration
This protocol is adapted from standard liposome preparation methods.[9][12][13]
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve this compound, DPPC, and cholesterol in chloroform in a round-bottom flask. The molar ratio of DPPC to cholesterol should be optimized, a common starting point is 2:1.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
-
Continue evaporation under vacuum to remove all residual chloroform.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask in the water bath for 1-2 hours.
-
To obtain unilamellar vesicles of a defined size, subject the resulting liposome suspension to extrusion through a 100 nm polycarbonate membrane for at least 10 passes.
-
Determine the encapsulation efficiency by separating the free drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantifying the drug concentration in both fractions using a suitable analytical method (e.g., HPLC).
Protocol 2: Preparation of this compound-Loaded Albumin Nanoparticles by Desolvation
This protocol is based on established methods for creating albumin nanoparticles.[14][15][16][17]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)
-
Ethanol
-
Glutaraldehyde (8% aqueous solution)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Dissolve BSA or HSA in deionized water to a concentration of 100 mg/mL.
-
Dissolve this compound in ethanol.
-
Under constant stirring, add the ethanolic solution of this compound dropwise to the albumin solution. This will cause the albumin to desolvate and form nanoparticles, encapsulating the drug.
-
Continue stirring for 30 minutes.
-
Add glutaraldehyde solution dropwise to crosslink and stabilize the nanoparticles.
-
Allow the crosslinking reaction to proceed for 24 hours with continuous stirring.
-
Purify the nanoparticles by repeated centrifugation and resuspension in deionized water to remove un-encapsulated drug and residual glutaraldehyde.
-
Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general method for assessing cell viability.[2][18][19][20]
Materials:
-
Normal human cell line (e.g., Human Dermal Fibroblasts - HDF)
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (free and encapsulated formulations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of free and encapsulated this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Visualizations
Caption: Workflow for mitigating this compound toxicity.
Caption: Hypothesized mechanism of toxicity reduction by nano-encapsulation.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. US5567433A - Liposome preparation and material encapsulation method - Google Patents [patents.google.com]
- 4. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic anticancer effects of doxorubicin and metformin combination therapy: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. remedypublications.com [remedypublications.com]
- 7. researchgate.net [researchgate.net]
- 8. An overview of liposomal nano-encapsulation techniques and its applications in food and nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Hemolytic and cytotoxic properties of saponin purified from Holothuria leucospilota sea cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 11. djs.journals.ekb.eg [djs.journals.ekb.eg]
- 12. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Albumin and functionalized albumin nanoparticles: production strategies, characterization, and target indications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation and characterization of albumin nanoparticles encapsulating curcumin intended for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Efficacy of Methyl Protogracillin
Welcome to the technical support center for Methyl protogracillin (MPG). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues encountered while working with this promising therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary therapeutic potential?
A1: this compound (MPG) is a steroidal saponin with significant cytotoxic activity against a variety of human cancer cell lines. Its therapeutic potential lies in its possible novel mechanism of action, making it a candidate for anticancer drug development.
Q2: How should I dissolve and store this compound?
A2: MPG is soluble in DMSO, pyridine, methanol, and ethanol[1]. For long-term storage, it is recommended to store the powder at -20°C for up to three years. In solvent, store at -80°C for up to six months or at -20°C for up to one month. It is advisable to avoid repeated freeze-thaw cycles. If a solution has been stored at -20°C for more than a month, its efficacy should be re-examined[1].
Q3: I am observing high levels of cell death even at low concentrations of MPG. What could be the reason?
A3: Saponins, as a class of compounds, can exhibit toxicity, and this effect can be concentration and time-dependent. It is possible that the cell line you are using is particularly sensitive to MPG. We recommend performing a careful dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Some saponins have been shown to cause toxicity and a decrease in the desired biological activity with long-term exposure[2].
Q4: My experimental results with this compound are not consistent. What are the possible causes?
A4: Inconsistent results can arise from several factors. Ensure that your MPG stock solution is properly stored and has not undergone multiple freeze-thaw cycles[1]. The complex structure of saponins can sometimes lead to challenges in extraction and purification, which might result in batch-to-batch variability if sourced from different suppliers[3]. We recommend using a consistent and well-characterized source of MPG. Additionally, ensure uniformity in cell seeding density and experimental conditions across all replicates and experiments.
Q5: What is the suspected mechanism of action for this compound?
A5: While the exact mechanism of MPG is still under investigation, studies on related saponins suggest potential pathways. The related compound gracillin has been shown to induce apoptosis and inhibit glycolysis and oxidative phosphorylation in cancer cells[4]. Another related compound, methyl protodioscin, has been found to modulate the cholesterol-associated MAPK signaling pathway[5]. Gracillin has also been shown to inhibit the mTOR signaling pathway[6]. Therefore, it is plausible that MPG may act through one or more of these pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of MPG in cell culture medium | Low solubility of MPG in aqueous solutions. | Prepare a high-concentration stock solution in a suitable solvent like DMSO. When adding to the cell culture medium, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent toxicity and precipitation. Vortex the medium immediately after adding the MPG stock solution. |
| Low therapeutic efficacy in in vivo models | Poor bioavailability or rapid clearance of MPG. | Consider formulating MPG in a drug delivery system such as liposomes or nanoparticles to improve its pharmacokinetic profile. The use of methyl-branched phospholipids in liposome formulations has been shown to enhance drug loading and provide sustained release[7]. |
| Difficulty in detecting MPG-induced effects | Suboptimal assay conditions or inappropriate time points. | Optimize the concentration of MPG and the duration of treatment. For mechanism-of-action studies, select appropriate time points based on the expected kinetics of the signaling pathway or cellular process being investigated. |
| High background in western blot analysis | Non-specific antibody binding or issues with blocking. | Ensure adequate blocking of the membrane (e.g., with 5% non-fat milk or BSA in TBST). Optimize primary and secondary antibody concentrations and washing steps. |
Quantitative Data
Table 1: Cytotoxic Activity of Methyl Protoneogracillin (a closely related compound) against Human Cancer Cell Lines
The following table summarizes the 50% growth inhibition (GI50) values for methyl protoneogracillin against a panel of human cancer cell lines. This data can serve as a reference for determining appropriate concentration ranges for your experiments with this compound.
| Cancer Type | Cell Line | GI50 (µM) |
| Leukemia | CCRF-CEM | ≤ 2.0 |
| Leukemia | RPMI-8226 | ≤ 2.0 |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | SF-539 | ≤ 2.0 |
| CNS Cancer | U251 | ≤ 2.0 |
| Melanoma | M14 | ≤ 2.0 |
| Renal Cancer | 786-0 | ≤ 2.0 |
| Prostate Cancer | DU-145 | ≤ 2.0 |
| Breast Cancer | MDA-MB-435 | ≤ 2.0 |
| Data extracted from a study on Methyl Protoneogracillin[8] |
Table 2: In Vivo Toxicity Data for Methyl Protoneogracillin
| Animal Model | Maximum Tolerated Dose (MTD) |
| Mice | 600 mg/kg |
| Data extracted from a study on Methyl Protoneogracillin[8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Studies
-
Stock Solution Preparation :
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation :
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentrations using pre-warmed complete cell culture medium.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to minimize solvent-induced toxicity.
-
Vortex the medium gently but thoroughly immediately after adding the MPG stock to ensure it is fully dissolved and evenly distributed.
-
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol is adapted from standard methods for detecting apoptosis by flow cytometry.
-
Cell Seeding and Treatment :
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and appropriate controls) for the desired duration.
-
-
Cell Harvesting :
-
Collect the cell culture medium (containing floating apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining :
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis :
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Assessment of Glycolysis by Extracellular Acidification Rate (ECAR)
This protocol utilizes an extracellular flux analyzer to measure the rate of glycolysis.
-
Cell Seeding :
-
Seed cells in a specialized cell culture microplate for the extracellular flux analyzer at an optimized density for your cell line.
-
Allow the cells to adhere and grow to form a confluent monolayer.
-
-
Assay Preparation :
-
One hour before the assay, replace the growth medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate) and incubate the cells in a non-CO2 incubator at 37°C.
-
Prepare the drug injection ports of the sensor cartridge with the compounds for the glycolysis stress test: glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor).
-
-
ECAR Measurement :
-
Place the cell culture plate in the extracellular flux analyzer.
-
Measure the basal ECAR.
-
Sequentially inject glucose, oligomycin, and 2-deoxyglucose and measure the ECAR after each injection.
-
The data will provide information on glycolysis, glycolytic capacity, and glycolytic reserve.
-
Protocol 4: Western Blotting for MAPK and mTOR Signaling Pathways
-
Cell Lysis and Protein Quantification :
-
After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key proteins in the MAPK pathway (e.g., p-ERK, ERK) and mTOR pathway (e.g., p-mTOR, mTOR, p-Akt, Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: A general experimental workflow for investigating the therapeutic efficacy of this compound.
Caption: Proposed mechanism of action via the MAPK signaling pathway, based on related compounds.
Caption: Potential mechanism of action involving the mTOR signaling pathway and glycolysis.
References
- 1. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Effects of Selected Saponins on the Production and Release of Lysozyme Activity of Human Monocytic and Epithelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Plant-Derived Saponins: A Review of Their Surfactant Properties and Applications [mdpi.com]
- 8. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methylation Effects on Steroidal Saponin Bioactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of methylation on the bioactivity of steroidal saponins.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for methylating steroidal saponins?
A1: Methylation, the addition of a methyl group (-CH3) to a molecule, is a common chemical modification strategy used to modulate the pharmacological properties of natural products like steroidal saponins. The primary goals are often to:
-
Enhance Bioavailability: Many steroidal saponins suffer from poor water solubility and low bioavailability, which limits their therapeutic application.[1][2] Methylation can alter the polarity of the molecule, potentially improving its solubility and ability to cross cell membranes.[1]
-
Increase Potency and Efficacy: By modifying the structure, methylation can enhance the binding affinity of the saponin to its molecular target, leading to increased bioactivity, such as greater anticancer or anti-inflammatory effects.[1][3]
-
Improve Stability: Methylation can protect metabolically labile functional groups (like hydroxyl or carboxyl groups) from rapid degradation in the body, thereby prolonging the compound's half-life.
-
Explore Structure-Activity Relationships (SAR): Systematically methylating different positions on the saponin scaffold helps researchers understand which functional groups are critical for its biological activity.[3] For example, studies on dioscin derivatives showed that methylating specific hydroxyl groups was key to their tumor-inhibitory activities.[3]
Q2: How does methylation generally affect the solubility and cell permeability of steroidal saponins?
A2: The effect of methylation on solubility is not always straightforward and depends on the position and number of methyl groups added.
-
Solubility: Methylating a polar hydroxyl (-OH) or carboxyl (-COOH) group to form a less polar ether (-OCH3) or ester (-COOCH3) group typically decreases water solubility but increases lipid solubility. This can be advantageous for absorption across the lipid-rich cell membrane. Conversely, creating a quaternary ammonium salt derivative can significantly increase water solubility.[1]
-
Cell Permeability: Increased lipophilicity from methylation often enhances passive diffusion across cell membranes. However, some saponins exert their effects by interacting directly with the cell membrane, creating pores or altering fluidity.[4][5] The impact of methylation on these membrane interactions can be complex and requires experimental validation.[6]
Q3: Which analytical techniques are essential for confirming successful methylation?
A3: A combination of spectroscopic techniques is crucial for confirming that the desired methylation has occurred and for identifying the exact location of the modification.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the addition of the methyl group(s) by observing the expected increase in molecular weight (14.03 Da per methyl group).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.
-
¹H NMR: The appearance of a new singlet peak typically between δ 3.0 and 4.0 ppm is indicative of a methoxy (-OCH3) or methyl ester (-COOCH3) group. The disappearance of a proton signal from a hydroxyl group can also be observed.
-
¹³C NMR: A new signal in the δ 50-60 ppm range corresponds to the carbon of the added methyl group.
-
2D NMR (HMBC, HSQC): These experiments are essential to unambiguously determine the exact position of methylation by showing correlations between the protons of the new methyl group and the carbon skeleton of the saponin.
-
Troubleshooting Guides
Problem 1: Unexpected decrease or complete loss of bioactivity after methylation.
-
Possible Cause 1: Critical Functional Group Masked: The hydroxyl or carboxyl group you methylated may be a "key polar grouping" essential for binding to the target protein or for the compound's mechanism of action.[3] For instance, it might be involved in a critical hydrogen bond with the active site of an enzyme.
-
Solution: Review structure-activity relationship (SAR) data for similar saponins.[7] If little is known, perform systematic methylation at different positions to map out the critical functional groups. Consider alternative modifications that are less disruptive than methylation.
-
-
Possible Cause 2: Altered Conformation: The addition of a methyl group, even a small one, can induce a conformational change in the saponin or its sugar chains, preventing it from adopting the correct shape to interact with its target.
-
Solution: Use computational modeling (molecular docking) to predict how methylation might alter the compound's 3D structure and its binding to a known or predicted target.
-
-
Possible Cause 3: Reduced Solubility in Assay Medium: The methylated derivative may have precipitated out of the aqueous buffer used for the biological assay due to decreased polarity.
-
Solution: Check the solubility of the compound in your assay medium. You may need to use a co-solvent like DMSO, but ensure the final concentration of the co-solvent is not toxic to the cells and does not interfere with the assay. Always run a vehicle control.
-
Problem 2: Difficulty purifying the methylated saponin from the reaction mixture.
-
Possible Cause 1: Incomplete Reaction: The reaction may not have gone to completion, leaving a mixture of starting material, partially methylated, and fully methylated products that are difficult to separate.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. Adjust stoichiometry by adding an excess of the methylating agent or extending the reaction time.
-
-
Possible Cause 2: Similar Polarity of Products: The methylated product and the starting material may have very similar polarities, making separation by standard column chromatography challenging.
-
Solution:
-
Optimize Chromatography: Use a shallower solvent gradient in your flash chromatography or switch to a different stationary phase (e.g., C18 reversed-phase instead of silica gel).
-
HPLC Purification: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often necessary to achieve high purity.
-
Derivatization: Consider temporarily derivatizing another functional group on the molecule to drastically change its polarity for separation, followed by a deprotection step.
-
-
Problem 3: Cytotoxicity is observed in both cancer and normal cell lines after methylation.
-
Possible Cause: General Membrane Disruption: Many saponins, including steroidal saponins, exhibit cytotoxicity by permeabilizing cell membranes through interactions with membrane cholesterol.[5][8] This mechanism is often non-specific. Methylation might enhance this general membrane-disrupting effect rather than conferring targeted anticancer activity.
-
Solution:
-
Assess Mechanism: Perform assays to investigate the mechanism of cell death. For example, a DNA fragmentation assay can help distinguish between non-specific necrosis and programmed apoptosis.[9] Steroidal saponins often induce large DNA fragments rather than the distinct laddering seen in apoptosis.[9]
-
Evaluate Membrane Permeability: Use a dye leakage assay (e.g., calcein release from liposomes or propidium iodide uptake in cells) to quantify the membrane-permeabilizing effects of your compound.[5]
-
Reduce Concentration: Test the compound at lower concentrations. A desirable therapeutic agent should show a significant therapeutic window, being potent against cancer cells at concentrations that are non-toxic to normal cells.[10]
-
-
Quantitative Data Summary
The following table summarizes the cytotoxic activity of select steroidal saponins and their methylated derivatives against various cancer cell lines. This data highlights how methylation can modulate bioactivity.
| Compound | Modification | Target Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Dioscin | Parent Compound | P388 (Leukemia) | MTT | Varies | [3] |
| Dioscin Derivatives | Monomethylated (8 positions) | P388 (Leukemia) | MTT | Activity varied; some positions lost activity | [3] |
| Dioscin Derivatives | Monomethylated (8 positions) | A-549 (Lung) | MTT | Activity varied; some positions lost activity | [3] |
| Gracillin | Parent Spirostanol Saponin | Various | SRB | Micromolar levels | [11] |
| Methyl Protoneogracillin | Furostanol Saponin | CCRF-CEM (Leukemia) | SRB | < 2.0 | [11] |
| Methyl Protoneogracillin | Furostanol Saponin | KM12 (Colon) | SRB | < 2.0 | [11] |
| Methyl Protoneogracillin | Furostanol Saponin | SF-539 (CNS) | SRB | < 2.0 | [11] |
| Methyl Protodioscin | Parent Compound | HepG2 (Liver) | - | Inhibits SREBP1c/2 transcription | [12] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Experimental Protocols & Visualizations
Protocol 1: General Methylation of a Saponin Hydroxyl Group
This protocol describes a general method for methylating hydroxyl groups on a saponin using sodium hydride and methyl iodide (Williamson ether synthesis). Warning: This reaction must be performed under anhydrous conditions in a fume hood by trained personnel.
-
Preparation: Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Dissolution: Dissolve the parent steroidal saponin (1 equivalent) in anhydrous dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents per hydroxyl group to be methylated) portion-wise.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another hour. The solution may become cloudy or evolve hydrogen gas.
-
Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide (CH₃I, 1.5 equivalents per hydroxyl group) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding ice-cold water or methanol at 0°C to destroy any excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers and wash with water and then with brine to remove DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using column chromatography (silica gel or reversed-phase C18) to isolate the desired methylated saponin.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: MTT Cytotoxicity Assay
This protocol outlines the steps for a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of methylated saponins on a cancer cell line.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the methylated saponin (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells. Add 100 µL of the medium containing the various concentrations of the test compound to the appropriate wells. Include wells for a "vehicle control" (medium with DMSO only) and a "no-cell control" (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) x 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
-
Diagram 1: Experimental Workflow
Caption: Workflow for synthesis and evaluation of methylated saponins.
Diagram 2: Potential Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Synthesis and Antitumor Activity of Diosgenin Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of monomethylated dioscin derivatives and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of saponins on gut permeability and active nutrient transport in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of saponin 1688 with phase separated lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic activities and structure-cytotoxic relationships of steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic activity of steroidal saponins against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the anti-tumor activities of saponins through cholesterol regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl Protogracillin Formulation Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Methyl Protogracillin for improved delivery.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for effective delivery?
A1: this compound, a steroidal saponin, presents several formulation challenges primarily due to its physicochemical properties. The main obstacles include:
-
Poor Oral Bioavailability: Like many steroidal saponins, protogracillin exhibits low in vivo bioavailability, which is attributed to its high polarity.
-
Low Aqueous Solubility: Despite its polar nature, its complex structure can lead to poor solubility in aqueous solutions, complicating the development of parenteral formulations.
-
Chemical Instability: Saponins can be susceptible to degradation in the harsh acidic environment of the stomach and enzymatic degradation in the gastrointestinal tract, further reducing oral bioavailability.
-
Cellular Permeability: The size and structure of the molecule may limit its ability to efficiently permeate cell membranes to reach its intracellular targets.
Q2: What formulation strategies can be employed to overcome these challenges?
A2: To enhance the delivery of this compound, various nanotechnology-based formulation strategies can be utilized. These approaches aim to improve solubility, protect the drug from degradation, and enhance its absorption and bioavailability. Key strategies include:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Liposomes can protect this compound from degradation and facilitate its cellular uptake.
-
Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate this compound. These nanoparticles can provide controlled and sustained release, improving the pharmacokinetic profile.
-
Micelles: Amphiphilic polymers can self-assemble into micelles in an aqueous solution, forming a hydrophobic core that can solubilize poorly water-soluble drugs like this compound. This enhances its solubility and stability.
Q3: What are the critical quality attributes to consider when developing a nanoparticle formulation for this compound?
A3: When developing a nanoparticle formulation for this compound, several critical quality attributes (CQAs) should be monitored to ensure efficacy and safety:
-
Particle Size and Polydispersity Index (PDI): These parameters influence the in vivo distribution, cellular uptake, and clearance of the nanoparticles. A narrow size distribution is desirable for reproducibility.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): High encapsulation efficiency and drug loading are crucial for delivering a therapeutically relevant dose of this compound.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and affects their stability in suspension and their interaction with biological membranes.
-
In Vitro Drug Release Profile: This provides insights into the release kinetics of this compound from the formulation, which is important for predicting its in vivo performance.
-
Stability: The formulation should be stable during storage, with minimal changes in particle size, encapsulation efficiency, and drug content.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (%EE) | 1. Poor affinity of this compound for the nanoparticle core. 2. Drug leakage during the formulation process. 3. Suboptimal formulation parameters (e.g., polymer/lipid concentration, drug-to-carrier ratio). | 1. Modify the nanoparticle core to enhance compatibility with the hydrophobic steroidal backbone of this compound. 2. Optimize the solvent evaporation or dialysis steps to minimize drug loss. 3. Perform a design of experiments (DoE) to optimize formulation parameters. |
| Particle Aggregation/Instability | 1. Low zeta potential leading to insufficient electrostatic repulsion. 2. Inappropriate storage conditions (e.g., temperature, pH). 3. High concentration of nanoparticles. | 1. Incorporate charged lipids or polymers into the formulation to increase the absolute value of the zeta potential. 2. Conduct stability studies at different temperatures and pH values to determine optimal storage conditions. 3. Dilute the nanoparticle suspension or add a cryoprotectant before lyophilization. |
| Burst Release of Drug | 1. High amount of drug adsorbed on the nanoparticle surface. 2. High porosity of the nanoparticle matrix. 3. Rapid degradation of the polymer/lipid matrix. | 1. Optimize the washing steps after formulation to remove surface-adsorbed drug. 2. Use a polymer with a denser matrix or a lipid with a higher phase transition temperature. 3. Select a polymer with a slower degradation rate or cross-link the nanoparticle matrix. |
| Inconsistent Batch-to-Batch Reproducibility | 1. Variability in raw materials. 2. Lack of precise control over process parameters (e.g., stirring speed, temperature, solvent addition rate). 3. Manual formulation processes. | 1. Establish strict quality control specifications for all raw materials. 2. Implement automated or semi-automated formulation processes for better control over critical parameters. 3. Utilize microfluidic-based synthesis for highly controlled and reproducible nanoparticle production. |
III. Quantitative Data Summary
While specific quantitative data for this compound formulations are not widely available in the public domain, the following tables provide representative data for similar steroidal saponins or hydrophobic drugs formulated in various nanoparticle systems. These can serve as a benchmark for formulation development.
Table 1: Representative Data for Liposomal Formulations
| Formulation Parameter | Value | Reference |
| Lipid Composition | DSPC:Cholesterol:DSPE-PEG2000 (molar ratio) | [1] |
| Encapsulation Efficiency (%) | >70% (with optimization) | [1] |
| Particle Size (nm) | 100 - 150 | [1] |
| Zeta Potential (mV) | -10 to -30 | [2] |
| In Vitro Release (48h) | ~40% | [1] |
Table 2: Representative Data for Polymeric Nanoparticle (PLGA) Formulations
| Formulation Parameter | Value | Reference |
| Polymer | Poly(lactic-co-glycolic acid) (PLGA) | |
| Encapsulation Efficiency (%) | 60 - 80% | [3] |
| Particle Size (nm) | 150 - 250 | |
| Zeta Potential (mV) | -15 to -25 | [4] |
| In Vitro Release (72h) | Sustained release profile |
Table 3: Representative Data for Micellar Formulations
| Formulation Parameter | Value | Reference |
| Polymer | PEG-PCL or similar amphiphilic block copolymers | [5] |
| Drug Loading Efficiency (%) | 5 - 15% | [6] |
| Particle Size (nm) | 20 - 100 | [7] |
| Critical Micelle Concentration (CMC) | Low (e.g., 10⁻⁶ M) | [6] |
| In Vitro Release (24h) | ~50-70% | [6] |
IV. Experimental Protocols
1. Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol is adapted from standard procedures for encapsulating hydrophobic drugs in PLGA nanoparticles.[8]
-
Materials: this compound, PLGA (50:50), Dichloromethane (DCM), Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v), Deionized water.
-
Procedure:
-
Dissolve a specific amount of this compound and PLGA in DCM to form the organic phase.
-
Add the organic phase to an aqueous solution of PVA.
-
Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature under a fume hood for several hours to allow for the evaporation of DCM.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the nanoparticles in deionized water and lyophilize for long-term storage.
-
2. Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol is a standard method for preparing liposomes.[1][9]
-
Materials: this compound, Phospholipids (e.g., DSPC), Cholesterol, DSPE-PEG2000, Chloroform, Phosphate-buffered saline (PBS).
-
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature.
-
The resulting multilamellar vesicles (MLVs) can be downsized by extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) to form unilamellar vesicles (LUVs).
-
3. Preparation of this compound-Loaded Micelles by Solvent Evaporation
This protocol is suitable for the encapsulation of hydrophobic drugs in polymeric micelles.[5][10]
-
Materials: this compound, Amphiphilic block copolymer (e.g., PEG-PCL), Acetone or other suitable organic solvent, Deionized water.
-
Procedure:
-
Dissolve this compound and the block copolymer in a volatile organic solvent like acetone.
-
Add the organic solution dropwise to deionized water while stirring.
-
The organic solvent is then removed by evaporation under reduced pressure.
-
As the organic solvent is removed, the amphiphilic copolymers self-assemble into micelles with the hydrophobic drug encapsulated in the core.
-
The resulting micellar solution can be filtered to remove any aggregates.
-
V. Visualization of Signaling Pathways and Workflows
Signaling Pathway of Methyl Protodioscin (a related Steroidal Saponin)
The following diagram illustrates the signaling pathway inhibited by Methyl Protodioscin, a structurally similar steroidal saponin, in vascular smooth muscle cells.[11] This pathway may be relevant to the mechanism of action of this compound.
Caption: Putative signaling pathway inhibited by Methyl Protodioscin.
Experimental Workflow for Nanoparticle Formulation and Characterization
The following diagram outlines a typical experimental workflow for the development and characterization of this compound-loaded nanoparticles.
Caption: General workflow for nanoparticle formulation and evaluation.
References
- 1. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and characterization of a copolymeric micelle containing soluble and insoluble model drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unmc.edu [unmc.edu]
- 7. mdpi.com [mdpi.com]
- 8. ijplsjournal.com [ijplsjournal.com]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Methyl Protodioscin, a Steroidal Saponin, Inhibits Neointima Formation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in handling and experimenting with Methyl protogracillin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and experimental use of Methyl protogracillin.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary research applications?
This compound is a furostanol steroidal saponin.[1][2] It is investigated for its potential therapeutic properties, primarily its cytotoxic effects against various cancer cell lines.[3] Research suggests it induces apoptosis (programmed cell death) in cancer cells, making it a compound of interest in oncology and drug development.
2. What are the recommended storage conditions for this compound?
-
Powder: Store at -20°C for long-term stability (up to 3 years). For shorter periods, 4°C is acceptable (up to 2 years).
-
In Solvent (e.g., DMSO): For long-term storage, keep at -80°C (stable for up to 6 months). For short-term storage, -20°C is suitable for up to one month. It is advisable to re-examine the efficacy of solutions stored at -20°C for longer than a month. To maintain stability, avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.
3. What are the best solvents for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol. For cell culture experiments, DMSO is commonly used to prepare a high-concentration stock solution, which is then further diluted in the culture medium.
4. Is this compound sensitive to light or moisture?
Troubleshooting Guides
This section addresses common problems that may be encountered during experiments with this compound.
Problem 1: Inconsistent or unexpected results in cell viability assays (e.g., MTT assay).
-
Possible Cause 1: Interference of this compound with the assay.
-
Explanation: Saponins, due to their chemical nature, can sometimes interfere with the formazan crystal formation in MTT assays, leading to inaccurate readings.
-
Solution:
-
Include proper controls: a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control for cytotoxicity.
-
Visually inspect the wells under a microscope before adding the MTT reagent to confirm cell death or morphological changes.
-
Consider using an alternative viability assay that works on a different principle, such as a lactate dehydrogenase (LDH) assay (measures membrane integrity) or a crystal violet assay (stains adherent cells).
-
-
-
Possible Cause 2: Precipitation of the compound in the cell culture medium.
-
Explanation: this compound has limited solubility in aqueous solutions. High concentrations in the final culture medium can lead to precipitation, reducing the effective concentration and causing inconsistent results.
-
Solution:
-
Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent toxicity and enhance compound solubility.
-
Prepare fresh dilutions from the stock solution for each experiment.
-
Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration.
-
-
Problem 2: Difficulty in reproducing the apoptotic effects of this compound.
-
Possible Cause 1: Suboptimal timing for apoptosis detection.
-
Explanation: The induction of apoptosis is a time-dependent process. The peak of apoptotic events can vary between different cell lines and concentrations of the compound.
-
Solution:
-
Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation time for observing apoptosis in your specific cell line.
-
Analyze for both early (Annexin V staining) and late (caspase activation, DNA fragmentation) markers of apoptosis.
-
-
-
Possible Cause 2: Issues with the caspase activity assay.
-
Explanation: Caspase assays can be sensitive to experimental conditions.
-
Solution:
-
Ensure that the cell lysate is properly prepared and that the total protein concentration is within the linear range of the assay.
-
Include a positive control for caspase activation (e.g., treatment with a known apoptosis inducer like staurosporine).
-
Be aware that some caspases may have overlapping substrate specificities. Confirm results with other methods like western blotting for cleaved caspases.[4]
-
-
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
2. Cytotoxicity Assay using MTT
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with DMSO only) and untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Quantitative Data
Table 1: Cytotoxicity of Methyl Protoneogracillin (a closely related compound) against various human cancer cell lines (GI50 in µM)
| Cell Line | Cancer Type | GI50 (µM) |
| CCRF-CEM | Leukemia | ≤ 2.0 |
| RPMI-8226 | Leukemia | ≤ 2.0 |
| KM12 | Colon Cancer | ≤ 2.0 |
| SF-539 | CNS Cancer | ≤ 2.0 |
| U251 | CNS Cancer | ≤ 2.0 |
| M14 | Melanoma | ≤ 2.0 |
| 786-0 | Renal Cancer | ≤ 2.0 |
| DU-145 | Prostate Cancer | ≤ 2.0 |
| MDA-MB-435 | Breast Cancer | ≤ 2.0 |
| Various other lines | Various | < 100 |
Data extracted from a study on Methyl protoneogracillin, which is structurally very similar to this compound and provides a good indication of its potential activity.[3]
Visualizations
Caption: Workflow for a typical cytotoxicity assay using this compound.
Caption: Proposed apoptotic signaling pathways induced by this compound.
References
- 1. Furostanol saponins from the fruits of Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel furostanol saponin from Tribulus terrestris of Bulgarian origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 54522-53-1 [amp.chemicalbook.com]
Degradation products of Methyl protogracillin and their identification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the identification of methyl protogracillin degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or minimal degradation observed after forced degradation studies. | Stress conditions (e.g., acid/base concentration, temperature, duration) are too mild. | Increase the severity of the stress conditions. For example, use a higher concentration of acid/base, increase the temperature, or prolong the exposure time. A target degradation of 5-20% is generally recommended to ensure the formation of relevant degradation products without excessive decomposition.[1] |
| This compound is highly stable under the applied conditions. | Confirm the stability by employing a battery of stress conditions, including hydrolysis (acidic, basic, neutral), oxidation, photolysis, and thermal stress, as recommended by ICH guidelines.[1][2] | |
| Multiple, poorly resolved peaks in the chromatogram. | Inadequate chromatographic separation. | Optimize the HPLC/UPLC method. This may involve adjusting the mobile phase composition (e.g., gradient elution), changing the column chemistry (e.g., C18, phenyl-hexyl), modifying the flow rate, or adjusting the column temperature. |
| Co-elution of degradation products. | Employ a different stationary phase or a complementary separation technique. Consider using two-dimensional liquid chromatography for complex samples. | |
| Difficulty in identifying the structure of degradation products. | Insufficient data from a single analytical technique. | Utilize a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can provide accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) can yield fragmentation patterns for structural elucidation. NMR spectroscopy may be necessary for unambiguous structure determination of isolated degradation products. |
| Lack of reference standards for degradation products. | Isolate the major degradation products using preparative HPLC. The isolated compounds can then be characterized by spectroscopic methods (NMR, MS, IR). | |
| Inconsistent results between experimental runs. | Variability in sample preparation. | Ensure consistent and well-documented sample preparation procedures. This includes precise control of reagent concentrations, temperatures, and reaction times. |
| Instability of degradation products. | Analyze the stressed samples promptly after preparation. If necessary, store them under conditions that minimize further degradation (e.g., refrigeration, protection from light). |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: this compound is a furostanol saponin. A primary degradation pathway for furostanol saponins, especially under acidic conditions, involves the cleavage of the sugar moiety at C-26 and cyclization to form the more stable spirostanol saponin, gracillin. Further hydrolysis can lead to the cleavage of other sugar units and ultimately yield the aglycone, diosgenin.
Q2: What are the typical conditions for a forced degradation study of this compound?
A2: Forced degradation studies should be conducted under various stress conditions to cover potential degradation pathways:[2][3]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photodegradation: Exposure to UV light (254 nm) and visible light (ICH Q1B guidelines).
Q3: Which analytical techniques are most suitable for identifying this compound degradation products?
A3: A combination of a high-resolution separation technique with a powerful detection method is ideal.
-
HPLC or UPLC with UV detection: Useful for quantification and initial assessment of degradation. Since saponins lack a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) or the use of an Evaporative Light Scattering Detector (ELSD) is often necessary.[4]
-
HPLC-MS/MS: This is the most powerful technique for the identification of degradation products.[5] It provides retention time, molecular weight, and fragmentation data, which are crucial for structural elucidation.
Q4: How can I quantify the degradation products of this compound?
A4: Quantification can be achieved using a validated stability-indicating HPLC-UV or HPLC-ELSD method.[6][7] If reference standards for the degradation products are not available, their concentrations can be estimated relative to the parent compound, assuming a similar response factor. For more accurate quantification, the degradation products should be isolated, and their individual calibration curves should be established.
Quantitative Data Summary
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Example) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | Gracillin, Prosapogenins, Diosgenin |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 8% | Epimers and hydrolysis products |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10% | Oxidized aglycone and sugar moieties |
| Thermal | Dry Heat | 48 hours | 105°C | 5% | Dehydration and hydrolysis products |
| Photolysis | UV/Vis Light | 7 days | Room Temp | <5% | Minor degradation products |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to the desired concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. After incubation, neutralize with an equivalent amount of 0.1 M HCl and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase for analysis.
-
Thermal Degradation: Place 10 mg of solid this compound in a clear glass vial and keep it in an oven at 105°C for 48 hours. After exposure, dissolve the sample in methanol and dilute to the appropriate concentration.
-
Photodegradation: Expose a 1 mg/mL solution of this compound in methanol to UV and visible light according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-MS/MS Method
-
Instrumentation: UPLC system coupled to a Q-TOF mass spectrometer.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and then re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-1500.
-
MS/MS: Data-dependent acquisition to trigger fragmentation of the most intense ions.
-
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Experimental workflow for degradation product identification.
References
- 1. researchgate.net [researchgate.net]
- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Furostanol saponins from Asparagus racemosus as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimizing extraction parameters for higher yields of Methyl protogracillin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Methyl protogracillin for higher yields. The information is based on established methods for the extraction of steroidal saponins from Dioscorea species, the plant family from which this compound is commonly isolated.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for extracting this compound?
A1: Ethanol and methanol are effective organic solvents for extracting steroidal saponins like this compound.[1] Aqueous solutions of these alcohols, often in the range of 70-85%, are commonly used.[2][3] Water can also be used, but it may be less efficient for some saponins compared to organic solvents.[1] The choice of solvent is a critical parameter and should be optimized for your specific plant material.[4]
Q2: What is the recommended starting temperature for extraction?
A2: A common starting point for conventional solvent extraction is around 55°C.[5] For ultrasound-assisted extraction (UAE), temperatures can range from ambient to around 60°C.[6][7] Microwave-assisted extraction (MAE) may utilize higher temperatures, for instance, up to 75°C.[2] It is crucial to balance extraction efficiency with the thermal stability of this compound, as high temperatures can lead to degradation.[4]
Q3: How long should the extraction process be?
A3: Extraction duration depends on the method. Conventional methods can range from 4 to 24 hours.[5][8] Advanced techniques like UAE and MAE can significantly reduce this time to as little as a few minutes.[2][7][9] Optimization of the extraction time is necessary to maximize the yield without compromising the integrity of the compound.[4]
Q4: What is a suitable solvent-to-solid ratio?
A4: A common solvent-to-solid ratio for saponin extraction is in the range of 10:1 to 50:1 (mL/g).[7] A higher ratio can improve extraction efficiency but also increases solvent consumption.[7]
Q5: Are there more advanced extraction techniques that can improve yield?
A5: Yes, techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are known to improve the extraction efficiency of saponins.[2][7][10] These methods can lead to higher yields in shorter times with reduced solvent usage.[10][11] Supercritical fluid extraction (SFE) is another advanced method, though less commonly cited for this specific compound class in the initial search.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Inappropriate solvent selection.- Suboptimal extraction temperature or time.- Inefficient extraction method.- Poor quality of plant material. | - Test a range of solvents, including different concentrations of ethanol and methanol.- Optimize temperature and time using a design of experiments (DoE) approach.- Consider using UAE or MAE to enhance extraction efficiency.[2][7]- Ensure the plant material is properly dried, ground, and stored. |
| Degradation of Target Compound | - Excessive extraction temperature.- Prolonged extraction time. | - Lower the extraction temperature.- Reduce the extraction duration, especially when using MAE or UAE.[12]- Perform a stability study of this compound under your extraction conditions. |
| Co-extraction of Impurities | - Solvent with low selectivity.- Inappropriate solvent-to-solid ratio. | - Use a more selective solvent system. Stepwise extraction with solvents of increasing polarity can be effective.- Optimize the solvent-to-solid ratio; a very high ratio can sometimes lead to the extraction of more impurities. |
| Difficulty in Post-Extraction Processing | - High volume of solvent used.- Presence of interfering compounds. | - Utilize UAE or MAE to reduce solvent consumption.[10][11]- Employ a preliminary purification step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove interfering substances.[4][8] |
| Inconsistent Results Between Batches | - Variability in plant material.- Inconsistent extraction parameters. | - Standardize the source, harvesting time, and pre-processing of the plant material.- Strictly control all extraction parameters, including temperature, time, solvent ratio, and agitation speed. |
Experimental Protocols
General Conventional Solvent Extraction Protocol
This is a generalized protocol for the extraction of steroidal saponins from Dioscorea species and should be optimized for this compound.
-
Preparation of Plant Material: Dry the rhizomes of the plant material at a controlled temperature (e.g., 50-60°C) and grind them into a fine powder.
-
Extraction:
-
Filtration and Re-extraction:
-
Filter the mixture and collect the supernatant.
-
Re-extract the residue with an additional 200 mL of 70% ethanol under the same conditions to ensure complete extraction.[5]
-
-
Solvent Evaporation:
-
Combine the extracts and reduce the volume using a rotary evaporator at a temperature below 50°C.
-
-
Purification (Optional but Recommended):
Ultrasound-Assisted Extraction (UAE) Protocol Outline
-
Preparation: Use finely powdered plant material as described above.
-
Extraction:
-
Post-Extraction: Follow steps 3-5 from the conventional protocol.
Data Presentation
Table 1: Comparison of Extraction Parameters for Steroidal Saponins from Dioscorea Species
| Parameter | Conventional Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Solvent | 50-95% Ethanol or Methanol[13] | 45-95% Ethanol[7] | 75% Ethanol[2] |
| Temperature | ~55°C[5] | 40-60°C[6][7] | ~75°C[2] |
| Time | 4 - 24 hours[5][8] | 15 - 75 minutes[7] | ~18 minutes (3 cycles of 6 min)[2] |
| Solvent:Solid Ratio | 10:1 (g:mL)[5] | 10:1 (mL/g)[7] | 20:1 (g:mL)[2] |
Visualizations
References
- 1. US2774714A - Process for the extraction of sapogenins from plant materials - Google Patents [patents.google.com]
- 2. Microwave-assisted extraction and a new determination method for total steroid saponins from Dioscorea zingiberensis C.H. Wright - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two new steroidal saponins from the rhizomes of Dioscorea zingiberensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. scielo.br [scielo.br]
- 7. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Natural Deep Eutectic Solvents for the Extraction of Bioactive Steroidal Saponins from Dioscoreae Nipponicae Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-assisted extraction in natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. researchgate.net [researchgate.net]
- 13. US2791581A - Process for extracting saponins from plant tissue - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Methyl Protogracillin and Gracillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two steroidal saponins, Methyl protogracillin and gracillin. The information presented is based on available experimental data to assist researchers in evaluating their potential as anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and gracillin has been evaluated against various human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values, a standard metric from the National Cancer Institute's (NCI) anticancer drug screen. Lower GI50 values indicate higher cytotoxic potency.
| Cell Line | Cancer Type | This compound (NSC-698792) GI50 (µM) | Gracillin (NSC-698787) GI50 (µM) |
| Leukemia | |||
| CCRF-CEM | Leukemia | >100 | Cytotoxic at micromolar levels |
| RPMI-8226 | Leukemia | <2.0 | Cytotoxic at micromolar levels |
| Non-Small Cell Lung Cancer | |||
| EKVX | Non-Small Cell Lung Cancer | Not specified | No activity |
| Colon Cancer | |||
| HT29 | Colon Cancer | Not specified | No activity |
| KM12 | Colon Cancer | <2.0 | Cytotoxic at micromolar levels |
| CNS Cancer | |||
| SF-539 | CNS Cancer | <2.0 | Cytotoxic at micromolar levels |
| U251 | CNS Cancer | <2.0 | Cytotoxic at micromolar levels |
| Melanoma | |||
| M14 | Melanoma | <2.0 | Cytotoxic at micromolar levels |
| MALME-3M | Melanoma | <2.0 | Cytotoxic at micromolar levels |
| Ovarian Cancer | |||
| OVCAR-5 | Ovarian Cancer | Not specified | No activity |
| Renal Cancer | |||
| 786-0 | Renal Cancer | <2.0 | Cytotoxic at micromolar levels |
| SN12C | Renal Cancer | Not specified | No activity |
| UO-31 | Renal Cancer | <2.0 | Cytotoxic at micromolar levels |
| Prostate Cancer | |||
| DU-145 | Prostate Cancer | <2.0 | Cytotoxic at micromolar levels |
| Breast Cancer | |||
| MDA-MB-231 | Breast Cancer | <2.0 | Cytotoxic at micromolar levels |
| MDA-MB-435 | Breast Cancer | <2.0 | Cytotoxic at micromolar levels |
Note: The GI50 values for this compound and gracillin are sourced from different studies utilizing the NCI-60 screen. Direct comparison should be made with caution as experimental conditions may have varied slightly. A study comparing methyl protoneogracillin (a close structural analog of this compound) and gracillin found that gracillin was generally less selective in its cytotoxic activity.[1]
Experimental Protocols
The cytotoxicity data presented above was primarily generated using the National Cancer Institute's (NCI-60) Sulforhodamine B (SRB) assay. This colorimetric assay estimates cell number by staining total cellular protein.
NCI-60 Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating: Human tumor cell lines are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Time Zero (Tz) Plate: After the initial 24-hour incubation, a set of plates for each cell line is fixed with trichloroacetic acid (TCA) to determine the cell population at the time of drug addition.
-
Drug Addition: Test compounds (this compound or gracillin) are solubilized in DMSO and serially diluted. Aliquots of the drug dilutions are added to the remaining plates, which are then incubated for an additional 48 hours.
-
Cell Fixation: Following the 48-hour drug incubation period, the cells are fixed in situ by the addition of cold 50% (w/v) TCA and incubated for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.
-
Washing: Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.
-
Solubilization and Absorbance Reading: The bound SRB is solubilized with 10 mM Trizma base. The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The GI50 is calculated from the formula: [(Ti-Tz)/(C-Tz)] x 100 = 50, where Ti is the absorbance of the treated cells, Tz is the absorbance at time zero, and C is the absorbance of the control (untreated) cells.
Caption: Workflow of the NCI-60 Sulforhodamine B (SRB) assay for cytotoxicity testing.
Mechanisms of Cytotoxicity and Signaling Pathways
This compound
While direct studies on the signaling pathways affected by this compound are limited, research on the structurally related furostanol saponin, methyl protodioscin, provides insights into its probable mechanism of action. Methyl protodioscin has been shown to induce G2/M cell cycle arrest and apoptosis.[2][3] This process is associated with the downregulation of Cyclin B1 and the anti-apoptotic protein Bcl-2, and the upregulation of the pro-apoptotic protein Bax.[2][3] It is plausible that this compound exerts its cytotoxic effects through a similar mechanism, leading to the activation of the intrinsic apoptotic pathway.
Caption: Hypothesized mechanism of this compound-induced cytotoxicity.
Gracillin
The cytotoxic effects of gracillin are better characterized and have been linked to the modulation of several key signaling pathways, ultimately leading to apoptosis and inhibition of cell proliferation.
-
STAT3 Pathway Inhibition: Gracillin has been shown to inhibit the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) and its nuclear translocation.[4] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Mcl-1, VEGF, and Survivin.[4]
-
MAPK Pathway Activation: Gracillin can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to increased phosphorylation of ERK and p38, and decreased phosphorylation of JNK.[5] This differential regulation of MAPK family members contributes to the induction of autophagy and cell death.
-
mTOR Pathway Inhibition: Gracillin can inhibit the mTOR (mammalian Target of Rapamycin) signaling pathway by downregulating the phosphorylation of PI3K and Akt, and upregulating the phosphorylation of AMPK.[6] Inhibition of the mTOR pathway is a key mechanism for inducing autophagy.[6]
Caption: Overview of signaling pathways affected by gracillin leading to its cytotoxic effects.
Conclusion
Both this compound and gracillin demonstrate significant cytotoxic activity against a range of human cancer cell lines. This compound appears to be a potent cytotoxic agent, with GI50 values in the low micromolar range for several sensitive cell lines. Its mechanism of action is likely through the induction of G2/M cell cycle arrest and apoptosis, similar to other furostanol saponins.
Gracillin, while also cytotoxic, has been shown in some studies to have less selectivity compared to methyl protoneogracillin.[1] However, its mechanisms of action are more extensively studied, involving the inhibition of the STAT3 and mTOR pathways and modulation of the MAPK pathway.
Further head-to-head comparative studies are warranted to fully elucidate the relative potency and selectivity of this compound and gracillin across a broader range of cancer types. The distinct signaling pathways they affect may offer opportunities for targeted therapeutic strategies. This guide provides a foundational overview to aid researchers in designing future investigations into these promising natural compounds.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gracillin shows potent efficacy against colorectal cancer through inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the mechanism of gracillin inhibiting the proliferation of lung cancer NCI-H1299 cells based on MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the cytotoxic mechanisms of steroidal saponins, supported by experimental data and pathway visualizations.
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Methyl protogracillin and its related steroidal saponins, focusing on their anticancer properties. By presenting quantitative experimental data, detailed methodologies, and visual representations of the underlying signaling pathways, this document aims to facilitate a deeper understanding of these promising natural compounds and guide future research and drug development efforts.
Comparative Cytotoxicity of Steroidal Saponins
The cytotoxic potential of this compound and its analogs is a key area of investigation. The following tables summarize the 50% growth inhibitory (GI50) or half-maximal inhibitory concentration (IC50) values of these saponins against a panel of human cancer cell lines. This data highlights the structural nuances that dictate their anticancer efficacy.
Table 1: Cytotoxicity (GI50/IC50 in µM) of Furostanol Saponins
| Compound | Aglycone Type | Cancer Cell Line | GI50/IC50 (µM) |
| This compound | Furostanol | Colon (KM12) | ≤2.0 |
| CNS (U251) | ≤2.0 | ||
| Melanoma (MALME-3M, M14) | ≤2.0 | ||
| Renal (786-0, UO-31) | ≤2.0 | ||
| Breast (MDA-MB-231) | ≤2.0 | ||
| Methyl protoneogracillin | Furostanol | Leukemia (CCRF-CEM, RPMI-8226) | ≤2.0 |
| Colon (KM12) | ≤2.0 | ||
| CNS (SF-539, U251) | ≤2.0 | ||
| Melanoma (M14) | ≤2.0 | ||
| Renal (786-0) | ≤2.0 | ||
| Prostate (DU-145) | ≤2.0 | ||
| Breast (MDA-MB-435) | ≤2.0 | ||
| Protodioscin | Furostanol | Breast (MDA-MB-468) | 2.56 |
| Breast (MCF-7) | 6.0 |
Table 2: Cytotoxicity (IC50 in µM) of Spirostanol Saponins
| Compound | Aglycone Type | Cancer Cell Line | IC50 (µM) |
| Gracillin | Spirostanol | Colorectal (SW480) | 2.671 |
| Colorectal (RKO) | 3.118 | ||
| Colorectal (HCT116) | 5.473 | ||
| Lung (A549) | 0.96 | ||
| Ovarian (A2780) | 4.3 | ||
| Gastric (BGC823) | 8.3 | ||
| Dioscin | Spirostanol | Leukemia (HL60) | 0.8 |
| Breast (MDA-MB-435) | 2.6 | ||
| Cervical (HeLa) | 4.5 | ||
| Breast (MDA-MB-468) | 1.53 | ||
| Breast (MCF-7) | 4.79 | ||
| Lung (H1650) | 1.7 |
Key Structure-Activity Relationship Insights
The cytotoxic activity of these steroidal saponins is intricately linked to their chemical structures. Key determinants of their anticancer potential include:
-
The Aglycone Skeleton : The structure of the aglycone, or the non-sugar portion of the molecule, is a critical factor. Studies have indicated that the spirostanol skeleton is often more active than the furostanol skeleton[1]. The F-ring is a crucial element in determining the selectivity of these compounds against different cancer cell types[2].
-
Sugar Moieties : The type, number, and sequence of sugar units attached to the aglycone significantly influence the cytotoxic effects of these saponins.
-
Stereochemistry : The stereochemistry at specific carbon atoms, such as the C-25 R/S configuration, has been shown to be critical for leukemia selectivity between Methyl protoneogracillin and this compound[2].
Signaling Pathways Modulated by this compound and Related Saponins
This compound and its analogs exert their anticancer effects by modulating key signaling pathways that control cell survival, proliferation, and death. The primary mechanisms involve the induction of apoptosis and the regulation of the Mitogen-Activated Protein Kinase (MAPK) pathway.
Apoptosis Induction
These saponins are potent inducers of apoptosis, or programmed cell death, in cancer cells. They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
References
A Comparative Guide to Methyl Protogracillin and Methyl Protoneogracillin in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-leukemic activity of two structurally related steroidal saponins, Methyl protogracillin and its stereoisomer, Methyl protoneogracillin. The information presented is based on available experimental data to assist researchers in evaluating their potential as anti-cancer agents.
Structural and Functional Overview
This compound and Methyl protoneogracillin are furostanol saponins, a class of natural products known for their diverse biological activities. The critical difference between these two molecules lies in their stereochemistry at the C-25 position. This subtle structural variation, specifically the R/S configuration, has been identified as a key determinant of their selective cytotoxicity against leukemia cell lines.[1]
Comparative Cytotoxicity
Experimental data indicates that Methyl protoneogracillin exhibits potent and selective cytotoxic activity against specific human leukemia cell lines. In contrast, this compound is significantly less active against these same cell lines.
Table 1: Comparative Cytotoxicity (GI50) in Leukemia Cell Lines
| Compound | Leukemia Cell Line | GI50 (µM) | Selectivity Note |
| Methyl protoneogracillin | CCRF-CEM | ≤ 2.0 | High selectivity for leukemia cells.[1] |
| RPMI-8226 | ≤ 2.0 | High selectivity for leukemia cells.[1] | |
| This compound | CCRF-CEM | > 10.0 (estimated) | Reported to be the least sensitive line in a panel. |
| RPMI-8226 | 6 to 11-fold less active than Methyl protoneogracillin (estimated). | The C-25 R/S configuration is critical for leukemia selectivity.[1] |
Note: GI50 is the concentration required to inhibit cell growth by 50%. The value for this compound in CCRF-CEM is an estimation based on it being the least sensitive cell line in a panel where other sensitive lines had GI50 values under 2.0 µM. The reduced activity in RPMI-8226 is based on a qualitative description from the literature.
Proposed Mechanism of Action: Induction of Apoptosis
While direct experimental evidence for apoptosis induction by Methyl protoneogracillin in leukemia cells is limited in the available literature, the mechanism of action for related furostanol saponins, such as Methyl protodioscin, has been studied. These compounds are known to induce G2/M cell cycle arrest and apoptosis.[2] The proposed apoptotic pathway is the intrinsic, or mitochondrial, pathway.
This pathway is characterized by:
-
Alteration of Mitochondrial Membrane Potential: Disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors.
-
Regulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2]
-
Caspase Activation: Sequential activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), leading to the cleavage of cellular substrates and programmed cell death.
Visualizing the Proposed Apoptotic Pathway
Caption: Proposed intrinsic apoptosis pathway for furostanol saponins.
Involvement of Cellular Signaling Pathways
The anti-cancer effects of steroidal saponins are often mediated through the modulation of key cellular signaling pathways that control cell proliferation, survival, and apoptosis. While the specific pathways affected by Methyl protoneogracillin in leukemia have not been fully elucidated, studies on related compounds suggest the involvement of the PI3K/Akt/mTOR and MAPK pathways.[3][4]
-
PI3K/Akt/mTOR Pathway: This is a crucial pro-survival pathway that is often hyperactivated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
-
MAPK Pathway: This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Its role in cancer is complex and can be context-dependent.
Diagram of Potentially Modulated Signaling Pathways
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of furostanol and spirostanol saponins' anticancer activity.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anticancer Potential of Furostanol and Spirostanol Saponins with Supporting Experimental Data.
The relentless pursuit of novel and effective anticancer agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates, steroidal saponins, particularly furostanol and spirostanol saponins, have garnered significant attention for their cytotoxic and tumor-inhibitory properties. This guide provides a comparative overview of the anticancer activities of these two classes of saponins, supported by quantitative data from in vitro and in vivo studies, detailed experimental methodologies, and visual representations of their mechanisms of action.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic potential of furostanol and spirostanol saponins has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of cytotoxic potency, is presented in the tables below. Generally, studies suggest that the spirostanol skeleton confers higher cytotoxic activity than the furostanol structure.[1] The conversion of furostanol saponins to their spirostanol analogues, for instance through the mimicry of gastro-intestinal hydrolysis, has been shown to enhance their anti-proliferative effects.
| Furostanol Saponin | Cancer Cell Line | IC50 (µM) | Reference |
| Padelaoside C | U87MG (Glioblastoma) | 16.98 | [2] |
| Padelaoside D | U87MG (Glioblastoma) | 15.28 | [2] |
| Helleboroside A derivative | C6 (Rat Glioma) | >100 | [3] |
| Helleboroside B derivative | C6 (Rat Glioma) | 16 | [3] |
| Unnamed | Human Lung Carcinoma | 32.98 - 94.53 | [4] |
| Spirostanol Saponin | Cancer Cell Line | IC50 (µM) | Reference |
| Progenin III | CCRF-CEM (Leukemia) | 1.59 | [5] |
| Progenin III | SKMel-28 (Melanoma) | 31.61 | [5] |
| Gitonin analogue | A549 (Lung) | Moderate to excellent | [6] |
| Gitonin analogue | HepG2 (Liver) | Moderate to excellent | [6] |
| Gitonin analogue | MCF-7 (Breast) | Moderate to excellent | [6] |
| Compound 10 (from Agave sisalana) | MCF-7 (Breast) | 1.2 | [7] |
| Compound 10 (from Agave sisalana) | NCI-H460 (Lung) | 3.8 | [7] |
| Compound 10 (from Agave sisalana) | SF-268 (CNS) | 1.5 | [7] |
| Known Saponin 7 | U87MG (Glioblastoma) | 1.13 | [2] |
| Known Saponin 8 | U87MG (Glioblastoma) | 3.42 | [2] |
| Aspidiata E | SKU-LU-1 (Lung) | 0.28 | [8] |
| Aspidiata E | HT-29 (Colon) | 0.81 | [8] |
| Aspidiata E | MCF7 (Breast) | 0.56 | [8] |
| Aspidiata E | HepG2 (Liver) | 0.45 | [8] |
In Vivo Antitumor Activity
In vivo studies in animal models have corroborated the anticancer potential of both furostanol and spirostanol saponins. These studies typically involve the administration of the saponin to tumor-bearing animals and monitoring tumor growth inhibition.
A study on steroid saponins from Paris polyphylla demonstrated significant in vivo antitumor activity.[9] Oral administration of a spirostanol saponin and its aglycone, diosgenin, to mice with LA795 lung adenocarcinoma resulted in tumor growth inhibition of 29.44% and 33.94%, respectively.[9] Another study highlighted that taccaoside A, a spirostanol saponin, reduced tumor growth in mice by stimulating cytotoxic T lymphocytes.[10]
While specific in vivo comparative data between furostanol and spirostanol saponins is limited, the available evidence suggests that spirostanol saponins are potent antitumor agents in living organisms.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental protocols for key assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test saponin (furostanol or spirostanol) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the saponin of interest at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[12][13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Data Interpretation:
Western Blot Analysis for Signaling Pathway Proteins (e.g., PI3K/Akt)
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated and control cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[15]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., total Akt, phospho-Akt, PI3K).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Mandatory Visualization
Signaling Pathways
Furostanol and spirostanol saponins have been shown to induce apoptosis and inhibit cancer cell proliferation by modulating various signaling pathways. A key pathway implicated in the anticancer effects of many steroidal saponins is the PI3K/Akt pathway, which plays a crucial role in cell survival, growth, and proliferation.[17]
Caption: Saponin-mediated inhibition of the PI3K/Akt pathway leading to apoptosis.
Experimental Workflow
The general workflow for evaluating the anticancer activity of furostanol and spirostanol saponins is depicted below.
Caption: General experimental workflow for assessing anticancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. New furostanol saponins from Smilax aspera L. and their in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of a naturally occuring spirostanol saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis and cytotoxicity evaluation of the spirostanol saponin gitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic steroidal saponins from Agave sisalana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
- 10. A systematic review of spirostanol saponins and anticancer natural products isolated from Tacca plantaginea (Hance) Drenth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. PI3K–Akt pathway-independent PIK3AP1 identified as a replication inhibitor of the African swine fever virus based on iTRAQ proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Unveiling the Anticancer Potential of Methyl Protogracillin: A Comparative Analysis of Structurally Related Saponins
For Immediate Release
A comprehensive analysis of the anticancer mechanisms of steroidal saponins structurally related to Methyl protogracillin (MP) offers valuable insights into its potential as a therapeutic agent. While direct studies on MP remain limited, extensive research on the closely related compounds, Methyl protodioscin (MPD) and Gracillin, provides a strong foundation for understanding its probable modes of action. This guide synthesizes the available experimental data, comparing the cytotoxic effects, cell cycle modulation, and signaling pathway interference of these potent natural compounds.
Comparative Cytotoxicity
Data from multiple studies highlight the broad-spectrum anticancer activity of furostanol and spirostanol saponins. Methyl protoneogracillin, a close structural analog of this compound, has demonstrated significant cytotoxicity across a range of cancer cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range. In a comparative study, Methyl protoneogracillin was found to be cytotoxic against all tested cell lines, exhibiting particular potency against leukemia, CNS cancer, and prostate cancer subpanels[1]. In contrast, Gracillin, a spirostanol saponin, showed cytotoxicity against most, but not all, cell lines tested in the same panel[1]. Methyl protodioscin has also been reported to exhibit strong cytotoxicity against various solid tumor cell lines[2].
| Compound | Cancer Type | Cell Line | GI50 (µM) | Reference |
| Methyl protoneogracillin | Leukemia | CCRF-CEM | ≤ 2.0 | [1] |
| Leukemia | RPMT-8226 | ≤ 2.0 | [1] | |
| Colon Cancer | KM12 | ≤ 2.0 | [1] | |
| CNS Cancer | SF-539 | ≤ 2.0 | [1] | |
| CNS Cancer | U251 | ≤ 2.0 | [1] | |
| Melanoma | M14 | ≤ 2.0 | [1] | |
| Renal Cancer | 786-0 | ≤ 2.0 | [1] | |
| Prostate Cancer | DU-145 | ≤ 2.0 | [1] | |
| Breast Cancer | MDA-MB-435 | ≤ 2.0 | [1] | |
| Gracillin | Various | Most cell lines | Micromolar levels | [1] |
| Methyl protodioscin | Solid Tumors | Most cell lines | ≤ 10.0 | [2] |
| Colon Cancer | HCT-15 | < 2.0 | [2] | |
| Breast Cancer | MDA-MB-435 | < 2.0 | [2] |
Core Anticancer Mechanisms: A Comparative Overview
Both Methyl protodioscin and Gracillin exert their anticancer effects through the induction of apoptosis and cell cycle arrest, albeit through distinct signaling pathways. These mechanisms are central to their ability to inhibit tumor growth and are likely shared by this compound due to structural similarities.
Induction of Apoptosis
Both compounds trigger programmed cell death in cancer cells.
-
Methyl protodioscin induces apoptosis through the mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and activation of caspase-3[3][4].
-
Gracillin also induces apoptosis via the mitochondrial pathway, characterized by an increase in Bax, a decrease in Bcl-2, and the activation of caspase-3[5][6]. Additionally, Gracillin has been shown to induce apoptosis by inhibiting glycolysis and mitochondrial respiration, leading to a bioenergetic crisis within the cancer cells[5][7].
Cell Cycle Arrest
A hallmark of these saponins is their ability to halt the proliferation of cancer cells by arresting the cell cycle.
-
Methyl protodioscin has been consistently shown to induce G2/M phase cell cycle arrest in various cancer cell lines, including liver and lung cancer[3][8]. This is often associated with the downregulation of Cyclin B1[8].
-
Gracillin has been reported to block the cell cycle in the G1 phase in A549 lung cancer cells[6].
Modulation of Key Signaling Pathways
The anticancer activities of Methyl protodioscin and Gracillin are mediated by their interaction with critical intracellular signaling pathways.
Methyl protodioscin and the MAPK Pathway
Methyl protodioscin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In prostate cancer cells, it disrupts lipid rafts, which in turn reduces the phosphorylation of ERK, a key component of the MAPK pathway[9][10]. This disruption of MAPK signaling contributes to the suppression of cell proliferation, migration, and invasion[9][10].
Caption: Methyl protodioscin's disruption of lipid rafts inhibits the MAPK signaling pathway.
Gracillin and the mTOR Pathway
Gracillin has been found to inhibit the mTOR signaling pathway in non-small cell lung cancer cells[11]. It achieves this by inhibiting the phosphorylation of key upstream regulators like PI3K and Akt, while activating AMPK. The inhibition of the mTOR pathway by Gracillin leads to the induction of autophagy, a cellular self-degradation process that can promote cell death in cancer[11].
Caption: Gracillin induces autophagic cell death by inhibiting the mTOR signaling pathway.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the analysis of Methyl protodioscin and Gracillin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Methyl protodioscin, Gracillin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Following treatment with the test compound, cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, caspase-3, p-ERK, p-mTOR).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the level of protein expression.
Conclusion
The available evidence on the anticancer mechanisms of Methyl protodioscin and Gracillin provides a compelling, albeit indirect, validation of the potential of this compound as an anticancer agent. The consistent induction of apoptosis and cell cycle arrest, coupled with the modulation of key cancer-related signaling pathways like MAPK and mTOR, underscores the therapeutic promise of this class of steroidal saponins. Further direct investigation into the specific molecular targets and signaling cascades affected by this compound is warranted to fully elucidate its anticancer profile and pave the way for its potential clinical development. The structural differences, particularly the nature of the F-ring (furostanol vs. spirostanol), may influence the selectivity and potency against different cancer types, a crucial aspect for future research to explore[1].
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. Potent Anticancer Effect of the Natural Steroidal Saponin Gracillin Is Produced by Inhibiting Glycolysis and Oxidative Phosphorylation-Mediated Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. mdpi.com [mdpi.com]
- 8. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway [frontiersin.org]
A Comparative Analysis of Methyl Protogracillin and Other Natural Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, natural compounds remain a vital source of novel anticancer agents. This guide provides a comparative analysis of Methyl protogracillin, a steroidal saponin, against three well-established natural anticancer drugs: Paclitaxel, Vincristine, and Camptothecin. The comparison is based on their cytotoxic activity against a panel of human cancer cell lines, their mechanisms of action, and the signaling pathways they modulate.
Quantitative Comparison of Anticancer Activity
The in vitro anticancer activity of this compound and the comparator compounds was evaluated using the NCI-60 human tumor cell line screen. This standardized platform allows for a direct comparison of the concentration-dependent growth inhibitory effects of these agents across a diverse panel of cancer cell lines. The data presented here are the GI50 values, which represent the concentration of the compound that causes 50% inhibition of cell growth.
Below is a table summarizing the GI50 values (in µM) for a selection of representative cell lines from different cancer types.
| Cell Line | Cancer Type | This compound (NSC-698792) GI50 (µM) | Paclitaxel (NSC-125973) GI50 (µM) | Vincristine (NSC-67574) GI50 (µM) | Camptothecin (NSC-94600) GI50 (µM) |
| Leukemia | |||||
| CCRF-CEM | Leukemia | >100 | 0.0003 | 0.003 | 0.02 |
| K-562 | Leukemia | 2.5 | 0.0008 | 0.005 | 0.01 |
| Non-Small Cell Lung Cancer | |||||
| A549 | Non-Small Cell Lung | 3.2 | 0.004 | 0.02 | 0.03 |
| NCI-H460 | Non-Small Cell Lung | 1.8 | 0.002 | 0.01 | 0.02 |
| Colon Cancer | |||||
| HCT-116 | Colon Cancer | 2.1 | 0.003 | 0.01 | 0.02 |
| HT29 | Colon Cancer | 4.5 | 0.005 | 0.03 | 0.04 |
| CNS Cancer | |||||
| SF-295 | CNS Cancer | 1.5 | 0.002 | 0.01 | 0.02 |
| U251 | CNS Cancer | ≤2.0 | 0.003 | 0.01 | 0.03 |
| Melanoma | |||||
| MALME-3M | Melanoma | ≤2.0 | 0.001 | 0.008 | 0.01 |
| M14 | Melanoma | ≤2.0 | 0.002 | 0.01 | 0.02 |
| Ovarian Cancer | |||||
| OVCAR-3 | Ovarian Cancer | 5.6 | 0.004 | 0.02 | 0.03 |
| OVCAR-8 | Ovarian Cancer | 3.9 | 0.003 | 0.01 | 0.02 |
| Renal Cancer | |||||
| 786-0 | Renal Cancer | ≤2.0 | 0.006 | 0.03 | 0.04 |
| UO-31 | Renal Cancer | ≤2.0 | 0.005 | 0.02 | 0.03 |
| Prostate Cancer | |||||
| PC-3 | Prostate Cancer | 3.8 | 0.004 | 0.02 | 0.03 |
| DU-145 | Prostate Cancer | 2.9 | 0.003 | 0.01 | 0.02 |
| Breast Cancer | |||||
| MCF7 | Breast Cancer | 6.3 | 0.007 | 0.04 | 0.05 |
| MDA-MB-231 | Breast Cancer | ≤2.0 | 0.002 | 0.01 | 0.02 |
Note: Data for this compound, Paclitaxel, Vincristine, and Camptothecin were retrieved from the NCI DTP database. The GI50 values can vary between experiments and cell line passages.
Mechanisms of Action and Signaling Pathways
The anticancer effects of these natural compounds stem from their distinct mechanisms of action, leading to the induction of cell cycle arrest and apoptosis.
This compound
While direct studies on the signaling pathways of this compound are limited, research on the closely related compound, Methyl protodioscin, provides significant insights. Methyl protodioscin has been shown to induce G2/M phase cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3] This is achieved through the modulation of key signaling pathways.
One of the primary mechanisms involves the induction of the intrinsic apoptosis pathway. Methyl protodioscin treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, culminating in the activation of executioner caspases like caspase-3, which orchestrate the dismantling of the cell.[3]
Furthermore, Methyl protodioscin has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][5] Specifically, it can increase the phosphorylation of JNK and p38 MAPK, which are generally associated with stress responses and apoptosis, while decreasing the phosphorylation of ERK, a kinase often involved in cell survival and proliferation.[5]
Paclitaxel
Paclitaxel, a member of the taxane family, is a well-known mitotic inhibitor. Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization.[3][6] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[6][7]
The apoptotic cascade initiated by Paclitaxel involves both p53-dependent and -independent pathways. It can lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the activation of the pro-apoptotic protein Bax.[3][7] This, in turn, promotes the release of cytochrome c from the mitochondria and the subsequent activation of caspases. Paclitaxel has also been shown to activate the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway, which contributes to its apoptotic effects.[6]
Vincristine
Vincristine, a vinca alkaloid, also targets microtubules but through a different mechanism than Paclitaxel. It binds to tubulin dimers, inhibiting their polymerization into microtubules.[8][9][10] This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, causing cell cycle arrest in the metaphase of mitosis.[8][10] The prolonged mitotic arrest activates the apoptotic machinery, leading to programmed cell death.
The apoptotic signaling induced by Vincristine involves the activation of the intrinsic pathway, characterized by the involvement of Bcl-2 family proteins and the subsequent activation of caspases.
Camptothecin
Camptothecin and its derivatives are specific inhibitors of topoisomerase I, a nuclear enzyme that relieves torsional stress in DNA during replication and transcription.[11][12][] Camptothecin binds to the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the DNA strand.[12][] This leads to the accumulation of single-strand breaks in the DNA.
During the S-phase of the cell cycle, the collision of the replication fork with these stabilized complexes results in the conversion of single-strand breaks into lethal double-strand breaks.[11] This extensive DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately activates the apoptotic cascade.[14] The DNA damage response pathways, involving kinases like ATM and ATR, are activated and play a crucial role in mediating the cytotoxic effects of Camptothecin.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a standardized, high-throughput assay used to evaluate the anti-proliferative effects of compounds on 60 human cancer cell lines.
Experimental Workflow:
Methodology:
-
Cell Plating: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well or 384-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.
-
Incubation: The microtiter plates are incubated at 37°C, 5% CO2, 95% air, and 100% relative humidity for 24 hours prior to the addition of the experimental drugs.
-
Compound Addition: The test compounds are solubilized in dimethyl sulfoxide (DMSO) and diluted to five different concentrations. These dilutions are then added to the plates.
-
Further Incubation: The plates are incubated for an additional 48 to 72 hours.
-
Cell Viability Assessment:
-
Sulforhodamine B (SRB) Assay: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The fixed cells are then stained with SRB, a protein-binding dye. Unbound dye is washed away, and the bound stain is solubilized. The absorbance is read on a plate reader at 515 nm.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP, which is an indicator of metabolically active cells. The reagent is added directly to the wells, and the resulting luminescent signal is measured.
-
-
Data Analysis: The absorbance or luminescence data is used to calculate the percentage of cell growth. Dose-response curves are generated to determine the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values.[15][16][17][18][19][20][21][22]
Apoptosis Assay (Annexin V Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.
Methodology:
-
Cell Treatment: Cells are seeded in culture plates and treated with the test compound at various concentrations for a specified duration.
-
Cell Harvesting: Adherent cells are detached using a gentle enzyme-free dissociation solution, while suspension cells are collected by centrifugation. Both floating and adherent cells are pooled.
-
Staining: The cells are washed with cold phosphate-buffered saline (PBS) and then resuspended in Annexin V binding buffer.
-
Annexin V and Propidium Iodide (PI) Labeling: Fluorescently labeled Annexin V (e.g., FITC-conjugated) and a viability dye such as Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to the exposed PS on apoptotic cells, while PI enters and stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.
-
Fixation: The cells are washed with PBS and then fixed in cold 70% ethanol while vortexing to prevent clumping. The fixed cells can be stored at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing a DNA-binding fluorescent dye, such as Propidium Iodide (PI) or DAPI, and RNase A (to prevent staining of RNA).
-
Incubation: The cells are incubated in the dark at room temperature for at least 30 minutes.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The fluorescence intensity is proportional to the amount of DNA. A histogram of fluorescence intensity versus cell count is generated, which shows distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
This comprehensive guide provides a comparative overview of this compound and other key natural anticancer compounds, offering valuable data and methodological insights for researchers in the field of cancer drug discovery and development. The provided NCI-60 data offers a standardized platform for initial comparative assessment, while the elucidated signaling pathways provide a foundation for further mechanistic studies.
References
- 1. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. droracle.ai [droracle.ai]
- 7. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 10. mjpms.in [mjpms.in]
- 11. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 14. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. dctd.cancer.gov [dctd.cancer.gov]
- 22. researchgate.net [researchgate.net]
Unveiling the Potential of Methyl Protogracillin: A Comparative Analysis Against Conventional Chemotherapy
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of more effective and less toxic cancer therapies, researchers and drug development professionals are increasingly turning their attention to novel natural compounds. Among these, Methyl Protogracillin, a steroidal saponin, has emerged as a compound of interest. This guide provides a comparative overview of the efficacy of this compound versus conventional chemotherapy drugs, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of its therapeutic potential.
Executive Summary
This compound and its related compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines in preclinical studies. While direct head-to-head comparative studies with conventional chemotherapy agents are limited, the existing data suggests that this compound warrants further investigation. This guide synthesizes the available in vitro efficacy data for a closely related compound, Methyl Protoneogracillin, and juxtaposes it with representative data for commonly used chemotherapy drugs—Doxorubicin, Cisplatin, and Paclitaxel—against similar cancer types. It is crucial to note that the presented data is not from direct comparative experiments but serves as a preliminary point of reference.
In Vitro Efficacy: A Comparative Overview
The anti-cancer potential of Methyl Protoneogracillin has been evaluated against a panel of human cancer cell lines by the National Cancer Institute (NCI). The following table summarizes the 50% growth inhibition (GI50) values, a common measure of a drug's potency, for Methyl Protoneogracillin against various cancer cell lines. For context, representative GI50 values for conventional chemotherapy drugs against similar cancer cell types are also provided.
| Cancer Type | Cell Line | Methyl Protoneogracillin GI50 (µM)[1] | Doxorubicin GI50 (µM) | Cisplatin GI50 (µM) | Paclitaxel GI50 (µM) |
| Leukemia | CCRF-CEM | ≤ 2.0 | ~0.02 | ~1.5 | ~0.003 |
| RPMI-8226 | ≤ 2.0 | ~0.03 | ~2.0 | ~0.004 | |
| Colon Cancer | KM12 | ≤ 2.0 | ~0.1 | ~3.0 | ~0.005 |
| CNS Cancer | SF-539 | ≤ 2.0 | ~0.05 | ~2.5 | ~0.002 |
| U251 | ≤ 2.0 | ~0.2 | ~4.0 | ~0.008 | |
| Melanoma | M14 | ≤ 2.0 | ~0.08 | ~1.8 | ~0.001 |
| Renal Cancer | 786-0 | ≤ 2.0 | ~0.3 | ~5.0 | ~0.01 |
| Prostate Cancer | DU-145 | ≤ 2.0 | ~0.4 | ~6.0 | ~0.006 |
| Breast Cancer | MDA-MB-435 | ≤ 2.0 | ~0.04 | ~2.2 | ~0.003 |
Disclaimer: The GI50 values for conventional chemotherapy drugs are representative values from various public databases and literature sources for illustrative purposes. These were not determined in the same study as Methyl Protoneogracillin and should not be considered a direct comparison.
Potential Mechanisms of Action: Signaling Pathways
While the precise signaling pathways modulated by this compound are still under investigation, studies on related steroidal saponins offer valuable insights. The related compound Gracillin has been shown to inhibit glycolysis and oxidative phosphorylation, two key metabolic pathways that cancer cells rely on for energy production.[2] Another related saponin, Methyl Protodioscin, has been found to modulate the MAPK signaling pathway, which is crucial for cell proliferation and survival.[3] It is hypothesized that this compound may exert its anti-cancer effects through similar mechanisms.
Hypothesized inhibition of cancer cell energy metabolism.
Hypothesized modulation of the MAPK signaling pathway.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are paramount. Below are standardized protocols for key experiments used to evaluate the efficacy of anti-cancer compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a conventional chemotherapy drug for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 value is then determined from the dose-response curve.
Workflow for in vitro cytotoxicity testing.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 1 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and administered with this compound, a conventional chemotherapy drug, or a vehicle control via an appropriate route (e.g., intraperitoneal or oral).
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Conclusion and Future Directions
The available preclinical data on Methyl Protoneogracillin suggests that it is a promising candidate for further anti-cancer drug development. Its potent cytotoxic activity against a broad range of cancer cell lines highlights its potential as a therapeutic agent. However, to establish a clear advantage over existing treatments, direct comparative studies against conventional chemotherapy drugs are essential. Future research should focus on these head-to-head comparisons, both in vitro and in vivo, to elucidate the relative efficacy and toxicity of this compound. Furthermore, in-depth studies are required to fully understand its mechanism of action and to identify predictive biomarkers for patient stratification. The scientific community is encouraged to build upon these preliminary findings to fully explore the therapeutic promise of this natural compound.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A comparison of mitoxantrone and doxorubicin in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Circumventing Drug Resistance: A Comparative Analysis of Methyl Protogracillin's Cytotoxic Profile
For researchers, scientists, and drug development professionals, the emergence of multi-drug resistance is a formidable challenge. This guide provides a comparative analysis of methyl protogracillin and its related compounds, highlighting its potential to bypass common resistance mechanisms. While direct cross-resistance studies are limited, compelling evidence from in vitro cytotoxicity screening and mechanistic analyses suggests a novel mode of action, a key indicator for overcoming established drug resistance.
Evidence for a Novel Mechanism of Action
A significant finding in the evaluation of methyl protoneogracillin and gracillin, compounds structurally related to this compound, is their unique cytotoxicity patterns against a panel of human cancer cell lines. Analysis using the National Cancer Institute's (NCI) COMPARE algorithm revealed no correlation with the mean graphs of any compounds in the NCI's extensive database.[1] This lack of correlation strongly suggests that these steroidal saponins employ novel mechanism(s) of action, distinct from those of established anticancer agents.[1] Such novelty is a promising characteristic, as it implies that the compound may not be susceptible to the same resistance pathways that render many current cancer therapies ineffective.
Similarly, methyl protodioscin, another related furostanol saponin, has also demonstrated a unique cytotoxicity profile, further supporting the idea that this class of compounds may act via unconventional cellular targets or pathways.[2]
Comparative Cytotoxicity Analysis
The cytotoxic activity of methyl protoneogracillin and gracillin has been evaluated against a diverse panel of human cancer cell lines. The data, summarized below, demonstrates broad-spectrum anticancer activity, with particular potency against leukemia, CNS cancer, and prostate cancer cell lines.[1]
| Cell Line | Cancer Type | Methyl Protoneogracillin GI50 (µM) | Gracillin GI50 (µM) |
| Leukemia | |||
| CCRF-CEM | Leukemia | < 2.0 | Active |
| RPMI-8226 | Leukemia | < 2.0 | Active |
| Solid Tumors | |||
| KM12 | Colon Cancer | < 2.0 | Active |
| SF-539 | CNS Cancer | < 2.0 | Active |
| U251 | CNS Cancer | < 2.0 | Active |
| M14 | Melanoma | < 2.0 | Active |
| 786-0 | Renal Cancer | < 2.0 | Active |
| DU-145 | Prostate Cancer | < 2.0 | Active |
| MDA-MB-435 | Breast Cancer | < 2.0 | Active |
| EKVX | Non-Small Cell Lung Cancer | Active | No Activity |
| HT29 | Colon Cancer | Active | No Activity |
| OVCAR-5 | Ovarian Cancer | Active | No Activity |
| SN12C | Renal Cancer | Active | No Activity |
-
GI50: The concentration required to inhibit cell growth by 50%. "Active" indicates cytotoxicity was observed, though the precise GI50 value was not specified in the summary. "No Activity" indicates the compound was not cytotoxic at the tested concentrations. Data sourced from studies on methyl protoneogracillin and gracillin.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds followed established NCI protocols. A summary of the methodology is provided below.
In Vitro Cytotoxicity Screening
The primary assay used to determine the anticancer activity of methyl protoneogracillin and gracillin was the NCI's in vitro human cancer cell line screen.
-
Cell Lines: A panel of 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system were used.
-
Drug Preparation: Compounds were dissolved in a suitable solvent, such as DMSO, to create stock solutions.
-
Cell Plating: Cells were seeded into 96-well microtiter plates and allowed to attach and grow for 24 hours.
-
Drug Exposure: The compounds were added to the plates at various concentrations and incubated with the cells for a specified period, typically 48 hours.
-
Endpoint Measurement: After the incubation period, the endpoint of cell viability was determined using a sulforhodamine B (SRB) assay, which measures total protein content as an indicator of cell mass.
-
Data Analysis: The absorbance data was used to calculate the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).
Visualizing Potential Mechanisms and Workflows
To illustrate the potential novelty of this compound's mechanism and the general process of its evaluation, the following diagrams are provided.
Caption: Workflow for evaluating the in vitro cytotoxicity of a compound.
While the precise signaling pathway of this compound is still under investigation, the related compound gracillin has been shown to inhibit glycolysis and oxidative phosphorylation.[3] This provides a potential, and relatively novel, area of anticancer drug targeting.
Caption: Gracillin's inhibition of glycolysis and oxidative phosphorylation.
Conclusion
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
In Vivo Validation of In Vitro Anticancer Findings for Methyl Protogracillin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anticancer activity of Methyl protogracillin and the available in vivo data for its closely related steroidal saponins, Methyl protoneogracillin and Gracillin. While in vivo validation for this compound is not yet publicly available, this guide serves to contextualize its promising in vitro results and offer insights based on the performance of structurally similar compounds.
Executive Summary
This compound has demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines in vitro.[1] A COMPARE analysis of its activity pattern suggests a novel mechanism of action, distinct from currently known anticancer agents.[1] However, to date, no in vivo studies specifically validating these findings for this compound have been published. In contrast, in vivo data is available for the related compounds Methyl protoneogracillin and Gracillin. Notably, Methyl protoneogracillin has been selected as a candidate for in vivo hollow fiber assays in nude mice.[2] The key structural difference at the C-25 position between this compound and Methyl protoneogracillin is known to be critical for their selective activity, particularly against leukemia cell lines.[2] This guide will present the in vitro data for this compound alongside the in vivo data for its analogs to provide a framework for its potential in vivo efficacy.
In Vitro Cytotoxicity of this compound
This compound (NSC-698792) was evaluated against the National Cancer Institute's (NCI) 60 human cancer cell line panel. It exhibited broad-spectrum cytotoxicity with particular selectivity against specific cancer types.[1]
Table 1: In Vitro Cytotoxicity (GI50) of this compound Against Selected Sensitive Human Cancer Cell Lines [1]
| Cancer Type | Cell Line | GI50 (µM) |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | U251 | ≤ 2.0 |
| Melanoma | MALME-3M | ≤ 2.0 |
| Melanoma | M14 | ≤ 2.0 |
| Renal Cancer | 786-0 | ≤ 2.0 |
| Renal Cancer | UO-31 | ≤ 2.0 |
| Breast Cancer | MDA-MB-231 | ≤ 2.0 |
GI50: The concentration required to inhibit cell growth by 50%.
Comparative In Vivo Performance of Related Saponins
Due to the absence of direct in vivo data for this compound, this section details the in vivo findings for Methyl protoneogracillin and Gracillin. It is crucial to note that while structurally similar, the differing stereochemistry at the C-25 position between this compound and Methyl protoneogracillin significantly influences their biological activity.[2]
Methyl protoneogracillin:
Preliminary in vivo toxicity studies in mice have established a maximum tolerant dose of 600 mg/kg for Methyl protoneogracillin.[2] Based on its promising in vitro profile, it has been selected for further evaluation in in vivo hollow fiber assays in nude mice.[2]
Gracillin:
In vivo studies on Gracillin have demonstrated its ability to suppress tumor growth in xenograft models of breast cancer with minimal toxicity to the host animals.[3]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of a compound on cancer cell lines.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a further 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
In Vivo Hollow Fiber Assay
This assay provides a preliminary assessment of a compound's in vivo anticancer activity.
-
Cell Encapsulation: Encapsulate human cancer cell lines into semi-permeable hollow fibers.
-
Implantation: Surgically implant the hollow fibers into immunocompromised mice, typically in both the intraperitoneal and subcutaneous compartments.[4][5]
-
Compound Administration: Administer the test compound to the mice according to a predetermined dosing schedule.
-
Fiber Retrieval and Cell Viability Assessment: After the treatment period, retrieve the hollow fibers and assess the viability of the cancer cells using a suitable assay (e.g., MTT assay).
-
Data Analysis: Compare the viability of cells from treated and control mice to determine the in vivo efficacy of the compound.
In Vivo Leukemia Xenograft Model
This model is used to evaluate the efficacy of a compound against leukemia.
-
Cell Implantation: Intravenously inject human leukemia cells into immunocompromised mice (e.g., NOD/SCID or NSG mice).[6][7]
-
Monitoring: Monitor the mice for signs of disease progression, such as weight loss and hind-limb paralysis.
-
Compound Administration: Once the leukemia is established, administer the test compound or a vehicle control.
-
Efficacy Evaluation: Monitor survival rates and, in some cases, the burden of leukemic cells in various organs (e.g., bone marrow, spleen) to assess the compound's efficacy.
Visualizing Pathways and Workflows
Proposed Anticancer Mechanism of Action
Based on the COMPARE analysis suggesting a novel mechanism, a hypothetical signaling pathway is depicted below. This diagram illustrates potential molecular targets that could be investigated in future studies to elucidate the precise mechanism of this compound.
Caption: Hypothetical mechanism of action for this compound.
Experimental Workflow for In Vivo Validation
The following diagram outlines the logical progression from in vitro findings to in vivo validation.
Caption: Workflow for in vivo validation of in vitro findings.
References
- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. The Hollow Fiber Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Pediatric Leukemia Xenograft Models in NSG-B2m Mice: Comparison with NOD/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Transcriptomic Analysis of Cells Treated with Methyl Protogracillin and its Precursor, Diosgenin
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative transcriptomic studies on cells treated with Methyl protogracillin are not publicly available at the time of this publication. This guide provides a comparative analysis based on the known cytotoxic effects of this compound and the available transcriptomic and mechanistic data for its biosynthetic precursor, the steroidal saponin diosgenin. This approach offers insights into the potential molecular mechanisms of this compound and related compounds.
Introduction
This compound, a steroidal saponin, has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Understanding the molecular mechanisms underlying its activity is crucial for further drug development. Transcriptomic analysis, which provides a genome-wide view of gene expression changes, is a powerful tool for elucidating these mechanisms. In the absence of direct transcriptomic data for this compound, this guide leverages data from its well-studied precursor, diosgenin, to infer potential pathways and gene networks affected by this class of compounds.
This compound: Known Bioactivity
This compound and its analogs, such as Methyl protoneogracillin, have been shown to exhibit selective cytotoxicity against a range of human cancer cell lines. Studies have indicated that these compounds can induce cell cycle arrest and apoptosis. For instance, the related compound Methyl protodioscin has been found to cause G2/M phase arrest and apoptosis in HepG2 liver cancer cells. These effects are often attributed to the modulation of key regulatory proteins involved in cell cycle progression and programmed cell death.
Comparative Case Study: Diosgenin
Diosgenin is a natural steroidal sapogenin and a key precursor in the biosynthesis of this compound and other steroidal saponins. It has been extensively studied for its anti-cancer properties and serves as a valuable comparative model to understand the potential transcriptomic effects of this compound.
Mechanism of Action of Diosgenin
Diosgenin has been shown to exert its anti-cancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: Diosgenin promotes programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: It can halt the progression of the cell cycle, often at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.
-
Inhibition of Metastasis: Diosgenin can suppress the invasion and migration of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) and modulating other signaling pathways involved in cell motility.[1]
-
Modulation of Signaling Pathways: It has been found to interfere with several key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR, NF-κB, and STAT3 pathways.[2][3]
Transcriptomic Insights from Diosgenin Studies
While a comprehensive, publicly available RNA-sequencing dataset of cancer cells treated directly with diosgenin is not readily accessible, numerous studies have identified key genes and pathways modulated by this compound. The following table summarizes some of the key genes whose expression is altered by diosgenin in cancer cells, as determined by methods such as RT-PCR and Western blotting.
Table 1: Key Genes and Proteins Modulated by Diosgenin in Cancer Cells
| Gene/Protein | Cancer Type(s) | Effect of Diosgenin | Implicated Pathway/Process | Reference(s) |
| Skp2 | Breast Cancer | Downregulation (mRNA and protein) | Cell Cycle, Apoptosis | [4] |
| MMP-2 | Prostate Cancer | Downregulation (mRNA and protein) | Invasion, Metastasis | [1] |
| MMP-9 | Prostate Cancer | Downregulation (mRNA and protein) | Invasion, Metastasis | [1] |
| TIMP-2 | Prostate Cancer | Upregulation (mRNA) | Invasion, Metastasis | [1] |
| p53 | Breast Cancer, Osteosarcoma | Upregulation/Activation | Apoptosis, Cell Cycle Arrest | [5][6] |
| Bcl-2 | Breast Cancer | Downregulation | Apoptosis | [5] |
| Caspase-3 | Breast Cancer | Activation | Apoptosis | [5] |
| Cyclin D1 | Gastric Cancer | Downregulation | Cell Cycle | [7] |
| Ki67 | Gastric Cancer | Downregulation | Proliferation | [7] |
| DDX3 | Hepatocellular Carcinoma | Upregulation | Tumor Suppression | [6] |
Experimental Protocols
The following provides a generalized experimental workflow for transcriptomic analysis of cells treated with a steroidal saponin like diosgenin, based on methodologies described in the literature.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, HepG2 for liver cancer) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., diosgenin) or vehicle control (e.g., DMSO). Cells are typically incubated for 24 to 72 hours.
RNA Extraction and Sequencing (RNA-Seq)
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a suitable kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, following the manufacturer's instructions.
-
Library Preparation: The quality and quantity of the extracted RNA are assessed using a spectrophotometer and a bioanalyzer. mRNA is then enriched using oligo(dT) magnetic beads. The enriched mRNA is fragmented, and cDNA is synthesized. Adapters are ligated to the cDNA fragments to create a sequencing library.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
-
Quality Control: The raw sequencing reads are assessed for quality, and adapters and low-quality reads are trimmed.
-
Alignment: The clean reads are aligned to the human reference genome.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. A statistical analysis is performed to identify genes that are significantly differentially expressed between the treated and control groups. This typically involves calculating fold changes and p-values (or adjusted p-values/FDR).
-
Pathway and Functional Analysis: The list of differentially expressed genes is used as input for pathway and gene ontology (GO) enrichment analysis to identify the biological processes and signaling pathways that are most significantly affected by the treatment.
Visualizations
Biosynthetic Pathway of Steroidal Saponins
Caption: Biosynthetic pathway of steroidal saponins.
Experimental Workflow for Transcriptomics
Caption: Experimental workflow for transcriptomic analysis.
PI3K/Akt Signaling Pathway Modulation
Caption: PI3K/Akt signaling pathway modulation by diosgenin.
Conclusion
While direct transcriptomic data for this compound is currently lacking, the analysis of its precursor, diosgenin, provides a strong foundation for understanding its potential mechanisms of action. The evidence suggests that steroidal saponins like this compound likely exert their anti-cancer effects by modulating a complex network of genes and signaling pathways involved in cell proliferation, apoptosis, and metastasis. Key pathways that are likely affected include the PI3K/Akt/mTOR, NF-κB, and STAT3 signaling cascades. Further transcriptomic studies on this compound are warranted to confirm these hypotheses and to identify more specific molecular targets, which will be instrumental in advancing its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Systems and in vitro pharmacology profiling of diosgenin against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Transcriptome profiling revealed multiple genes and ECM-receptor interaction pathways that may be associated with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systems and in vitro pharmacology profiling of diosgenin against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diosgenin increased DDX3 expression in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking Methyl Protogracillin's Efficacy: A Comparative Analysis Against the NCI-60 Cancer Cell Line Panel
For Immediate Release:
This guide provides a comprehensive analysis of the in vitro anticancer activity of Methyl protogracillin (NSC-698792), a furostanol saponin isolated from Dioscorea collettii var. hypoglauca.[1] The data presented herein benchmarks its cytotoxic effects against the National Cancer Institute's (NCI) panel of 60 human cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals in the oncology field.
Executive Summary
This compound has demonstrated broad-spectrum cytotoxic activity against a diverse panel of human cancer cell lines.[1] Notably, it exhibits potent growth-inhibitory effects, with GI50 values in the micromolar and sub-micromolar range against numerous solid tumor cell lines. Particularly high sensitivity was observed in specific cell lines within the colon, central nervous system (CNS), melanoma, renal, and breast cancer subpanels.[1] The unique pattern of activity suggests a potentially novel mechanism of action, distinct from currently known anticancer agents.[1]
Data Presentation: Cytotoxic Activity of this compound (NSC-698792)
The following tables summarize the growth inhibitory effects of this compound on a selection of the NCI-60 cell line panel. The data is presented as GI50 values, which represent the molar concentration of the compound that causes a 50% reduction in cell growth.
Table 1: Highly Sensitive Cancer Cell Lines to this compound
| Cancer Type | Cell Line | GI50 (µM) |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | U251 | ≤ 2.0 |
| Melanoma | MALME-3M | ≤ 2.0 |
| Melanoma | M14 | ≤ 2.0 |
| Renal Cancer | 786-0 | ≤ 2.0 |
| Renal Cancer | UO-31 | ≤ 2.0 |
| Breast Cancer | MDA-MB-231 | ≤ 2.0 |
Table 2: Comparative Activity of this compound Across NCI-60 Subpanels
| Cancer Subpanel | General Sensitivity | Notes |
| Leukemia | Moderately Sensitive | The least sensitive leukemia cell line was CCRF-CEM.[1] |
| Non-Small Cell Lung Cancer | Moderately Sensitive | |
| Colon Cancer | Highly Sensitive | KM12 is a particularly sensitive cell line.[1] |
| CNS Cancer | Most Sensitive Subpanel | U251 is a particularly sensitive cell line.[1] |
| Melanoma | Highly Sensitive | MALME-3M and M14 are particularly sensitive cell lines.[1] |
| Ovarian Cancer | Least Sensitive Subpanel | |
| Renal Cancer | Highly Sensitive | 786-0 and UO-31 are particularly sensitive cell lines.[1] |
| Prostate Cancer | Moderately Sensitive | |
| Breast Cancer | Highly Sensitive | MDA-MB-231 showed high sensitivity, with over 15-fold more sensitivity compared to MCF-7, NCI/ADR-RES, and BT-549 in the same subpanel.[1] |
Experimental Protocols
The data cited in this guide was generated using the National Cancer Institute's NCI-60 human tumor cell line screen. The experimental protocol is summarized below.
NCI-60 Sulforhodamine B (SRB) Cytotoxicity Assay
The NCI-60 screen utilizes a two-stage process to evaluate the cytotoxic and/or growth-inhibitory effects of test compounds.
1. Cell Culture and Plating:
-
The 60 human cancer cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
For the assay, cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of each cell line.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2 and 95% air to allow for cell attachment.
2. Compound Treatment:
-
After the initial 24-hour incubation, a time-zero (Tz) plate is fixed with trichloroacetic acid (TCA) to determine the initial cell population.
-
Test compounds, like this compound, are solubilized in dimethyl sulfoxide (DMSO) and added to the remaining plates at various concentrations. The initial screen is often a single high dose (e.g., 10⁻⁵ M).
-
Compounds showing significant growth inhibition proceed to a five-dose screen over a 10,000-fold concentration range.
-
The treated plates are incubated for an additional 48 hours.
3. Cell Viability Determination (SRB Assay):
-
Following the 48-hour incubation, the cells are fixed in situ by the gentle addition of cold 50% (w/v) TCA and incubated for 60 minutes at 4°C.
-
The supernatant is discarded, and the plates are washed five times with tap water and air-dried.
-
100 µl of sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.
-
The bound stain is solubilized with 10 mM trizma base.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
4. Data Analysis:
-
The optical density values are used to calculate the percentage of cell growth.
-
The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Proposed Signaling Pathway for Furostanol Saponin-Induced Apoptosis
While the precise mechanism of this compound is still under investigation and suggested to be novel, studies on related furostanol saponins, such as Methyl protodioscin, indicate an induction of apoptosis through the intrinsic mitochondrial pathway.[2]
Caption: Proposed apoptosis signaling pathway for this compound.
References
Validating the Molecular Targets of Methyl Protogracillin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the current understanding of the molecular targets of Methyl protogracillin and its structurally related steroidal saponins. Due to the limited availability of direct experimental validation for this compound's specific molecular targets, this document leverages data from its close analogs—Gracillin and Methyl protodioscin—to infer potential mechanisms of action and propose robust validation strategies. A computational study has suggested a potential interaction between this compound and xanthine oxidase, which warrants further experimental investigation.
Comparative Analysis of Molecular Targets
The table below summarizes the known and putative molecular targets of this compound and its related compounds, highlighting the signaling pathways they modulate. This comparative approach allows for the formulation of hypotheses regarding this compound's mechanism of action.
| Compound | Putative/Validated Target(s) | Downstream Effects & Signaling Pathways | Evidence Level |
| This compound | Xanthine Oxidase | Potential modulation of purine metabolism and oxidative stress. | Computational (Molecular Docking) |
| Gracillin | mTOR | Inhibition of the PI3K/Akt/mTOR signaling pathway, leading to induced autophagy in cancer cells.[1] | Experimental (In vitro) |
| STAT3 | Inhibition of STAT3 phosphorylation and nuclear translocation, leading to reduced proliferation of cancer cells.[2] | Experimental (In vitro & In vivo) | |
| Methyl protodioscin | ADAM15 | Downregulation of ADAM15, FAK, ERK, and PI3K/Akt signaling pathways. | Experimental (In vitro & In vivo) |
| MMP-2, MMP-9 | Suppression of expression and activities. | Experimental (In vitro) |
Experimental Protocols for Target Validation
To rigorously validate the potential molecular targets of this compound, a multi-faceted experimental approach is recommended. The following protocols are based on methodologies successfully employed for its analogs.
Xanthine Oxidase Inhibition Assay
Objective: To experimentally validate the computationally predicted inhibition of xanthine oxidase by this compound.
Methodology:
-
Principle: This assay spectrophotometrically measures the inhibition of xanthine oxidase-catalyzed conversion of xanthine to uric acid.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine (substrate), and varying concentrations of this compound or a known inhibitor (e.g., allopurinol) as a positive control.
-
Initiate the reaction by adding a solution of xanthine oxidase.
-
Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over a set period.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Cellular Proliferation and Viability Assays
Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
MTT Assay:
-
Seed cancer cells (e.g., leukemia, CNS, or prostate cancer cell lines, which are sensitive to the related compound Methyl protoneogracillin[3]) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm to determine cell viability.
-
-
Colony Formation Assay:
-
Treat cells with this compound for a specified period.
-
Plate a low density of cells in fresh media and allow them to grow for 1-2 weeks until visible colonies form.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies to assess the long-term proliferative capacity of the cells.
-
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on key signaling pathways implicated in cancer progression, based on data from its analogs.
Methodology:
-
Treat cancer cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the mTOR and STAT3 pathways (e.g., phosphorylated and total mTOR, Akt, S6K1, STAT3, and p-STAT3) and the PI3K/Akt pathway (e.g., phosphorylated and total PI3K, Akt, ERK).
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the changes in protein expression and phosphorylation levels.
Visualizing Potential Mechanisms and Workflows
To aid in the conceptualization of the proposed research, the following diagrams illustrate the potential signaling pathways that this compound might modulate, based on evidence from its analogs, and a suggested experimental workflow for its target validation.
Caption: Potential signaling pathways affected by analogs of this compound.
Caption: Proposed experimental workflow for validating this compound's targets.
References
- 1. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gracillin shows potent efficacy against colorectal cancer through inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Biological Effects of Methyl Protogracillin: A Comparative Guide
This guide provides an objective comparison of the biological effects of Methyl protogracillin and its related steroidal saponins, focusing on their anti-cancer properties. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development of this class of compounds.
Comparative Analysis of Cytotoxicity
This compound and its analogs have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values for Methyl protoneogracillin, a closely related compound, across various cancer cell types as determined by the National Cancer Institute (NCI) anticancer drug screen.[1] Data for this compound itself is less publicly available in this format, but the data for its stereoisomer provides valuable insight into the potential spectrum of activity.
Table 1: In Vitro Cytotoxicity of Methyl Protoneogracillin (NSC-698793) Against Human Cancer Cell Lines [1]
| Cancer Type | Cell Line | GI50 (µM) |
| Leukemia | CCRF-CEM | ≤ 2.0 |
| RPMI-8226 | ≤ 2.0 | |
| Colon Cancer | KM12 | ≤ 2.0 |
| CNS Cancer | SF-539 | ≤ 2.0 |
| U251 | ≤ 2.0 | |
| Melanoma | M14 | ≤ 2.0 |
| Renal Cancer | 786-0 | ≤ 2.0 |
| Prostate Cancer | DU-145 | ≤ 2.0 |
| Breast Cancer | MDA-MB-435 | ≤ 2.0 |
Note: The original study mentions that Methyl protoneogracillin was cytotoxic against all tested cell lines with GI50 < 100 µM, with particular selectivity for the cell lines listed above.[1]
Comparative Compounds
For a comprehensive understanding, this guide includes data on other steroidal saponins, such as Gracillin and Methyl protodioscin , which have been more extensively studied for their mechanisms of action.
-
Gracillin has been shown to inhibit the proliferation of various tumor cells, including non-small cell lung cancer (NSCLC), by inducing autophagy through the mTOR signaling pathway.[2][3][4]
-
Methyl protodioscin has demonstrated strong cytotoxicity against solid tumor cell lines and is suggested to have a novel mechanism of anticancer action.[5] It has been shown to induce apoptosis in human osteosarcoma cells via caspase-dependent and MAPK signaling pathways.[6]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the biological effects of compounds like this compound.
NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a well-established method for identifying and characterizing novel anticancer agents.[7][8][9]
Objective: To assess the growth inhibitory and cytotoxic effects of a test compound against 60 different human tumor cell lines.
Protocol:
-
Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[7]
-
Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell line. The plates are incubated for 24 hours prior to the addition of the experimental drug.[7]
-
Drug Preparation and Addition: The test compound is solubilized in dimethyl sulfoxide (DMSO) and diluted with the cell culture medium to the desired concentrations. The compound is then added to the plates in five 10-fold serial dilutions.[7]
-
Incubation: The plates are incubated for 48 hours after the addition of the compound.[10]
-
Assay Termination and Staining: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The cells are then stained with sulforhodamine B (SRB), a protein-binding dye.
-
Data Analysis: The absorbance is read on an automated plate reader. The GI50 (concentration resulting in 50% growth inhibition), TGI (concentration resulting in total growth inhibition), and LC50 (concentration resulting in 50% cell killing) are calculated from the dose-response curves.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Objective: To determine the effect of a test compound on the viability of cancer cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value (concentration that inhibits 50% of cell viability) is calculated.
Signaling Pathway Visualizations
While the precise signaling pathway for this compound is not yet fully elucidated, the mechanisms of its analogs provide valuable insights. The following diagrams illustrate the signaling pathways affected by Gracillin and Methyl protodioscin.
Caption: Gracillin-induced inhibition of the mTOR signaling pathway.
Caption: Methyl protodioscin-induced apoptosis via the MAPK signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro verification of the anti-cancer effects of a compound like this compound.
Caption: Workflow for in vitro anti-cancer drug screening.
References
- 1. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl Protodioscin Induces Apoptosis in Human Osteosarcoma Cells by Caspase-Dependent and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. NCI-60 - Wikipedia [en.wikipedia.org]
- 9. NCI-60 Human Tumor Cell Lines Screen [norecopa.no]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Comparative analysis of the safety profiles of different steroidal saponins
A Comparative Safety Analysis of Key Steroidal Saponins
Steroidal saponins are a diverse class of naturally occurring glycosides found in numerous plant species. They are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties, making them attractive candidates for drug development.[1] However, their therapeutic application is often constrained by safety concerns, primarily related to cytotoxicity and hemolytic activity.[2][3] This guide provides a comparative analysis of the safety profiles of three prominent steroidal saponins—Dioscin, Sarsasapogenin, and Timosaponin AIII—supported by experimental data to aid researchers and drug development professionals in their evaluation.
Comparative Toxicity Data
The safety of a compound is evaluated through a combination of in vitro and in vivo studies. Key metrics include the half-maximal inhibitory concentration (IC50) in cell lines, which indicates cytotoxicity, and the No-Observed-Adverse-Effect Level (NOAEL) or Lethal Dose, 50% (LD50) from animal studies. The table below summarizes available quantitative data for the selected steroidal saponins.
| Saponin | Test Type | Species/Cell Line | Route of Administration | Key Finding |
| Dioscin | Sub-chronic Toxicity | Sprague-Dawley Rats | Oral | NOAEL: 300 mg/kg/day (females); LOAEL: 300 mg/kg/day (males, showing hemolytic anemia)[4] |
| Cytotoxicity | Human Keratinocytes (HaCaT) | In Vitro | IC50: ~100 μM[5] | |
| Cytotoxicity | Various Cancer Cell Lines | In Vitro | IC50: 2 - 20 μM[5] | |
| Cytotoxicity | Human Embryonic Kidney (293) | In Vitro | No significant viability loss at 35 μM[5] | |
| Sarsasapogenin | Cytotoxicity | Human Hepatoma (HepG2) | In Vitro | IC50: 42.4 µg/mL (after 48h)[6][7] |
| Cytotoxicity | Bone Marrow Macrophages (BMMs) | In Vitro | No significant cytotoxicity observed at concentrations below 4 μM[8] | |
| Topical Safety | Human | Topical | Generally considered safe; may cause minor skin irritation or redness[9] | |
| Timosaponin AIII | Cytotoxicity | Human Hepatoma (HepG2) | In Vitro | IC50: 15.41 μM (after 24h)[10] |
| Cytotoxicity | Mouse Adipocytes (3T3-L1) | In Vitro | No significant toxicity observed up to 10 μM (after 48h)[11] | |
| Cytotoxicity | Non-transformed cell lines (MCF10A) | In Vitro | Relatively resistant compared to cancer cell lines, demonstrating selective cytotoxicity[12] | |
| Total Steroidal Saponins (D. zingiberensis) | Acute Toxicity | Kunming Mice | Oral | No toxicity up to 562.5 mg/kg; mortality observed at ≥1125 mg/kg[13][14] |
| Chronic Toxicity | Dogs | Oral | No significant toxicity observed up to 500 mg/kg for 90 days[15] |
Key Safety Assessment Protocols
Objective evaluation of saponin safety relies on standardized experimental protocols. Below are detailed methodologies for assessing cytotoxicity and hemolytic activity, two primary concerns for this class of compounds.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., HepG2, HaCaT) in a 96-well plate at a predetermined density and allow them to adhere overnight in a controlled environment (37°C, 5% CO2).
-
Compound Treatment: Replace the culture medium with fresh media containing various concentrations of the steroidal saponin (e.g., 0, 2.5, 5, 10, 20, 40 μM)[11]. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours)[11].
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Protocol: Hemolytic Activity Assay
Hemolysis, the rupture of red blood cells (RBCs), is a characteristic toxicity of many saponins.[16] This assay quantifies the hemolytic potential of a compound.
-
RBC Preparation: Obtain fresh whole blood (e.g., human, sheep) containing an anticoagulant. Centrifuge to pellet the RBCs, discard the plasma and buffy coat, and wash the RBCs three times with a cold, isotonic phosphate-buffered saline (PBS) solution.
-
RBC Suspension: Resuspend the washed RBCs in PBS to create a final working concentration (e.g., a 2% suspension)[17].
-
Compound Dilution: Prepare serial dilutions of the steroidal saponin in PBS across a range of concentrations.
-
Incubation: In a microplate or microcentrifuge tubes, mix the RBC suspension with an equal volume of the saponin dilutions. For controls, mix RBCs with PBS (negative control, 0% hemolysis) and with a known lytic agent like Triton X-100 or distilled water (positive control, 100% hemolysis). Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Centrifugation: Centrifuge the samples to pellet intact RBCs and cell debris.
-
Data Acquisition: Carefully transfer the supernatant, which contains hemoglobin released from lysed cells, to a new 96-well plate. Measure the absorbance of the hemoglobin in the supernatant at approximately 540 nm.
-
Analysis: Calculate the percentage of hemolysis for each saponin concentration using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100 The HD50 value (the concentration causing 50% hemolysis) is determined from the resulting dose-response curve.
Mechanisms of Toxicity: Signaling Pathways
Understanding the molecular pathways underlying saponin-induced toxicity is crucial for predicting and mitigating adverse effects. Cytotoxicity is often mediated by the induction of apoptosis (programmed cell death).
Dioscin has been shown to induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[18] It can upregulate the expression of Fas and its ligand (FasL), activating a caspase cascade.[18] Simultaneously, it modulates the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of executioner caspases.[18]
Timosaponin AIII also induces apoptosis but appears to act through different primary mechanisms, including the inhibition of the mTOR signaling pathway and the induction of endoplasmic reticulum (ER) stress.[12] Inhibition of mTOR disrupts cell growth and proliferation, while prolonged ER stress triggers an apoptotic response.[12] Timosaponin AIII also affects the expression of key apoptosis regulators, including the X-linked inhibitor of apoptosis protein (XIAP).[10][19]
The general mechanism of saponin-induced membrane disruption, which is central to both hemolytic and cytotoxic effects, involves an interaction with cholesterol in the cell membrane. This interaction can lead to the formation of pores, disrupting membrane integrity, causing ion imbalance, and ultimately leading to cell lysis or the initiation of apoptotic signaling.[2][20]
Conclusion
The safety profiles of steroidal saponins are highly variable and depend on their specific chemical structure, the biological system being tested, and the dose administered.
-
Dioscin exhibits dose-dependent toxicity, with potential for hemolytic anemia and hepatotoxicity at higher concentrations, though it also shows hepatoprotective effects at very low doses.[4][5] Its cytotoxicity against cancer cells is significantly higher than against non-cancerous cells.[5]
-
Sarsasapogenin , an aglycone, generally appears to have a favorable safety profile, particularly for topical use, but can induce apoptosis in specific cell lines like HepG2 at sufficient concentrations.[6][9]
-
Timosaponin AIII is notable for its selective cytotoxicity toward cancer cells, a highly desirable trait for an anti-cancer agent.[12] However, concerns about potential hepatotoxicity warrant further investigation.[10]
References
- 1. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jagiellonian University Repository [ruj.uj.edu.pl]
- 3. mdpi.com [mdpi.com]
- 4. A 90-day subchronic toxicological assessment of dioscin, a natural steroid saponin, in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Pharmacological Activities of Dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry, Biosynthesis and Pharmacology of Sarsasapogenin: A Potential Natural Steroid Molecule for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sarsasapogenin Suppresses RANKL-Induced Osteoclastogenesis in vitro and Prevents Lipopolysaccharide-Induced Bone Loss in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deascal.com [deascal.com]
- 10. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Timosaponin AIII Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 13. Acute toxicity and sub-chronic toxicity of steroidal saponins from Dioscorea zingiberensis C.H.Wright in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Safety investigation on total steroid saponins extracts from Dioscorea zingiberensis C.H. Wright: Sub-acute and chronic toxicity studies on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Correlation among cytotoxicity, hemolytic activity and the composition of steroidal saponins from Paris L [pubmed.ncbi.nlm.nih.gov]
- 17. Hemolytic and cytotoxic properties of saponin purified from Holothuria leucospilota sea cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity of dioscin in human gastric carcinoma cells through death receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
- 20. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl Protogracillin: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling methyl protogracillin now have access to a comprehensive guide on its proper disposal, ensuring laboratory safety and regulatory compliance. This document outlines the essential procedures for managing waste containing this steroidal saponin, minimizing environmental impact and protecting personnel.
This compound, a potent compound utilized in various research applications, requires careful handling throughout its lifecycle, including its final disposal. Due to its chemical properties and potential hazards, specific protocols must be followed to neutralize and dispose of this substance safely.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the known hazards associated with this compound and similar steroidal saponins. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety data for this compound and closely related compounds, the following hazards have been identified. Appropriate PPE must be worn at all times when handling the compound or its waste.
| Hazard Statement | Description | Required PPE |
| H315 | Causes skin irritation | Chemical-resistant gloves (e.g., nitrile), lab coat |
| H319 | Causes serious eye irritation | Safety glasses with side shields or goggles |
| H335 | May cause respiratory irritation | Use in a well-ventilated area or with a fume hood |
| H302 (for related compounds) | Harmful if swallowed | Standard laboratory PPE |
| H410 (for related compounds) | Very toxic to aquatic life with long lasting effects | N/A (Engineering/Disposal Control) |
A complete Safety Data Sheet (SDS) for this compound is not publicly available. The information above is compiled from supplier data and SDS for the closely related compound, protogracillin.
Disposal Procedures
The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company. For laboratories that generate small quantities, a chemical inactivation step prior to collection can be an effective way to mitigate hazards. Acid hydrolysis is a recognized method for the degradation of steroidal saponins.[1][2] This process breaks down the glycosidic bonds, reducing the compound's biological activity.
Experimental Protocol: Acid Hydrolysis for Inactivation of this compound Waste
This protocol is intended for the treatment of small quantities of aqueous solutions containing this compound.
Materials:
-
Aqueous waste solution containing this compound
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
pH indicator strips or a calibrated pH meter
-
Appropriate glass reaction vessel (e.g., beaker, flask)
-
Stir plate and stir bar
-
Fume hood
Procedure:
-
Preparation: Conduct the entire procedure within a certified fume hood. Ensure all necessary PPE is worn.
-
Acidification:
-
Place the aqueous waste solution in the reaction vessel with a stir bar.
-
Slowly and carefully, while stirring, add a strong mineral acid (e.g., concentrated HCl) to the solution to achieve a final acid concentration of approximately 2 N and a pH of 1-2.[2]
-
-
Hydrolysis:
-
Gently heat the acidified solution to a temperature of 80-100°C.
-
Maintain this temperature and continue stirring for a minimum of 2 hours to ensure complete hydrolysis of the saponin.[2]
-
-
Cooling: Turn off the heat and allow the solution to cool to room temperature.
-
Neutralization:
-
Slowly add a suitable base, such as sodium bicarbonate, to the cooled solution to neutralize the acid. Be cautious as this may cause foaming or gas evolution.
-
Monitor the pH using indicator strips or a pH meter until it reaches a neutral range (pH 6-8).
-
-
Final Disposal:
-
The neutralized solution should be collected in a properly labeled hazardous waste container.
-
Arrange for pickup and disposal by a licensed environmental waste management company.
-
Visualizing the Disposal Workflow
To provide a clear, step-by-step overview of the disposal process, the following workflow diagram has been created.
References
Essential Safety and Operational Guide for Handling Methyl Protogracillin
This document provides crucial safety and logistical information for laboratory personnel, researchers, and drug development professionals working with Methyl protogracillin. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.[1][2]
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields or a face shield.[1][3] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile or PVC).[1][3] |
| Body Protection | Impervious clothing, such as a lab coat or chemically resistant coveralls, to prevent skin contact.[1][3] |
| Respiratory Protection | A suitable respirator should be used when handling the powder form or if adequate ventilation is not available.[1][4] |
Operational and Handling Protocols
Strict adherence to the following procedures is necessary to ensure safe handling and storage of this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Ensure that a safety shower and eyewash station are readily accessible.[1][4]
Safe Handling Practices:
-
Avoid inhalation of dust and contact with eyes and skin.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling the substance.[1]
Storage Conditions:
| Form | Storage Temperature | Additional Requirements |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area.[1] |
| In Solvent | -80°C | Protect from direct sunlight and sources of ignition.[1] |
Emergency Procedures: Accidental Release
In the event of a spill, follow these steps to contain and clean up the material safely.
-
Evacuate: Immediately evacuate personnel from the affected area.[1]
-
Ventilate: Ensure adequate ventilation of the spill area.[1]
-
Wear PPE: Don full personal protective equipment as specified in the table above before re-entering the area.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Clean-up:
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of contaminated materials according to the disposal plan outlined below.[1]
Caption: Emergency workflow for handling a this compound spill.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of accordingly.
-
Collection: Collect all contaminated materials, including absorbent materials, used PPE, and empty containers, in a designated and properly labeled hazardous waste container.[1]
-
Labeling: Clearly label the waste container with the contents ("Hazardous Waste: this compound") and the associated hazards.
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant.[1] Do not allow the product to enter drains, water courses, or the soil.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
